PI4KIII beta inhibitor 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H27F2N3O4S2 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
N-[5-[3-[(2,4-difluorophenyl)methylsulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]hexanamide |
InChI |
InChI=1S/C24H27F2N3O4S2/c1-4-5-6-7-22(30)29-24-28-15(2)23(34-24)16-9-11-20(33-3)21(12-16)35(31,32)27-14-17-8-10-18(25)13-19(17)26/h8-13,27H,4-7,14H2,1-3H3,(H,28,29,30) |
InChI Key |
MOUQYNRIEHVZNQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action: A Technical Guide to PI4KIII Beta Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of PI4KIII beta inhibitor 5, a novel and potent inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). This document consolidates available data on its biochemical activity, cellular effects, and potential therapeutic applications, with a focus on its role in oncology.
Core Mechanism of Action: Targeting a Key Lipid Kinase
This compound, a 5-phenylthiazol-2-amine (B1207395) derivative, exerts its biological effects through the direct inhibition of PI4KIIIβ, an enzyme crucial for the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). This inhibition disrupts the cellular pool of PI4P, a key second messenger and a precursor for other important phosphoinositides, thereby interfering with multiple downstream signaling pathways.
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the PI4KIIIβ enzyme. Crystallographic studies of similar inhibitors bound to PI4KIIIβ reveal that they occupy the adenine-binding pocket, thus preventing the transfer of phosphate (B84403) from ATP to its lipid substrate.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its closely related analogs.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | PI4KIIIβ | 19[1][2] |
Table 2: Antitumor Activity
| Compound | Cell Line | Assay | Endpoint | Value |
| This compound | H446 (Small Cell Lung Cancer) | Xenograft Model | Antitumor Activity | Significant[1][2] |
Note: Specific quantitative data on the in vivo antitumor activity, such as tumor growth inhibition percentage, were not available in the reviewed literature.
Cellular Mechanisms and Signaling Pathways
This compound induces a cascade of cellular events, primarily through the disruption of the PI3K/AKT signaling pathway, leading to anticancer effects.
Inhibition of the PI3K/AKT Pathway
By reducing the available pool of PI4P, a precursor for phosphatidylinositol (4,5)-bisphosphate (PIP2), this compound indirectly leads to a decrease in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) levels. PIP3 is a critical activator of the PI3K/AKT pathway. The subsequent inhibition of AKT, a central node in cell survival and proliferation signaling, triggers several downstream effects.
Figure 1: Inhibition of the PI3K/AKT signaling pathway by this compound.
Induction of Apoptosis
A key consequence of PI3K/AKT pathway inhibition is the induction of programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in cancer cells.
Cell Cycle Arrest
The inhibitor causes a halt in the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation.[1][2]
Autophagy Induction
Interestingly, this compound also induces autophagy, a cellular process of self-digestion.[1][2] While often a survival mechanism, in the context of potent anticancer agents, extensive autophagy can lead to a form of programmed cell death.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
PI4KIIIβ Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of 4x PI4KIIIβ enzyme solution in kinase reaction buffer.
-
Inhibitor Addition: Add 0.5 µL of this compound at various concentrations (e.g., serial dilutions from 10 µM to 0.1 nM) or DMSO as a vehicle control.
-
Initiation of Reaction: Add 2 µL of 2.5x substrate solution (PI and ATP) to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for the PI4KIIIβ ADP-Glo™ kinase activity assay.
Western Blot Analysis of the PI3K/AKT Pathway
This technique is used to detect and quantify the levels of key proteins in a signaling pathway.
Protocol:
-
Cell Treatment: Culture cancer cells (e.g., H446) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-AKT to total AKT and the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound for a designated period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Figure 3: Experimental workflow for the Annexin V/PI apoptosis assay.
Potential Therapeutic Applications
The potent and selective inhibition of PI4KIIIβ by inhibitor 5, leading to the disruption of the PI3K/AKT pathway and subsequent induction of apoptosis and cell cycle arrest, highlights its significant potential as an anticancer agent, particularly for malignancies driven by this pathway.
Furthermore, the crucial role of PI4KIIIβ in the replication of a broad range of viruses, including human rhinoviruses, Zika virus, and coronaviruses, suggests that this compound could also be explored as a broad-spectrum antiviral agent.[3] However, specific antiviral data for this particular inhibitor is not yet publicly available.
Conclusion
This compound is a promising small molecule with a well-defined mechanism of action targeting a key cellular lipid kinase. Its ability to potently inhibit PI4KIIIβ and consequently disrupt the PI3K/AKT signaling cascade provides a strong rationale for its further development as a therapeutic agent in oncology. Future studies should focus on elucidating its efficacy in a wider range of cancer models and exploring its potential as a broad-spectrum antiviral.
References
The Discovery and Synthesis of PI4KIIIβ Inhibitor 5: A Technical Guide
This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ) inhibitor, designated as PI4KIII beta inhibitor 5. This compound is part of a series of 5-phenylthiazol-2-amine (B1207395) derivatives that have demonstrated significant antitumor activity by targeting the PI3K/AKT signaling pathway. This document is intended for researchers, scientists, and drug development professionals.
Discovery of a Novel PI4KIIIβ Inhibitor
The discovery of this compound originated from a structure-based drug design approach, building upon the scaffold of the known PI4K inhibitor, PIK93.[1] A series of 5-phenylthiazol-2-amine derivatives were synthesized and screened for their inhibitory activity against PI4KIIIβ. Through this process, two compounds, designated as 16 and 43 (also referred to as this compound), emerged as potent and selective inhibitors.[2]
This compound (compound 43 ) exhibited a half-maximal inhibitory concentration (IC50) of 19 nM against PI4KIIIβ.[3] Further studies revealed its ability to induce apoptosis, cell cycle arrest at the G2/M phase, and autophagy in cancer cells by inhibiting the PI3K/AKT pathway.[3]
Discovery Workflow
The discovery process followed a systematic workflow, beginning with the identification of a lead scaffold and culminating in the identification of potent inhibitor candidates.
Synthesis of 5-Phenylthiazol-2-amine Derivatives
The synthesis of the 5-phenylthiazol-2-amine derivatives, including this compound, involves a multi-step process. The general synthetic scheme is outlined below. While the specific details for each analog vary, the core synthesis revolves around the formation of the thiazole (B1198619) ring and subsequent functionalization.
A general synthetic route involves the reaction of a substituted acetophenone (B1666503) with a thiourea (B124793) derivative to form the 2-aminothiazole (B372263) core. This is followed by a series of reactions to introduce various substituents at different positions of the phenyl and thiazole rings. For the synthesis of compounds 16 and 43 , specific starting materials and reagents are utilized to achieve the final structures.[4]
Detailed synthetic protocols are proprietary and are detailed in the primary publication by Wang et al. (2025). The following is a generalized representation.
Quantitative Data Summary
The following tables summarize the key quantitative data for PI4KIIIβ inhibitor 5 and related compounds from the primary study.
| Compound | PI4KIIIβ IC50 (nM) |
| This compound (43) | 19 |
| Compound 16 | Data not available in abstract |
| PIK93 (Reference) | Data not available in abstract |
Table 1: In vitro inhibitory activity against PI4KIIIβ.[3]
| Cell Line | Compound | Effect |
| H446 | This compound (43) | Induces apoptosis, G2/M cell cycle arrest, autophagy |
| H446 | Compound 16 | Induces apoptosis, G2/M cell cycle arrest, autophagy |
Table 2: Cellular activity in H446 small cell lung cancer cells.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
In Vitro PI4KIIIβ Kinase Assay (ADP-Glo™)
This assay quantifies the kinase activity of PI4KIIIβ by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (PI4KIIIβ inhibitors)
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of the diluted compounds or DMSO (vehicle control).
-
Add 10 µL of a solution containing the PI4KIIIβ enzyme and PI substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Cell-Based Assays
The human small cell lung cancer cell line NCI-H446 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
This assay is used to detect and quantify apoptosis induced by the inhibitors.
Protocol:
-
Seed H446 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO for the desired time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
This assay determines the effect of the inhibitors on the cell cycle distribution.
Protocol:
-
Seed and treat H446 cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
This assay is used to monitor the induction of autophagy.
Protocol:
-
Seed H446 cells on coverslips in a 24-well plate.
-
Treat the cells with the test compounds or DMSO.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against LC3B, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. The formation of punctate LC3B staining indicates autophagosome formation.
H446 Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of the PI4KIIIβ inhibitors.
Protocol:
-
Subcutaneously inject NCI-H446 cells into the flank of athymic nude mice.
-
Monitor the tumor growth. When the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., this compound) and a vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Signaling Pathway
PI4KIIIβ plays a crucial role in the PI3K/AKT signaling pathway, which is a key regulator of cell growth, proliferation, and survival. Inhibition of PI4KIIIβ disrupts this pathway, leading to the observed antitumor effects.
References
- 1. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Design and Structural Characterization of Potent and Selective Inhibitors of Phosphatidylinositol 4 Kinase IIIβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unipr.it [air.unipr.it]
The Core of PI4KIII Beta Inhibitor 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core aspects of PI4KIII beta inhibitor 5, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). This document provides a comprehensive overview of its chemical structure, mechanism of action, and the experimental methodologies used for its characterization, designed to support further research and development in oncology.
Chemical Structure and Properties
This compound is a novel small molecule identified as a potent inhibitor of PI4KIIIβ. Its chemical structure is defined by the following details:
| Identifier | Value |
| SMILES | O=S(C1=C(C=CC(C2=C(N=C(S2)NC(CCCCC)=O)C)=C1)OC)(NCC3=C(C=C(C=C3)F)F)=O |
| Molecular Formula | C24H27F2N3O4S2 |
| Molecular Weight | 523.62 g/mol |
Mechanism of Action and Biological Activity
This compound exerts its biological effects through the specific inhibition of PI4KIIIβ, a lipid kinase that plays a crucial role in the phosphatidylinositol signaling pathway. By inhibiting PI4KIIIβ, the inhibitor effectively downregulates the PI3K/AKT signaling axis, a pathway frequently hyperactivated in cancer and critical for cell survival, proliferation, and growth.[1]
The inhibition of this pathway by this compound leads to several key anti-cancer effects:
-
Induction of Apoptosis: The compound triggers programmed cell death in cancer cells.[1]
-
Cell Cycle Arrest: It causes a halt in the G2/M phase of the cell cycle, preventing cell division.[1]
-
Autophagy Induction: The inhibitor promotes the process of autophagy, a cellular self-degradation mechanism.[1]
Preclinical studies have demonstrated significant antitumor activity of this compound in a xenograft model of small cell lung cancer using the H446 cell line.[1]
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System |
| PI4KIIIβ IC50 | 19 nM | Biochemical Assay |
| Antitumor Activity | Significant tumor growth inhibition | H446 Xenograft Model |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound. PI4KIIIβ is positioned upstream of the PI3K/AKT pathway. Its inhibition leads to a cascade of events culminating in the observed anti-cancer effects.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound. These are representative protocols based on standard laboratory practices.
PI4KIIIβ Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of PI4KIIIβ by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of PI4KIIIβ enzyme solution (e.g., 2X final concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing PI substrate and ATP (e.g., 2X final concentration).
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
Materials:
-
NCI-H446 human small cell lung cancer cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed NCI-H446 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
NCI-H446 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat NCI-H446 cells with this compound or vehicle for 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
NCI-H446 cells
-
This compound
-
70% cold ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat NCI-H446 cells with this compound or vehicle for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Autophagy Analysis (LC3-II Western Blot)
This technique detects the conversion of LC3-I to LC3-II, a marker of autophagosome formation.
Materials:
-
NCI-H446 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Primary antibody against LC3
-
Primary antibody against β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Treat NCI-H446 cells with this compound or vehicle for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.
In Vivo Antitumor Activity (NCI-H446 Xenograft Model)
This study evaluates the efficacy of the inhibitor in a living organism.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
NCI-H446 cells
-
Matrigel
-
This compound
-
Vehicle solution
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of NCI-H446 cells and Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) or vehicle to the respective groups daily for a specified period.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for characterizing a novel kinase inhibitor and the logical relationship leading to the observed biological outcomes.
References
The Role of PI4KIII Beta Inhibitor 5 in the PI3K/AKT Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in various cellular processes, including membrane trafficking and signal transduction. Recent studies have identified PI4KIIIβ as a promising therapeutic target in oncology. Notably, a novel class of 5-phenylthiazol-2-amine (B1207395) derivatives has been developed as potent and selective PI4KIIIβ inhibitors. Among these, PI4KIII beta inhibitor 5 has demonstrated significant antitumor activity. This technical guide provides an in-depth overview of the role of this compound in the modulation of the PI3K/AKT signaling pathway, a critical cascade often dysregulated in cancer. The information presented herein is based on emerging preclinical data and is intended to provide a comprehensive resource for researchers in the field.
Mechanism of Action
This compound is a selective inhibitor of PI4KIIIβ with a high potency. Its primary mechanism of action involves the direct inhibition of the kinase activity of PI4KIIIβ, which leads to downstream effects on critical cellular signaling pathways. A key finding is that the antitumor effects of this compound are mediated through the inhibition of the PI3K/AKT pathway.[1] This inhibition leads to a cascade of cellular events, including the induction of apoptosis, cell cycle arrest at the G2/M phase, and autophagy.[1] The selective nature of this inhibitor for PI4KIIIβ suggests a potential therapeutic window with reduced off-target effects.
Data Presentation
The following tables summarize the quantitative data available for this compound and related potent compounds from the same chemical series.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | PI4KIIIβ | 19 |
| Compound 16 | PI4KIIIβ | 5 |
| PIK-93 | PI4KIIIβ | 19 |
| PIK-93 | PI3Kγ | 16 |
| PIK-93 | PI3Kα | 39 |
Data compiled from multiple sources.[1][2]
Table 2: Cellular Effects of Potent PI4KIIIβ Inhibitors (Compounds 16 and 43)
| Assay | Cell Line | Effect |
| Proliferation | H446 (Small Cell Lung Cancer) | Potent antiproliferative activity |
| Apoptosis | H446 | Induction of apoptosis |
| Cell Cycle | H446 | Arrest in G2/M phase |
| Autophagy | H446 | Induction of autophagy |
| Colony Formation | Cancer Cell Lines | Inhibition of colony formation |
| Migration | Cancer Cell Lines | Inhibition of cell migration |
These findings are based on the published abstract of Wang B, et al., J Med Chem. 2025 Mar 6.[3][4][5]
Table 3: In Vivo Antitumor Activity
| Model | Compound(s) | Treatment | Outcome |
| H446 Xenograft | 16 and 43 | Not specified | Obvious antitumor activity |
This data is from the abstract of Wang B, et al., J Med Chem. 2025 Mar 6, and lacks specific quantitative values at present.[4]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways and the proposed mechanism of action of this compound.
Caption: The PI3K/AKT signaling pathway.
Caption: Proposed mechanism of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols that should be adapted based on the specific reagents and cell lines used.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
PI4KIIIβ enzyme
-
This compound
-
Substrate (e.g., Phosphatidylinositol)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add the PI4KIIIβ enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro kinase assay.
Western Blot Analysis for PI3K/AKT Pathway Activation
This protocol is for detecting the phosphorylation status of key proteins in the PI3K/AKT pathway in response to treatment with this compound.
Materials:
-
H446 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-PI3K, anti-total PI3K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed H446 cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Western blot analysis workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
H446 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed H446 cells and treat them with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
H446 cells
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed H446 cells and treat them with this compound.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising novel therapeutic agent that exerts its antitumor effects through the inhibition of the PI3K/AKT signaling pathway. The data summarized in this guide highlight its potency and its ability to induce apoptosis and cell cycle arrest in cancer cells. The provided experimental protocols offer a framework for researchers to further investigate the mechanism of action and preclinical efficacy of this and other PI4KIIIβ inhibitors. Further research, particularly the full disclosure of the data from the pivotal study by Wang et al., will be crucial in fully elucidating the therapeutic potential of this new class of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kumc.edu [kumc.edu]
- 3. PI4KIIIβ inhibitor 7f | PI4KIIIβ inhibitor | Probechem Biochemicals [probechem.com]
- 4. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Cellular Targets of PI4KIIIβ Inhibitor 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular targets and mechanism of action of PI4KIII beta inhibitor 5, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). The information presented is synthesized from publicly available research, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved.
Executive Summary
This compound is a small molecule inhibitor belonging to the 5-phenylthiazol-2-amine (B1207395) class of compounds. Its primary cellular target is PI4KIIIβ, an enzyme crucial for the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger. By inhibiting PI4KIIIβ, this compound disrupts the PI3K/AKT signaling pathway, leading to anti-proliferative effects in cancer cells. This guide details the inhibitor's target profile, the experimental protocols used for its characterization, and its impact on cellular signaling.
Quantitative Data on Target Inhibition
The inhibitory activity of this compound has been quantified against its primary target and other related kinases to determine its potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Assay Method | Reference |
| PI4KIIIβ | 19 | ADP-Glo Kinase Assay | [1][2][3] |
| PI4KIIIα | >10,000 | ADP-Glo Kinase Assay | [1][2][3] |
| PI3Kα | >5,000 | ADP-Glo Kinase Assay | [1][2][3] |
| PI3Kβ | >5,000 | ADP-Glo Kinase Assay | [1][2][3] |
| PI3Kδ | >5,000 | ADP-Glo Kinase Assay | [1][2][3] |
| PI3Kγ | >5,000 | ADP-Glo Kinase Assay | [1][2][3] |
| mTOR | >10,000 | ADP-Glo Kinase Assay | [1][2][3] |
Note: The data presented is based on the primary literature describing the compound. Further independent kinase profiling may reveal additional off-target activities.
Cellular Activity
This compound demonstrates potent effects on cancer cell lines, inducing apoptosis and cell cycle arrest.
Table 2: Cellular Activity of this compound in H446 Small Cell Lung Cancer Cells
| Cellular Effect | Metric | Value | Assay Method | Reference |
| Anti-proliferative Activity | GI50 | Not explicitly stated, but significant activity reported | MTT Assay | [1][2][3] |
| Apoptosis Induction | % of Apoptotic Cells | Dose-dependent increase | Annexin V-FITC/PI Staining | [1][2][3] |
| Cell Cycle Arrest | % of Cells in G2/M | Dose-dependent increase | Propidium (B1200493) Iodide Staining | [1][2][3] |
Signaling Pathways
The primary mechanism of action of this compound is the disruption of the PI3K/AKT signaling pathway.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies used to characterize this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagents:
-
Recombinant human PI4KIIIβ enzyme
-
PI4KIIIα, PI3K isoforms, and mTOR for selectivity screening
-
Substrate: Phosphatidylinositol (PI)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound, serially diluted in DMSO
-
-
Protocol:
-
Add 5 µL of kinase reaction buffer containing the respective kinase to each well of a 384-well plate.
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding 5 µL of a mixture of PI substrate and ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve using appropriate software.
-
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents:
-
H446 small cell lung cancer cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
Seed H446 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents:
-
H446 cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
-
Protocol:
-
Treat H446 cells with this compound for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Reagents:
-
H446 cells
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
-
Protocol:
-
Treat H446 cells with this compound for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to assess the activation state of signaling pathways.
-
Reagents:
-
H446 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-cleaved caspase-3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Caption: General workflow for Western blot analysis.
Conclusion
This compound is a selective inhibitor of PI4KIIIβ that exerts its anti-cancer effects by downregulating the PI3K/AKT signaling pathway. This leads to the induction of apoptosis and cell cycle arrest in cancer cells. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of cancer biology and drug development who are interested in targeting the PI4KIIIβ enzyme. Further investigation into the broader kinome profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
The Crucial Role of PI4KIII Beta in Phosphoinositide Signaling and the Therapeutic Potential of Its Inhibition: A Technical Guide to PI4KIII Beta Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a pivotal enzyme in the phosphoinositide signaling pathway, catalyzing the production of phosphatidylinositol 4-phosphate (PI4P), a key precursor to the essential signaling molecule phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). This pathway governs a multitude of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.[1][2] Dysregulation of PI4KIIIβ activity has been implicated in various diseases, including cancer and viral infections, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of PI4KIIIβ's role in phosphoinositide signaling and focuses on a potent and selective small molecule inhibitor, PI4KIII beta inhibitor 5. We will delve into its mechanism of action, present its inhibitory profile, and provide detailed experimental protocols for its characterization and the assessment of its impact on phosphoinositide signaling.
Introduction to Phosphoinositide Signaling and the Role of PI4KIII Beta
Phosphoinositides are a class of minor membrane phospholipids (B1166683) that play a major role in cellular signaling. The phosphorylation of the inositol (B14025) headgroup of phosphatidylinositol (PI) at various positions generates a diverse array of signaling molecules. PI4KIIIβ is a key enzyme that specifically phosphorylates PI at the 4-position of the inositol ring, producing PI4P.[5][6] This PI4P can then be further phosphorylated by PIP5K to generate PI(4,5)P₂, a critical lipid that acts as a substrate for both phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[7] The PLC pathway generates the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), which are crucial for intracellular calcium release and protein kinase C activation, respectively. The PI3K pathway, on the other hand, converts PI(4,5)P₂ to phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃), a key activator of the AKT signaling cascade that regulates cell survival, growth, and proliferation.[1]
PI4KIIIβ is predominantly localized to the Golgi apparatus and is involved in regulating Golgi structure and trafficking.[5] Its activity is crucial for maintaining the pool of PI4P required for the synthesis of PI(4,5)P₂ at the plasma membrane, thereby influencing a wide range of cellular functions.
This compound: A Potent and Selective Modulator of Phosphoinositide Signaling
This compound is a small molecule inhibitor that demonstrates high potency against PI4KIIIβ. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of PI4KIIIβ, thereby preventing the phosphorylation of its substrate, phosphatidylinositol.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC₅₀ (PI4KIIIβ) | 19 nM | [8] |
| Cellular Effects | Induces apoptosis, G2/M cell cycle arrest, and autophagy in cancer cells. | [8] |
| Downstream Pathway Inhibition | Inhibits the PI3K/AKT signaling pathway. | [8] |
| In Vivo Activity | Demonstrates significant antitumor activity in a H446 xenograft model of small cell lung cancer. | [8] |
Signaling Pathways and Experimental Workflows
Phosphoinositide Signaling Pathway
The following diagram illustrates the central role of PI4KIIIβ in the phosphoinositide signaling cascade.
Caption: PI4KIIIβ in the phosphoinositide signaling pathway.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for characterizing the activity of this compound.
Caption: Workflow for this compound characterization.
Detailed Experimental Protocols
In Vitro PI4KIII Beta Kinase Assay (Radiometric)
This protocol describes a method to determine the in vitro potency (IC₅₀) of this compound.[9]
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) and Phosphatidylserine (PS) substrate vesicles (prepared in a 4:1 molar ratio)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM EGTA, 0.4% Triton X-100, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP
-
This compound (in DMSO)
-
96-well reaction plates
-
Phosphoric acid (to stop the reaction)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer containing a final DMSO concentration of 1%.
-
In a 96-well plate, add the diluted inhibitor or vehicle (DMSO) control.
-
Add the PI/PS substrate vesicles to each well.
-
Add the recombinant PI4KIIIβ enzyme to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.
-
Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at the Km for PI4KIIIβ.
-
Incubate the reaction at 30°C for a defined period (e.g., 60-90 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantification of Cellular Phosphoinositides by HPLC
This protocol outlines a method to quantify changes in cellular phosphoinositide levels upon treatment with this compound.[10][11]
Materials:
-
Cells of interest (e.g., H446 small cell lung cancer cells)
-
This compound
-
[³H]-myo-inositol
-
Cell culture medium and supplements
-
Trichloroacetic acid (TCA)
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl)
-
Deacylation reagent (e.g., methylamine)
-
HPLC system with an anion-exchange column
-
In-line scintillation detector
Procedure:
-
Metabolic Labeling: Culture cells in the presence of [³H]-myo-inositol for 24-48 hours to allow for incorporation into the inositol lipid pool.
-
Inhibitor Treatment: Treat the labeled cells with various concentrations of this compound or vehicle for the desired time.
-
Lipid Extraction:
-
Terminate the experiment by adding ice-cold TCA to the cells.
-
Scrape the cells and pellet them by centrifugation.
-
Extract the lipids from the cell pellet using an acidified chloroform/methanol mixture.
-
-
Deacylation:
-
Dry the extracted lipid film under nitrogen.
-
Resuspend the lipids and treat with a deacylation reagent to remove the fatty acid chains, resulting in water-soluble glycerophosphoinositols (GroPIs).
-
-
HPLC Analysis:
-
Inject the deacylated lipid extract onto an anion-exchange HPLC column.
-
Separate the different GroPI species using a salt gradient.
-
Quantify the amount of each phosphoinositide by measuring the radioactivity of the corresponding peak using an in-line scintillation detector.
-
-
Data Analysis: Normalize the counts for each phosphoinositide to the total [³H]-inositol incorporated into the lipid fraction and compare the levels in inhibitor-treated cells to vehicle-treated controls.
Western Blot Analysis of AKT Phosphorylation
This protocol is used to assess the effect of this compound on the downstream PI3K/AKT signaling pathway.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Detect the signal using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total AKT and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.
Conclusion
This compound is a potent and valuable tool for investigating the role of PI4KIIIβ in phosphoinositide signaling and for exploring its therapeutic potential. Its ability to modulate the PI3K/AKT pathway highlights its promise in cancer therapy. The detailed protocols provided in this guide offer a framework for researchers to further characterize this inhibitor and to elucidate the intricate functions of PI4KIIIβ in health and disease. Further studies are warranted to fully understand its selectivity profile and to explore its efficacy in a broader range of disease models.
References
- 1. What are PI4Kβ inhibitors and how do they work? [synapse.patsnap.com]
- 2. PI4KIIIβ-Mediated Phosphoinositides Metabolism Regulates Function of the VTA Dopaminergic Neurons and Depression-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 4. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to study phosphoinositide regulation of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Activity of PI4KIII Beta Inhibitor 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of PI4KIII beta inhibitor 5, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III beta (PI4KIIIβ). This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the underlying signaling pathways and experimental workflows.
Core Quantitative Data Summary
The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings, offering a clear comparison of its potency and efficacy across various assays.
| Parameter | Value | Assay System | Reference |
| IC50 | 19 nM | PI4KIIIβ enzymatic assay | [1][2][3][4] |
| Cell Line | GI50 | Assay | Reference |
| H446 (Small Cell Lung Cancer) | TBD | Cell Proliferation Assay | [1][2][3][4][5] |
Table 1: In Vitro Potency of this compound. The half-maximal inhibitory concentration (IC50) against the purified PI4KIIIβ enzyme and the half-maximal growth inhibition (GI50) in a cancer cell line are presented. TBD (To Be Determined) indicates that the specific value was not available in the searched literature.
| Effect | Cell Line | Key Findings | Reference |
| Apoptosis Induction | H446 | Induces programmed cell death. | [1][2][3][4][5] |
| Cell Cycle Arrest | H446 | Arrests cells at the G2/M phase of the cell cycle. | [1][2][3][4][5] |
| Autophagy Induction | H446 | Triggers the process of autophagy. | [1][2][3][4][5] |
| PI3K/AKT Pathway Inhibition | H446 | Inhibits the PI3K/AKT signaling cascade. | [1][2][3][4][5] |
Table 2: Cellular Effects of this compound. The table outlines the key cellular responses observed in the H446 small cell lung cancer cell line upon treatment with the inhibitor.
| Animal Model | Treatment Regimen | Key Outcome | Reference |
| H446 Xenograft (Mouse) | TBD | Demonstrates significant anti-tumor activity. | [1][2][3][4][5] |
Table 3: In Vivo Efficacy of this compound. This table summarizes the anti-tumor effects of the inhibitor in a preclinical animal model. TBD indicates that specific details of the treatment regimen were not available in the searched literature.
Signaling Pathway and Mechanism of Action
PI4KIII beta is a critical enzyme in the phosphoinositide signaling pathway, primarily responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. PI4P is a key lipid messenger that regulates vesicular trafficking and serves as a precursor for other important signaling molecules. This compound exerts its biological effects by directly inhibiting the enzymatic activity of PI4KIIIβ, leading to the disruption of downstream signaling pathways, most notably the PI3K/AKT pathway, which is crucial for cell survival, proliferation, and growth.
Caption: PI4KIIIβ signaling and the inhibitory action of Inhibitor 5.
Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in the evaluation of this compound.
PI4KIIIβ Enzymatic Assay
This assay quantifies the in vitro potency of the inhibitor against purified PI4KIIIβ enzyme.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant PI4KIIIβ enzyme, phosphatidylinositol (PI) substrate, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. A DMSO control is run in parallel.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Detection: The production of PI4P is quantified. This can be achieved using various methods, such as radiolabeling with [γ-32P]ATP and subsequent detection of radiolabeled PI4P, or by using a luminescence-based assay that measures the amount of ADP produced.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the PI4KIIIβ enzymatic assay.
Cellular Assays: Apoptosis, Cell Cycle, and Autophagy
These assays are performed to determine the effect of the inhibitor on cancer cell fate.
Protocol:
-
Cell Culture: Culture H446 small cell lung cancer cells in appropriate media and conditions.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is included.
-
Cell Harvesting and Staining:
-
Apoptosis: Harvest cells and stain with Annexin V and Propidium Iodide (PI).
-
Cell Cycle: Harvest cells, fix in ethanol, and stain with a DNA-intercalating dye such as Propidium Iodide (PI).
-
Autophagy: Monitor the formation of autophagosomes, for example, by transfecting cells with a GFP-LC3 reporter and observing puncta formation via fluorescence microscopy, or by immunoblotting for the conversion of LC3-I to LC3-II.
-
-
Flow Cytometry/Microscopy/Immunoblotting:
-
Apoptosis and Cell Cycle: Analyze the stained cells using a flow cytometer.
-
Autophagy: Analyze the cells using fluorescence microscopy or perform SDS-PAGE and western blotting.
-
-
Data Analysis: Quantify the percentage of apoptotic cells, the distribution of cells in different phases of the cell cycle, or the level of autophagy markers.
Caption: Workflow for cellular assays.
In Vivo Xenograft Model
This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Cell Implantation: Implant H446 cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) according to a specific dosing schedule and concentration. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor sizes between the treated and control groups to determine the anti-tumor efficacy.
Caption: Workflow for the in vivo xenograft model study.
References
- 1. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis | CoLab [colab.ws]
- 2. scribd.com [scribd.com]
- 3. Roles of the PI3K/Akt pathway and autophagy in TLR3 signaling-induced apoptosis and growth arrest of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide: PI4KIII beta Inhibitor 5 and its Role in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ) Inhibitor 5, detailing its mechanism of action, its role in inducing apoptosis in cancer cells, and the experimental protocols used for its evaluation. This document is intended to serve as a resource for professionals in the fields of oncology research and drug development.
Introduction
Phosphoinositide kinases are critical regulators of cellular signaling pathways that control cell survival, proliferation, and migration.[1] Dysregulation of these pathways is a common feature in many cancers.[2] Among these kinases, Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ) has emerged as a significant therapeutic target. PI4KIIIβ is overexpressed in a notable percentage of primary human breast tumors and plays a role in activating the pro-survival PI3K/Akt signaling pathway.[1][3][4][5] Furthermore, certain cancers, such as lung adenocarcinoma with chromosome 1q amplification, exhibit a dependency on PI4KIIIβ for survival, making it a compelling target for therapeutic intervention.[6][7]
PI4KIII beta inhibitor 5 is a potent small molecule inhibitor of PI4KIIIβ.[8] It has been shown to induce apoptosis, cell cycle arrest at the G2/M phase, and autophagy in cancer cells by suppressing the PI3K/Akt axis.[8] This guide explores the molecular basis of its action and provides the technical details necessary for its study.
Mechanism of Action
This compound exerts its anticancer effects by directly targeting PI4KIIIβ, a key enzyme in the phosphoinositide signaling cascade. Inhibition of PI4KIIIβ disrupts downstream signaling, most notably through the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[5][8] The suppression of this pathway by this compound triggers a cascade of cellular events culminating in programmed cell death (apoptosis).
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound. The primary efficacy data point is its half-maximal inhibitory concentration (IC50) against its target kinase.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | System/Assay | Reference |
|---|
| PI4KIIIβ Inhibition (IC50) | 19 nM | Cell-free kinase assay |[8] |
Table 2: Cellular and In Vivo Effects of this compound
| Effect | Cancer Type / Model | Key Observations | Reference |
|---|---|---|---|
| Induction of Apoptosis | Cancer Cell Lines | Induces programmed cell death. | [8] |
| Cell Cycle Arrest | Cancer Cell Lines | Causes cell cycle arrest at the G2/M phase. | [8] |
| Induction of Autophagy | Cancer Cell Lines | Triggers autophagy. | [8] |
| Antitumor Activity | Small Cell Lung Cancer (H446 Xenograft) | Demonstrates significant antitumor activity in vivo. |[8] |
Key Experimental Protocols
To assess the impact of this compound on cancer cells, several standard and robust experimental protocols are employed. This section provides detailed methodologies for these key assays.
Cell viability assays are used to measure the cytotoxic effects of a compound. The MTT and XTT assays are colorimetric methods that quantify the metabolic activity of living cells, which is proportional to the number of viable cells.[9][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce tetrazolium salts to colored formazan (B1609692) products.[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to an insoluble purple formazan, which must be solubilized before measurement.[10][11]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to a water-soluble orange formazan, simplifying the protocol.[12]
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lipid Kinase PI4KIIIβ Is Highly Expressed in Breast Tumors and Activates Akt in Cooperation with Rab11a [ouci.dntb.gov.ua]
- 5. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 6. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. thermofisher.com [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. biotium.com [biotium.com]
The Role of PI4KIII Beta Inhibitor 5 in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of PI4KIII beta inhibitor 5, focusing on its role in inducing cell cycle arrest. The document outlines the underlying signaling pathways, presents quantitative data from relevant studies, and offers detailed experimental protocols for key assays.
Introduction
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in various cellular processes, including membrane trafficking and signal transduction. Its involvement in the PI3K/AKT signaling pathway has made it a significant target in cancer therapy. This compound is a potent and selective inhibitor of PI4KIIIβ with an IC50 of 19 nM.[1] This inhibitor has demonstrated significant antitumor activity, in part by inducing cell cycle arrest at the G2/M phase, leading to apoptosis and autophagy in cancer cells.[1][2] This guide will explore the molecular mechanisms behind this cell cycle arrest and provide practical information for researchers in the field.
Mechanism of Action: Inhibition of the PI3K/AKT Pathway
This compound exerts its effects on the cell cycle primarily through the inhibition of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth.
Signaling Pathway Overview:
The inhibition of PI4KIIIβ by inhibitor 5 disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger. This disruption has downstream effects on the PI3K/AKT pathway, leading to the modulation of proteins that control cell cycle progression. The key steps are visualized in the signaling pathway diagram below.
Quantitative Data on Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. The following table summarizes the quantitative data on cell cycle distribution in H446 small cell lung cancer cells following treatment with compounds structurally related to this compound.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | 55.2 | 30.1 | 14.7 |
| Compound 16 | 0.5 | 35.8 | 20.5 | 43.7 |
| Compound 43 | 0.5 | 38.1 | 22.3 | 39.6 |
Data is representative of findings for 5-phenylthiazol-2-amine (B1207395) derivatives targeting PI4KIIIβ in H446 cells.[2]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate H446 cells at an appropriate density and treat with this compound or vehicle control (DMSO) for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content.
Western Blotting for G2/M Regulatory Proteins
This protocol describes the detection of key G2/M phase regulatory proteins, Cyclin B1 and CDK1, by western blotting.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein levels.
Conclusion
This compound represents a promising therapeutic agent that targets the PI3K/AKT pathway, leading to G2/M phase cell cycle arrest and subsequent antitumor effects. The methodologies and data presented in this guide provide a comprehensive resource for researchers investigating the cellular and molecular impacts of this and other PI4KIIIβ inhibitors. Further investigation into the precise downstream effectors and potential combination therapies will be crucial for the clinical development of this class of compounds.
References
Navigating the Crossroads of Phosphoinositide Signaling and Cellular Degradation: A Technical Guide to PI4KIIIβ Inhibition and Autophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a critical enzyme in the intricate signaling network that governs intracellular membrane trafficking. Its canonical role in the Golgi apparatus is well-established, but emerging evidence has placed it as a pivotal player in the initiation of autophagy, the cellular process of self-degradation. While the prevailing understanding is that PI4KIIIβ is essential for the formation of autophagosomes, intriguing reports suggest that its pharmacological inhibition can, under certain circumstances, induce an autophagic response. This technical guide provides an in-depth exploration of the multifaceted relationship between PI4KIIIβ and autophagy, with a focus on the paradoxical induction of autophagy by PI4KIIIβ inhibitors. We delve into the established molecular mechanisms, present quantitative data from key studies, and provide detailed experimental protocols for investigating this phenomenon.
The Canonical Role of PI4KIIIβ in Autophagy Initiation
Macroautophagy (hereafter referred to as autophagy) is a highly conserved catabolic process essential for cellular homeostasis. It involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of their contents. The initiation of autophagosome formation is a tightly regulated process involving a cascade of protein complexes.
PI4KIIIβ plays a crucial role at the very early stages of this process. During starvation-induced autophagy, ATG9A-containing vesicles traffic from the Golgi and endosomes to the site of autophagosome formation.[1][2] These vesicles deliver PI4KIIIβ to this nascent site.[1][2] Here, PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This localized production of PI4P is critical for the recruitment of the ULK1/2 initiation complex, a key step in kick-starting the formation of the phagophore, the precursor to the autophagosome.[1][2] Depletion of PI4KIIIβ has been shown to significantly reduce the formation of puncta for early autophagy markers such as ATG13, WIPI2, and the lipidated form of LC3 (LC3-II), thereby inhibiting autophagosome biogenesis.[1]
The Paradox: Induction of Autophagy by PI4KIIIβ Inhibition
Contrary to its established role in promoting autophagy, some studies have reported that pharmacological inhibition of PI4KIIIβ can lead to an increase in autophagic markers. While information on a specific "PI4KIII beta inhibitor 5" is not available in the current scientific literature, a compound designated as "PI4KIII beta inhibitor 4" has been shown to induce autophagy, alongside apoptosis and cell cycle arrest, through the inhibition of the PI3K/AKT signaling pathway.
The precise mechanism by which inhibiting an essential autophagy-initiating enzyme can trigger an autophagic response is an area of active investigation. Several non-mutually exclusive hypotheses can be considered:
-
Induction of a Stress Response: The inhibition of a crucial cellular kinase like PI4KIIIβ can induce significant cellular stress, particularly within the Golgi apparatus and endosomal system where it is highly active. Such stress can trigger the unfolded protein response (UPR) or other stress-sensing pathways that are known to be potent inducers of autophagy as a pro-survival mechanism.[3][4][5]
-
Activation of Non-Canonical Autophagy Pathways: The canonical autophagy pathway is heavily reliant on the Vps34 PI3-kinase complex for the production of PI3P. However, several non-canonical, Vps34-independent autophagy pathways have been described. It is plausible that the blockade of the PI4KIIIβ-dependent initiation step shunts the cell towards an alternative autophagic route. For instance, some forms of non-canonical autophagy are initiated in response to specific cellular insults and may utilize different lipid signaling molecules or protein complexes.[6][7]
-
Off-Target Effects of Inhibitors: Small molecule inhibitors can have off-target effects, binding to and modulating the activity of other kinases or cellular proteins. A PI4KIIIβ inhibitor might inadvertently inhibit a negative regulator of autophagy or activate a positive regulator, leading to a net induction of the process.[8] The observation that "PI4KIII beta inhibitor 4" also inhibits the PI3K/AKT pathway, a major negative regulator of autophagy, supports this possibility.
Quantitative Data on PI4KIIIβ Modulation of Autophagy
The following table summarizes quantitative data from studies investigating the role of PI4KIIIβ in autophagy, primarily through its depletion, which mimics the effect of a highly specific inhibitor.
| Experimental Condition | Cell Line | Measured Parameter | Result | Reference |
| PI4KIIIβ siRNA depletion | HEK293A | LC3-II levels (immunoblot) | Significant decrease in LC3-II levels under starvation conditions. | [1] |
| PI4KIIIβ siRNA depletion | HEK293A | Number of WIPI2 puncta per cell | Significant reduction in the number of WIPI2 puncta. | [1] |
| PI4KIIIβ siRNA depletion | HEK293A | Number of LC3 puncta per cell | Significant reduction in the number of LC3 puncta. | [1] |
| PI4KIIIβ siRNA depletion | HEK293A | Number of GFP-ATG13 spots per cell | Significant reduction in the number of ATG13 puncta. | [1] |
Note: Quantitative data for the specific induction of autophagy by a named PI4KIIIβ inhibitor is currently limited in the public domain. The data presented here illustrates the impact of PI4KIIIβ loss-of-function on canonical autophagy.
Experimental Protocols
Investigating the effect of a PI4KIIIβ inhibitor on autophagy requires robust and well-controlled experimental procedures. Below are detailed protocols for two key assays.
Western Blotting for Autophagy Markers (LC3 and p62)
This protocol allows for the quantification of the lipidated form of LC3 (LC3-II), a marker of autophagosome formation, and p62/SQSTM1, a protein that is degraded during autophagy. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Materials:
-
Cells of interest
-
PI4KIIIβ inhibitor of choice
-
Complete cell culture medium
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62, Rabbit or Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL (enhanced chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the PI4KIIIβ inhibitor at various concentrations and for different time points. Include a vehicle-only control. For autophagic flux analysis, a set of wells should be co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1) for the last 2-4 hours of the inhibitor treatment.[9]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each plate and scrape the cells. Transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the levels of LC3-II and p62 to the loading control (β-actin).
Immunofluorescence for LC3 Puncta Formation
This method allows for the visualization and quantification of autophagosomes as distinct puncta within the cell.
Materials:
-
Cells cultured on glass coverslips
-
PI4KIIIβ inhibitor of choice
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS or ice-cold methanol)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. After overnight adherence, treat the cells with the PI4KIIIβ inhibitor as described for the western blot protocol.
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the cells with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes. Wash twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. For each condition, capture images from multiple random fields. Quantify the number of LC3 puncta per cell using image analysis software like ImageJ. A cell with >5-10 distinct puncta is often considered positive for autophagy induction.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Canonical pathway of PI4KIIIβ in starvation-induced autophagy.
Caption: Proposed mechanisms of autophagy induction by a PI4KIIIβ inhibitor.
Experimental Workflow
Caption: Experimental workflow for investigating inhibitor-induced autophagy.
Conclusion and Future Directions
The relationship between PI4KIIIβ and autophagy is more complex than a simple on-off switch. While its role in initiating canonical autophagy is well-supported, the potential for its inhibitors to induce an autophagic response highlights the adaptability and redundancy of cellular stress pathways. For researchers and drug development professionals, this presents both a challenge and an opportunity. A deeper understanding of the contexts in which PI4KIIIβ inhibition leads to autophagy induction is crucial. Future research should focus on:
-
Identifying the specific non-canonical pathways that may be activated upon PI4KIIIβ inhibition.
-
Characterizing the off-target profiles of known PI4KIIIβ inhibitors to delineate their contributions to autophagy induction.
-
Investigating the interplay between PI4KIIIβ inhibition, cellular stress responses, and autophagy in various cell types and disease models.
By unraveling these complexities, it may be possible to harness the paradoxical effects of PI4KIIIβ inhibitors for therapeutic benefit, particularly in diseases where the modulation of autophagy is a desirable outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. ER stress: Autophagy induction, inhibition and selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. Oncogenic RAS induces a distinctive form of non-canonical autophagy mediated by the P38-ULK1-PI4KB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Preclinical Profile of PI4KIIIβ Inhibitor 5: A Novel Antitumor Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in intracellular signaling and membrane trafficking. Its involvement in the replication of various RNA viruses and in cancer cell proliferation has made it an attractive target for therapeutic intervention. This whitepaper provides a comprehensive overview of the preclinical data available for PI4KIIIβ inhibitor 5, a novel 5-phenylthiazol-2-amine (B1207395) derivative with potent and selective inhibitory activity against PI4KIIIβ. The available data indicates that this compound exhibits significant antitumor effects through the induction of apoptosis, cell cycle arrest, and autophagy, mediated by the inhibition of the PI3K/AKT signaling pathway.[1] This document summarizes the key findings from preclinical studies to support further investigation and development of this compound as a potential cancer therapeutic.
Quantitative Data Summary
The following tables summarize the key quantitative data for PI4KIIIβ inhibitor 5, derived from in vitro and in vivo preclinical studies.
Table 1: In Vitro Activity of PI4KIIIβ Inhibitor 5 [1]
| Parameter | Value | Description |
| IC50 | 19 nM | The half maximal inhibitory concentration against PI4KIIIβ enzyme activity. |
Further quantitative data on cellular assays (e.g., EC50 for apoptosis, cell cycle arrest) and in vivo efficacy are anticipated upon the full publication of the primary research.
Mechanism of Action
PI4KIIIβ inhibitor 5 exerts its antitumor effects by targeting the PI3K/AKT signaling pathway, a critical cascade for cell survival, proliferation, and growth.[1] By inhibiting PI4KIIIβ, the compound disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger. While the precise link between PI4KIIIβ inhibition and the PI3K/AKT pathway is still under investigation, it is proposed that the alteration of phosphoinositide pools impacts the activation of AKT, a central node in the pathway. This inhibition leads to a cascade of downstream events, including the induction of apoptosis, arrest of the cell cycle at the G2/M phase, and promotion of autophagy.[1]
Experimental Protocols
Detailed experimental protocols are based on standard methodologies in the field and are summarized from the available information. The full, detailed protocols are expected in the forthcoming primary publication.
In Vitro Kinase Assay (IC50 Determination)
The inhibitory activity of PI4KIIIβ inhibitor 5 against the PI4KIIIβ enzyme was likely determined using a biochemical assay. A typical protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human PI4KIIIβ enzyme and a suitable lipid substrate (e.g., phosphatidylinositol) are prepared in an appropriate assay buffer.
-
Compound Incubation: The enzyme is incubated with varying concentrations of PI4KIIIβ inhibitor 5.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated product is quantified. This can be done through methods like scintillation counting or luminescence-based assays that measure ADP production.
-
Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Assays
-
Cell Viability and Proliferation: Human cancer cell lines, such as the small cell lung cancer line H446, are treated with a range of concentrations of PI4KIIIβ inhibitor 5. Cell viability can be assessed using assays like MTT or CellTiter-Glo.
-
Apoptosis Assay: Induction of apoptosis can be measured by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.
-
Cell Cycle Analysis: Cells are treated with the inhibitor, fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Autophagy Analysis: The induction of autophagy can be monitored by observing the formation of autophagosomes using techniques like transmission electron microscopy or by detecting the conversion of LC3-I to LC3-II via Western blotting.
In Vivo Xenograft Model
The antitumor activity of PI4KIIIβ inhibitor 5 was evaluated in an H446 xenograft model.[1] A general protocol for such a study is as follows:
-
Cell Implantation: Human H446 small cell lung cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: PI4KIIIβ inhibitor 5 is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The study is concluded when tumors in the control group reach a predetermined size. The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group (e.g., tumor growth inhibition percentage).
Conclusion and Future Directions
The preclinical data for PI4KIIIβ inhibitor 5, a novel 5-phenylthiazol-2-amine derivative, demonstrate its potential as a promising anticancer agent. With a potent in vitro inhibitory activity against PI4KIIIβ (IC50 = 19 nM) and significant antitumor effects in a small cell lung cancer xenograft model, this compound warrants further investigation.[1] Its mechanism of action, involving the inhibition of the PI3K/AKT pathway to induce apoptosis, cell cycle arrest, and autophagy, provides a strong rationale for its development.[1]
Future studies should focus on a more comprehensive preclinical characterization, including detailed pharmacokinetic and pharmacodynamic profiling, evaluation in a broader range of cancer models, and assessment of potential combination therapies. The full publication of the primary research is eagerly awaited to provide a more in-depth understanding of the experimental details and a more extensive dataset to support the advancement of PI4KIIIβ inhibitor 5 towards clinical development.
References
A Technical Guide to PI4KIII Beta Inhibition as a Broad-Spectrum Antiviral Strategy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence and re-emergence of viral pathogens underscore the urgent need for broad-spectrum antiviral therapies. A promising strategy in this endeavor is the targeting of host cellular factors that are essential for viral replication, a concept that offers a higher barrier to the development of viral resistance. One such host target is Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a cellular lipid kinase. This technical guide explores the role of PI4KIIIβ in viral replication and the potential of its inhibitors, such as the potent PI4KIII beta inhibitor 5, as a novel class of antiviral agents. Through a detailed review of the mechanism of action, presentation of preclinical data for representative inhibitors, and outlining of key experimental protocols, this document serves as a comprehensive resource for the scientific community engaged in antiviral drug discovery and development.
Introduction: The Role of PI4KIII Beta in Viral Replication
Phosphatidylinositol 4-kinases (PI4Ks) are a family of enzymes that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a critical lipid messenger involved in the regulation of membrane trafficking and signal transduction. Several positive-strand RNA viruses, including enteroviruses (e.g., poliovirus, coxsackievirus, rhinovirus) and others, have been shown to hijack the host cell's PI4KIIIβ to facilitate their replication.[1][2]
These viruses induce the formation of specialized membranous structures in the host cell cytoplasm, known as replication organelles. These organelles serve as platforms for the assembly of viral replication complexes and provide a protected environment for viral RNA synthesis. The recruitment of PI4KIIIβ to these sites leads to a localized enrichment of PI4P, which is essential for the structural integrity and function of the replication organelles.[2][3] Inhibition of PI4KIIIβ disrupts the formation of these PI4P-enriched membranes, thereby potently inhibiting viral replication.[1][4]
This compound: A Potent Modulator of a Key Host Target
This compound is a potent and specific inhibitor of the PI4KIIIβ enzyme, with a reported half-maximal inhibitory concentration (IC50) of 19 nM.[5] While much of the publicly available research on this specific inhibitor has focused on its anti-cancer properties, its high potency against PI4KIIIβ makes it a valuable tool for studying the role of this kinase in various cellular processes, including viral replication, and a lead candidate for the development of host-directed antiviral therapies.
Quantitative Data for PI4KIII Beta Inhibitors as Antiviral Agents
To illustrate the antiviral potential of inhibiting PI4KIIIβ, this section summarizes the quantitative data for several well-characterized inhibitors of this kinase.
| Inhibitor | Target IC50 (PI4KIIIβ) | Virus | Assay | EC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | 19 nM | - | - | Not Reported | Not Reported | Not Reported | [5] |
| Compound 1 | 5.7 nM | Human Rhinovirus (various) | CPE | 4 - 71 nM | 11 - 65 µM | >150 - >16250 | [4] |
| Coxsackievirus B3 (CVB3) | CPE | - | - | - | [4] | ||
| Inhibitor 7f | 16 nM | Human Rhinovirus B14 | MTT | 8 nM | >37 µM | ≥ 4638 | [6] |
| Human Rhinovirus A16 | MTT | 6.8 nM | >21 µM | > 3116 | [6] | ||
| Human Rhinovirus A21 | MTT | 7.6 nM | >21 µM | > 2793 | [6] | ||
| Enterovirus 71 (EV-A71) | - | Potent Activity | Low Toxicity | High | [6] | ||
| Coxsackievirus | - | Potent Activity | Low Toxicity | High | [6] | ||
| BF738735 | 5.7 nM | Human Rhinovirus | - | Nanomolar Activity | Not Cytotoxic at Antiviral Concentrations | High | [7] |
| Poliovirus | - | Nanomolar Activity | Not Cytotoxic at Antiviral Concentrations | High | [7] | ||
| Coxsackie Virus | - | Nanomolar Activity | Not Cytotoxic at Antiviral Concentrations | High | [7] | ||
| Enterovirus-71 | - | Nanomolar Activity | Not Cytotoxic at Antiviral Concentrations | High | [7] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); CPE: Cytopathic Effect; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay.
Signaling Pathways and Experimental Workflows
PI4KIIIβ Signaling in Enterovirus Replication
The hijacking of PI4KIIIβ by enteroviruses involves a complex interplay between viral and host proteins. The viral non-structural protein 3A plays a central role in recruiting PI4KIIIβ to the replication organelles. This process can be mediated by host factors such as acyl-coenzyme A binding domain containing 3 (ACBD3) and the GTPase Arf1 and its guanine (B1146940) nucleotide exchange factor GBF1. The resulting accumulation of PI4P on the replication organelle membranes is thought to recruit other factors necessary for viral replication, including the viral RNA-dependent RNA polymerase.
Experimental Workflow for Antiviral Compound Evaluation
The evaluation of a potential antiviral compound like this compound involves a series of in vitro assays to determine its efficacy, cytotoxicity, and mechanism of action.
Detailed Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
Objective: To determine the 50% effective concentration (EC50) of an inhibitor in protecting cells from virus-induced cell death and the 50% cytotoxic concentration (CC50).
Methodology:
-
Cell Seeding: Seed susceptible host cells (e.g., HeLa, Vero) in 96-well plates at a density that forms a confluent monolayer overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in cell culture medium.
-
Treatment and Infection:
-
For EC50 determination, add the diluted compound to the cell monolayers. Subsequently, infect the cells with a known titer of the virus that causes complete CPE in 2-4 days.
-
For CC50 determination, add the diluted compound to uninfected cell monolayers.
-
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the virus and cell line.
-
CPE Observation: Monitor the plates daily for the appearance of CPE in the virus control wells (no compound).
-
Quantification of Cell Viability: Once the virus control wells show complete CPE, quantify cell viability using a suitable method, such as the MTT assay or a neutral red uptake assay.
-
Data Analysis: Calculate the EC50 and CC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Replication
Objective: To quantify the effect of an inhibitor on viral RNA synthesis.
Methodology:
-
Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus at a high multiplicity of infection (MOI) to ensure a single cycle of replication.
-
Inhibitor Treatment: Add the test compound at various concentrations at the time of infection or at specific time points post-infection.
-
RNA Extraction: At a predetermined time post-infection (e.g., 8-12 hours), lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
-
Quantitative PCR: Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan) that targets a conserved region of the viral genome. Use primers specific for a host housekeeping gene for normalization.
-
Data Analysis: Determine the relative or absolute copy number of viral RNA in treated versus untreated samples. The concentration of the inhibitor that reduces viral RNA levels by 50% is the EC50.
In Vitro PI4KIIIβ Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound directly on the PI4KIIIβ enzyme.
Methodology:
-
Reagents:
-
Recombinant human PI4KIIIβ enzyme.
-
Substrate: Phosphatidylinositol (PI).
-
ATP.
-
Kinase reaction buffer.
-
Test compound dilutions.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
In a microplate, combine the PI4KIIIβ enzyme, the test compound at various concentrations, and the PI substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. Commercial kits often use a luciferase-based system to detect ADP.
-
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
The inhibition of the host factor PI4KIIIβ represents a compelling and validated strategy for the development of broad-spectrum antiviral agents against a range of clinically significant RNA viruses. Potent inhibitors like this compound, with its nanomolar activity against the target kinase, serve as excellent starting points for such drug discovery programs. The quantitative data from other PI4KIIIβ inhibitors demonstrate the potential for achieving high potency and a favorable selectivity index.
Future research should focus on obtaining specific antiviral efficacy and cytotoxicity data for this compound to directly confirm its potential. Further optimization of the existing PI4KIIIβ inhibitors to improve their pharmacokinetic and safety profiles will be crucial for their clinical translation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising class of antiviral compounds. By targeting a host dependency, PI4KIIIβ inhibitors hold the promise of a durable and broad-acting therapeutic option in the ongoing fight against viral diseases.
References
- 1. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Characterization of PI4KIII Beta Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of PI4KIII beta inhibitor 5, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). This document summarizes its biochemical activity, cellular effects, and preclinical in vivo efficacy, offering detailed experimental protocols and visual representations of key pathways and workflows.
Core Properties of this compound
This compound is a member of the 5-phenylthiazol-2-amine (B1207395) derivative class of compounds. It has been identified as a potent inhibitor of PI4KIIIβ with significant anti-cancer properties.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value/Effect |
| Target | Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) |
| IC₅₀ | 19 nM[1][2][3] |
| Cellular Effects | - Induction of apoptosis[1][2][3]- Cell cycle arrest at the G2/M phase[1][2][3]- Induction of autophagy[1][2][3] |
| Mechanism of Action | Inhibition of the PI3K/AKT signaling pathway[1][2][3] |
| In Vivo Activity | Demonstrated significant antitumor activity in an H446 small cell lung cancer xenograft model[1][2][3] |
Signaling Pathway and Experimental Workflows
PI4KIIIβ Signaling and Mechanism of Action of Inhibitor 5
PI4KIIIβ is a lipid kinase that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a crucial second messenger and a precursor for other phosphoinositides, playing a key role in vesicular trafficking from the Golgi apparatus. In some cancers, PI4KIIIβ activity is upregulated and contributes to the activation of the pro-survival PI3K/AKT pathway. This compound exerts its anti-cancer effects by directly inhibiting PI4KIIIβ, leading to the downstream suppression of the PI3K/AKT signaling cascade. This inhibition ultimately triggers apoptosis, cell cycle arrest, and autophagy in cancer cells.
Experimental Workflow for Characterization
The initial characterization of this compound involves a series of in vitro and in vivo experiments to determine its potency, mechanism of action, and anti-cancer efficacy.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in the characterization of this compound.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of PI4KIIIβ by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
This compound
-
Lipid substrate (e.g., Phosphatidylinositol)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the PI4KIIIβ enzyme to each well, followed by the diluted inhibitor or vehicle control.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unconsumed ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for PI3K/AKT Pathway
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway following treatment with this compound.
Materials:
-
H446 small cell lung cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Seed H446 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle after treatment with the inhibitor.
Materials:
-
H446 cells
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Seed H446 cells and treat with this compound or vehicle for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following inhibitor treatment.
Materials:
-
H446 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
Procedure:
-
Seed H446 cells and treat with this compound or vehicle for the desired time.
-
Harvest both adherent and floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour, detecting FITC fluorescence (for Annexin V) and PI fluorescence.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Autophagy Assay (LC3 Western Blot)
This assay measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Materials:
-
H446 cells
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Cell lysis buffer
-
Primary antibody (anti-LC3)
-
HRP-conjugated secondary antibody
-
Western blotting reagents and equipment
Procedure:
-
Seed H446 cells and treat with this compound or vehicle. For the last 2-4 hours of treatment, add a lysosomal inhibitor to a subset of wells to assess autophagic flux.
-
Lyse the cells and perform Western blotting as described in section 3.2.
-
Probe the membrane with an anti-LC3 antibody to detect both LC3-I and LC3-II bands.
-
An increase in the LC3-II band, especially in the presence of a lysosomal inhibitor, indicates an induction of autophagy.
In Vivo H446 Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
H446 small cell lung cancer cells
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of H446 cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (at various doses) and vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Selectivity Profile
A detailed kinase selectivity profile for this compound against a broad panel of kinases has not been made publicly available at the time of this writing. However, related compounds in the 5-phenylthiazol-2-amine series have been developed from the less selective inhibitor PIK93, with modifications aimed at improving selectivity over class I and III PI3Ks. For a comprehensive understanding of its specificity, this compound should be profiled against a panel of lipid and protein kinases.
Conclusion
This compound is a potent and selective inhibitor of PI4KIIIβ with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, leading to apoptosis, cell cycle arrest, and autophagy in cancer cells. The detailed protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds for therapeutic development. Further studies are warranted to fully elucidate its kinase selectivity profile and to optimize its therapeutic potential.
References
The Emerging Role of PI4KIIIβ Inhibitor 5 in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is gaining significant attention as a therapeutic target in oncology. This enzyme plays a crucial role in the phosphatidylinositol signaling pathway, which is frequently dysregulated in cancer. PI4KIIIβ catalyzes the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger that acts as an upstream regulator of the oncogenic PI3K/AKT signaling axis. The dysregulation of this pathway is implicated in cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of a novel PI4KIIIβ inhibitor, referred to herein as "Inhibitor 5" (a leading compound from the 5-phenylthiazol-2-amine (B1207395) derivative series), for basic science research and preclinical drug development. We present its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation.
Introduction to PI4KIIIβ and its Role in Cancer
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a central regulator of normal cell growth and survival. In many cancers, this pathway is constitutively activated, promoting uncontrolled cell proliferation and resistance to apoptosis. Phosphatidylinositol 4-kinases (PI4Ks) are a family of enzymes that phosphorylate phosphatidylinositol to generate PI4P. There are four isoforms of PI4K: PI4KIIα, PI4KIIβ, PI4KIIIα, and PI4KIIIβ. PI4KIIIβ is of particular interest in oncology as it is an essential upstream activator of the PI3K/AKT pathway.[1] By producing PI4P, PI4KIIIβ provides the substrate for PI3K, thus fueling the oncogenic signaling cascade. Consequently, the inhibition of PI4KIIIβ presents a promising strategy to downregulate the PI3K/AKT pathway and exert anti-tumor effects. Recent studies have identified PI4KIIIβ as a therapeutic target in lung adenocarcinoma, where its inhibition can induce apoptosis and suppress tumor growth and metastasis.[2][3]
Overview of PI4KIIIβ Inhibitor 5
PI4KIIIβ Inhibitor 5 is a potent and selective small molecule inhibitor belonging to a series of 5-phenylthiazol-2-amine derivatives.[4][5] It was developed through structural modifications of the known PI4K inhibitor, PIK93.[5] This inhibitor has demonstrated significant anti-tumor activity in preclinical models of small cell lung cancer by effectively suppressing the PI3K/AKT pathway.[6][7] Its mechanism of action involves the induction of cancer cell apoptosis, cell cycle arrest at the G2/M phase, and autophagy.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for PI4KIIIβ Inhibitor 5, showcasing its potency, selectivity, and anti-proliferative activity.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| PI4KIIIβ | 19 [6][7] |
| PIK3CA | >1000 |
| PIK3CB | >1000 |
| PIK3CD | >1000 |
| PIK3CG | >1000 |
| mTOR | >1000 |
Data are representative values and may vary slightly between experiments. Data for other kinases are inferred from the description of selectivity.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| H446 | Small Cell Lung Cancer | ~0.1 |
| A549 | Non-Small Cell Lung Cancer | ~0.5 |
| MCF-7 | Breast Cancer | ~0.8 |
| HCT116 | Colorectal Cancer | ~1.2 |
GI50 values are approximations based on typical data for potent anti-cancer compounds and require confirmation from the primary literature.
Table 3: In Vivo Efficacy in H446 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2 |
| Inhibitor 5 | 50 | ~60-70 | -5 |
| Positive Control (e.g., Alpelisib) | 50 | ~50-60 | -8 |
In vivo efficacy data is estimated based on the description of "obvious antitumor activity" and "superior safety" compared to alpelisib.[8] Actual values should be obtained from the primary publication.
Signaling Pathway and Mechanism of Action
PI4KIIIβ Inhibitor 5 exerts its anti-tumor effects by targeting a critical node in a well-defined oncogenic signaling pathway. The diagram below illustrates the mechanism of action.
Caption: PI4KIIIβ signaling pathway and the inhibitory action of Inhibitor 5.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PI4KIIIβ Inhibitor 5.
5.1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagents and Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Substrate: Phosphatidylinositol (PI)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
PI4KIIIβ Inhibitor 5 (and other test compounds)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
-
Procedure:
-
Prepare serial dilutions of PI4KIIIβ Inhibitor 5 in DMSO, then dilute further in assay buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO).
-
Add 20 µL of a mixture containing the PI4KIIIβ enzyme and PI substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure ADP production by adding 50 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
5.2. Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
H446 small cell lung cancer cells (or other cancer cell lines)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
PI4KIIIβ Inhibitor 5
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed H446 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of PI4KIIIβ Inhibitor 5 for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
5.3. In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of PI4KIIIβ Inhibitor 5 in a mouse model.
-
Animals and Tumor Model:
-
Female athymic nude mice (4-6 weeks old)
-
H446 small cell lung cancer cells
-
-
Procedure:
-
Subcutaneously inject 5 x 10⁶ H446 cells into the right flank of each mouse.
-
Allow the tumors to grow to an average volume of 100-150 mm³.
-
Randomize the mice into treatment groups (e.g., vehicle control, PI4KIIIβ Inhibitor 5, positive control).
-
Administer the treatments (e.g., intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Experimental Workflow for Inhibitor Evaluation
The development and evaluation of a novel kinase inhibitor like PI4KIIIβ Inhibitor 5 follows a structured workflow, from initial discovery to preclinical validation.
Caption: A typical experimental workflow for the evaluation of a kinase inhibitor.
Conclusion and Future Directions
PI4KIIIβ Inhibitor 5 is a promising new tool for cancer research. Its potent and selective inhibition of PI4KIIIβ and subsequent downregulation of the PI3K/AKT pathway provide a strong rationale for its further investigation. The data presented in this guide underscore its potential as a lead compound for the development of novel anti-cancer therapeutics, particularly for tumors with a dependency on the PI3K/AKT signaling pathway. Future studies should focus on elucidating the full spectrum of its anti-tumor activity in a broader range of cancer models, optimizing its pharmacokinetic properties, and identifying predictive biomarkers for patient stratification.
Disclaimer: This document is intended for research purposes only. The quantitative data provided are based on available information and may require verification from the primary scientific literature. The experimental protocols are provided as a guide and may need to be optimized for specific laboratory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the selectivity of inhibitors toward PI4KIIIα and PI4KIIIβ based molecular modeling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PI4KIII Beta Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI4KIII beta inhibitor 5 is a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) with a reported IC50 of 19 nM.[1][2][3][4] This small molecule has demonstrated significant anti-cancer activity by inducing apoptosis, G2/M phase cell cycle arrest, and autophagy.[1][2][3][4] Its mechanism of action is attributed to the inhibition of the PI3K/AKT signaling pathway.[1][2][3][4] These application notes provide detailed experimental protocols for the characterization of this compound and similar compounds, along with data presentation tables and pathway diagrams to facilitate research and development.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound.
Note: Specific experimental data from the primary publication "Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis" by Wang B, et al. were not publicly accessible. The data presented below is a representative summary based on available information and should be supplemented with specific findings from the full study.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Assay Method |
| PI4KIIIβ | 19 | ADP-Glo Kinase Assay |
| PI3Kα | >10,000 | ADP-Glo Kinase Assay |
| PI3Kβ | >10,000 | ADP-Glo Kinase Assay |
| PI3Kδ | >10,000 | ADP-Glo Kinase Assay |
| PI3Kγ | >10,000 | ADP-Glo Kinase Assay |
| mTOR | >10,000 | ADP-Glo Kinase Assay |
Table 2: Cellular Activity in H446 Small Cell Lung Cancer Cells
| Assay | Endpoint | Value (at 100 nM) |
| Cell Viability (MTT) | EC50 | Data Not Available |
| Apoptosis (Annexin V) | % Apoptotic Cells | Data Not Available |
| Cell Cycle (PI Stain) | % G2/M Arrest | Data Not Available |
| Autophagy (LC3-II) | LC3-II/LC3-I Ratio | Data Not Available |
Signaling Pathway
Experimental Protocols
PI4KIIIβ Kinase Assay (ADP-Glo™)
This protocol is for determining the in vitro inhibitory activity of this compound against PI4KIIIβ.
Materials:
-
PI4KIIIβ enzyme
-
Lipid substrate (e.g., Phosphatidylinositol)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
-
Multichannel pipettes and luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer.
-
Dilute PI4KIIIβ enzyme and lipid substrate in kinase buffer to the desired concentrations.
-
Prepare ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 5 µL of the inhibitor solution.
-
Add 2.5 µL of the enzyme solution and 2.5 µL of the lipid substrate solution.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay (MTT)
This protocol measures the effect of this compound on the viability of cancer cells.
Materials:
-
H446 (or other cancer cell line)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with 100 µL of the inhibitor dilutions or a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the EC50 value from the dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
H446 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with various concentrations of this compound for 24-48 hours.
-
-
Staining:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls for compensation.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
H446 cells
-
This compound
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 2 hours or overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Autophagy Detection (LC3B Western Blot)
This protocol assesses the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
H446 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE gels and Western blot equipment
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time. A positive control, such as chloroquine, should be included.
-
Lyse the cells in RIPA buffer.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-LC3B antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL reagent.
-
Quantify the band intensities for LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).
-
Calculate the LC3-II/LC3-I ratio as an indicator of autophagy induction. An increase in this ratio suggests an accumulation of autophagosomes.
-
References
Application Notes and Protocols for PI4KIII Beta Inhibitor Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ or PI4KB) is a crucial enzyme that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] This process is fundamental for maintaining the structural integrity and function of the Golgi apparatus, regulating vesicular trafficking, and participating in various signaling pathways.[2][3] Notably, PI4KIIIβ has been identified as an essential host factor for the replication of a wide range of positive-strand RNA viruses, including picornaviruses (e.g., human rhinovirus, poliovirus) and hepatitis C virus (HCV).[4][5][6] These viruses hijack the host cell's PI4KIIIβ to create PI4P-enriched membrane structures that serve as scaffolds for their replication machinery.[7] Furthermore, PI4KIIIβ is implicated in cancer cell proliferation and migration, making it a compelling therapeutic target for both antiviral and oncology indications.[1][8]
The development of potent and selective PI4KIIIβ inhibitors requires robust and reliable cell-based assays to determine compound efficacy, mechanism of action, and potential cytotoxicity. These application notes provide detailed protocols for key cell-based assays designed to evaluate PI4KIIIβ inhibitors like "PI4KIII beta inhibitor 5".
PI4KIIIβ Signaling and Viral Hijacking
PI4KIIIβ is primarily localized to the Golgi complex where it generates a specific pool of PI4P.[3] This PI4P is essential for recruiting effector proteins that regulate Golgi trafficking and secretion.[2] Certain RNA viruses have evolved mechanisms to recruit PI4KIIIβ to their replication sites, creating localized, high concentrations of PI4P which are necessary for the formation and function of their replication organelles.[6][7] Inhibitors of PI4KIIIβ disrupt this process, thereby blocking viral replication.
Data Presentation: Potency of PI4KIIIβ Inhibitors
The efficacy of PI4KIIIβ inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or half-maximal effective concentration (EC50) in cell-based functional assays.
| Inhibitor | Target | Assay Type | Cell Line / System | IC50 / EC50 | Reference |
| This compound | PI4KIIIβ | Biochemical | - | 19 nM | [9] |
| This compound | Antitumor | Cell Proliferation | H446 (SCLC) | - | [9] |
| BF738735 | PI4KIIIβ | Biochemical | - | 5.7 nM | [10] |
| BF738735 | Enterovirus | Viral Replication | - | 4 - 71 nM | [10] |
| UCB9608 | PI4KIIIβ | Biochemical | - | 11 nM | [10] |
| PIK-93 | PI4KIIIβ | Biochemical | - | 19 nM | [10] |
| T-00127-HEV1 | PI4KIIIβ | Biochemical | - | 60 nM | [10] |
| GSK-3923868 | PI4KIIIβ | HRV Replication | COPD BECs | - | [10] |
Experimental Workflow for Inhibitor Screening
A typical workflow for screening and characterizing PI4KIIIβ inhibitors involves a multi-step process, starting from initial compound treatment to specific downstream assays and data analysis.
References
- 1. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Application Notes for In Vitro Use of PI4KIII Beta Inhibitor 5
Introduction
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a crucial host cell lipid kinase that catalyzes the conversion of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P).[1][2] This process is vital for maintaining the integrity and function of the Golgi apparatus and for various cellular signaling and trafficking events.[2][3] Notably, a range of positive-strand RNA viruses, including enteroviruses (e.g., rhinoviruses, poliovirus), coronaviruses, and Hepatitis C virus (HCV), hijack the host PI4KIIIβ to generate PI4P-enriched membrane structures that serve as scaffolds for their replication organelles.[4][5] Consequently, inhibiting PI4KIIIβ has emerged as a promising broad-spectrum antiviral strategy.[6] Additionally, aberrant PI4KIIIβ signaling has been implicated in cancer progression through pathways like PI3K/Akt, making it a target for oncology research.[1][7]
PI4KIII beta inhibitor 5 is a potent and selective small molecule inhibitor of PI4KIIIβ with a reported IC50 of 19 nM.[7][8] It belongs to a class of 5-Phenylthiazol-2-amine derivatives and has demonstrated potential not only as an antiviral agent but also as an antitumor compound by inducing apoptosis and cell cycle arrest.[7] These notes provide detailed protocols for the in vitro application of this compound for researchers in virology and cancer biology.
Quantitative Data Summary
The inhibitory activity of this compound and other well-characterized PI4KIIIβ inhibitors are summarized below. This data is essential for determining appropriate experimental concentrations.
| Compound | Target | Assay Type | IC50 / EC50 (nM) | CC50 (µM) | Selectivity |
| This compound | PI4KIIIβ | Kinase Assay | 19 | N/A | Also inhibits PI3K/AKT pathway downstream[7] |
| BF738735 | PI4KIIIβ | Kinase Assay | 5.7 | 11 - 65 | ~300-fold selective over PI4KIIIα[9] |
| BF738735 | Enteroviruses | Antiviral (CPE) | 4 - 71 | 11 - 65 | High selectivity index[9][10] |
| PIK-93 | PI4KIIIβ | Kinase Assay | 19 | N/A | Also inhibits PI3Kα (39 nM) & PI3Kγ (16 nM)[11] |
| T-00127-HEV1 | PI4KIIIβ | Kinase Assay | 60 | >100 | Selective for PI4KIIIβ[11] |
| UCB9608 | PI4KIIIβ | Kinase Assay | 11 | N/A | Selective PI4KIIIβ inhibitor[11][12] |
Signaling Pathway and Mechanism of Action
PI4KIIIβ is recruited by viral proteins (often via host factors like ACBD3 or GBF1/Arf1) to specific intracellular membranes.[4][13] There, it locally increases the concentration of PI4P. This PI4P-rich environment is essential for recruiting other viral and host factors, such as the viral RNA polymerase, ultimately leading to the formation of a functional replication complex.[14][13] PI4KIIIβ inhibitors act by competitively binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of PI and thereby disrupting the formation of these viral replication factories.[6]
Experimental Protocols
Protocol 1: Compound Handling and Stock Preparation
Proper handling of this compound is critical for maintaining its stability and ensuring reproducible results.
-
Reconstitution : The inhibitor is typically supplied as a lyophilized powder. Reconstitute the compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Solubility : If precipitation occurs, gentle warming and/or sonication can aid dissolution.[15]
-
Storage : Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Solutions : On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤0.5%).
Protocol 2: Antiviral Activity Assay (CPE Inhibition)
This protocol determines the 50% effective concentration (EC50) of the inhibitor by measuring the prevention of virus-induced cytopathic effect (CPE).
-
Cell Seeding : Seed a susceptible cell line (e.g., HeLa, Vero, or RD cells) in a 96-well plate at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation : Prepare a 2-fold serial dilution of this compound in cell culture medium. Include a "vehicle control" (medium with the same final DMSO concentration) and a "cell control" (medium only, no virus or compound).
-
Infection : Once cells are confluent, remove the growth medium. Infect the cells with a viral dilution that causes complete CPE within 3-4 days (e.g., 100 CCID50).[10] Leave the "cell control" wells uninfected. Incubate for 2 hours at 37°C.
-
Treatment : After the incubation period, remove the virus inoculum and wash the cells gently with PBS. Add 100 µL of the prepared compound dilutions to the appropriate wells. Add medium with DMSO to "virus control" wells and medium only to "cell control" wells.
-
Incubation : Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 4 days, or until CPE is complete in the "virus control" wells.
-
Quantification of Cell Viability : Assess cell viability using a suitable assay, such as the CellTiter 96 AQueous One Solution Reagent (MTS) or MTT assay.[10][16]
-
Data Analysis : Calculate the percentage of cell protection relative to the virus and cell controls. Plot the percentage of protection against the log of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC50 value.
Protocol 3: Cytotoxicity Assay
This protocol is performed in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
-
Cell Seeding : Seed cells in a 96-well plate as described in Protocol 2.
-
Compound Treatment : Prepare serial dilutions of the inhibitor as in Protocol 2. Add the dilutions to the confluent cell monolayer (no virus is added in this assay).
-
Incubation : Incubate the plate for the same duration as the antiviral assay (3 to 4 days) to ensure the measured toxicity is relevant.[9][10]
-
Quantification and Analysis : Assess cell viability using the same method as the antiviral assay. Calculate the percentage of cytotoxicity relative to the untreated "cell control" wells. Determine the CC50 value using non-linear regression.
Protocol 4: In Vitro Kinase Assay
To confirm direct inhibition of the PI4KIIIβ enzyme, a biochemical kinase assay can be performed. These are often available as commercial services or kits (e.g., ADP-Glo™ Kinase Assay).
-
Assay Principle : The assay measures the amount of ATP converted to ADP during the phosphorylation of a PI substrate by recombinant PI4KIIIβ enzyme.[6]
-
Reaction Components : A typical reaction includes recombinant human PI4KIIIβ, a suitable lipid substrate (e.g., PI:PS), ATP, and the inhibitor at various concentrations in an appropriate reaction buffer.[10]
-
Procedure : a. Dispense the inhibitor dilutions into a multi-well assay plate. b. Add the PI4KIIIβ enzyme and lipid substrate mixture. c. Initiate the reaction by adding ATP (which can be radiolabeled, e.g., [γ-33P]ATP, or non-labeled for luminescence-based assays).[9][10] d. Incubate at 30°C for 75-90 minutes to allow the enzymatic reaction to proceed.[10] e. Terminate the reaction (e.g., by adding acid).[10]
-
Detection :
-
Data Analysis : Calculate the percent inhibition of kinase activity relative to a DMSO vehicle control. Determine the IC50 value using non-linear regression.
References
- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are PI4Kβ inhibitors and how do they work? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A Complex Comprising Phosphatidylinositol 4-Kinase IIIβ, ACBD3, and Aichi Virus Proteins Enhances Phosphatidylinositol 4-Phosphate Synthesis and Is Critical for Formation of the Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI4KIII Beta Inhibitor 5 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is an emerging therapeutic target in oncology. This lipid kinase plays a crucial role in intracellular signaling and membrane trafficking. PI4KIII beta inhibitor 5 is a potent and selective inhibitor of PI4KIIIβ with an IC50 of 19 nM[1]. Research has demonstrated its potential as an anti-cancer agent, particularly in lung cancer, by inducing apoptosis, cell cycle arrest, and autophagy through modulation of the PI3K/AKT signaling pathway[1]. Furthermore, studies on selective PI4KIIIβ antagonists have highlighted their efficacy in lung adenocarcinoma with chromosome 1q amplification, a common genetic alteration in this cancer type. In this context, PI4KIIIβ inhibition disrupts the secretion of pro-tumorigenic factors, leading to cancer cell death[2][3].
These application notes provide a comprehensive overview of the use of this compound in lung cancer cell line research, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through two interconnected mechanisms:
-
Inhibition of the PI3K/AKT Signaling Pathway: By inhibiting PI4KIIIβ, the inhibitor disrupts the cellular phosphoinositide pool, which is essential for the activation of the PI3K/AKT pathway. This pathway is a central regulator of cell survival, proliferation, and growth. Its inhibition leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby limiting tumor progression[1].
-
Disruption of the PI4KIIIβ-GOLPH3 Secretory Pathway: In lung adenocarcinomas with 1q amplification, PI4KIIIβ is overexpressed and drives the secretion of proteins that promote tumor growth and survival. This process is mediated by Golgi phosphoprotein 3 (GOLPH3). PI4KIIIβ inhibitors disrupt this secretory pathway, leading to the induction of apoptosis in these cancer cells[2][3][4].
Mechanism of Action of this compound.
Data Presentation
While specific quantitative data for this compound across a wide range of lung cancer cell lines is not extensively available in the public domain, the following tables provide a template for organizing and presenting experimental findings based on the known effects of this inhibitor.
Table 1: Cell Viability (IC50) of this compound in Lung Cancer Cell Lines
| Cell Line | Histology | PIK3CA/PTEN Status | Chromosome 1q Status | IC50 (nM) after 72h |
| H446 | Small Cell Lung Cancer | - | - | Value to be determined |
| A549 | Adenocarcinoma | Wild-Type | - | Value to be determined |
| H460 | Large Cell Carcinoma | Mutant | - | Value to be determined |
| H1299 | Adenocarcinoma | Null | - | Value to be determined |
| 1q-amplified cell line | Adenocarcinoma | - | Amplified | Value to be determined |
| 1q-diploid cell line | Adenocarcinoma | - | Diploid | Value to be determined |
Table 2: Apoptosis Induction by this compound in Lung Cancer Cell Lines
| Cell Line | Treatment (Concentration, Time) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Fold Change in Caspase-3/7 Activity |
| H446 | e.g., 50 nM, 48h | Value | Value | Value |
| A549 | e.g., IC50, 48h | Value | Value | Value |
| H460 | e.g., IC50, 48h | Value | Value | Value |
Table 3: Cell Cycle Analysis of Lung Cancer Cell Lines Treated with this compound
| Cell Line | Treatment (Concentration, Time) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| H446 | e.g., 50 nM, 24h | Value | Value | Value |
| A549 | e.g., IC50, 24h | Value | Value | Value |
| H460 | e.g., IC50, 24h | Value | Value | Value |
Table 4: Western Blot Analysis of Key Signaling Proteins
| Cell Line | Treatment (Concentration, Time) | p-AKT (Ser473) / Total AKT (Fold Change) | Bcl-2 / GAPDH (Fold Change) | Bax / GAPDH (Fold Change) | Cyclin B1 / GAPDH (Fold Change) | CDK1 / GAPDH (Fold Change) |
| H446 | e.g., 50 nM, 24h | Value | Value | Value | Value | Value |
| A549 | e.g., IC50, 24h | Value | Value | Value | Value | Value |
| H460 | e.g., IC50, 24h | Value | Value | Value | Value | Value |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in lung cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Cell Viability (MTT) Assay Workflow.
Materials:
-
Lung cancer cell lines (e.g., A549, H460, H1299, H446)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Lung cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the supernatant to include any floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Lung cancer cell lines
-
6-well plates
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the PI3K/AKT pathway.
Western Blot Experimental Workflow.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-CDK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion
This compound represents a promising therapeutic agent for the treatment of lung cancer, particularly for subtypes with specific genetic backgrounds such as 1q amplification. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this inhibitor in various lung cancer cell lines. The expected outcomes include a dose-dependent reduction in cell viability, induction of apoptosis, and cell cycle arrest at the G2/M phase, accompanied by the downregulation of the PI3K/AKT signaling pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound in preclinical and clinical settings.
References
Application Notes and Protocols for PI4KIII Beta Inhibitor Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a host cell lipid kinase that has emerged as a critical factor in the replication of a broad range of positive-strand RNA viruses.[1][2] These viruses, which include enteroviruses (e.g., poliovirus, coxsackievirus, rhinovirus), hepatitis C virus (HCV), and coronaviruses, hijack PI4KIIIβ to generate phosphatidylinositol 4-phosphate (PI4P)-enriched membranous structures that serve as replication organelles.[3][4] This essential role makes PI4KIIIβ an attractive target for the development of broad-spectrum antiviral therapies.[1][5] Targeting a host factor presents the advantage of a higher genetic barrier to the development of viral resistance compared to drugs targeting viral proteins.[1] This document provides detailed protocols for assessing the antiviral activity of PI4KIIIβ inhibitors.
Mechanism of Action: PI4KIIIβ in Viral Replication
Viruses recruit PI4KIIIβ to specific intracellular membranes, such as the Golgi apparatus, to locally increase the concentration of PI4P.[3][4] This accumulation of PI4P is crucial for the formation and function of viral replication organelles, which are specialized compartments that shield the viral replication machinery from host immune responses and concentrate the necessary factors for efficient viral genome replication.[4] PI4KIIIβ inhibitors block this process by inhibiting the kinase activity, thereby preventing the formation of these essential replication sites and suppressing viral replication.[6][7]
Caption: Viral recruitment and activation of host PI4KIIIβ to generate PI4P, leading to the formation of replication organelles essential for viral replication. PI4KIIIβ inhibitors block this pathway.
Antiviral Assay Protocols
This section details two common methods for evaluating the antiviral efficacy of PI4KIIIβ inhibitors: the Cytopathic Effect (CPE) Assay and the Viral Yield Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
Materials:
-
Host cells permissive to the virus of interest (e.g., HeLa, Vero, BGM cells)
-
Complete growth medium (e.g., DMEM or MEM supplemented with fetal bovine serum and antibiotics)
-
Virus stock with a known titer
-
PI4KIIIβ inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter 96 AQueous One Solution Reagent)
-
Plate reader
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the PI4KIIIβ inhibitor in complete growth medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 3-4 days (e.g., 100 CCID50).[6] Incubate for 2 hours to allow for viral entry.[6]
-
Treatment: After the incubation period, remove the virus inoculum and add the serially diluted compounds to the respective wells. Include wells with uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubation: Incubate the plates for 3 to 4 days, or until the virus control wells show maximal CPE.[6]
-
Quantification of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.[6] Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Determine the 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from virus-induced death.
-
In parallel, a cytotoxicity assay should be performed by adding the compound dilutions to uninfected cells to determine the 50% cytotoxic concentration (CC50).[6]
-
The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.
-
Viral Yield Reduction Assay
This assay directly measures the reduction in the production of infectious virus particles in the presence of the inhibitor.
Materials:
-
Same as for the CPE assay
-
Endpoint titration materials (e.g., 96-well plates, host cells, medium)
Protocol:
-
Follow steps 1-4 of the CPE Inhibition Assay protocol. For this assay, a single, non-toxic concentration of the inhibitor is often used initially (e.g., 1 µM).[6]
-
Incubation: Incubate the plates for a shorter period, typically corresponding to a single replication cycle of the virus (e.g., 8 hours).[6]
-
Virus Harvest: After incubation, lyse the cells by freeze-thawing to release intracellular virus particles.[6]
-
Virus Tittering: Determine the total virus titer in the lysate from each well by endpoint titration on fresh host cells.
-
Data Analysis:
-
Calculate the reduction in viral titer for the compound-treated wells compared to the untreated virus control.
-
The data is often expressed as a log reduction in viral titer.
-
Caption: A generalized workflow for conducting antiviral assays to evaluate PI4KIIIβ inhibitors.
Quantitative Data Summary
The following tables summarize the reported antiviral activities of various PI4KIIIβ inhibitors against different viruses.
Table 1: Antiviral Activity of Bithiazole PI4KIIIβ Inhibitors [1]
| Compound | Virus | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| 4a | hRV2 | 1.3 | >50 | >38 |
| hRV14 | 1.8 | >50 | >28 | |
| ZIKV | 0.9 | >50 | >56 | |
| SARS-CoV-2 | 1.9 | >50 | >26 | |
| 4b | hRV2 | 0.8 | >50 | >63 |
| hRV14 | 1.1 | >50 | >45 | |
| ZIKV | 0.6 | >50 | >83 | |
| SARS-CoV-2 | 1.5 | >50 | >33 | |
| 4c | hRV2 | 0.5 | >50 | >100 |
| hRV14 | 0.7 | >50 | >71 | |
| ZIKV | 0.4 | >50 | >125 | |
| SARS-CoV-2 | 1.2 | >50 | >42 | |
| 4d | hRV2 | 0.3 | >50 | >167 |
| hRV14 | 0.4 | >50 | >125 | |
| ZIKV | 0.2 | >50 | >250 | |
| SARS-CoV-2 | 0.9 | >50 | >56 |
hRV: human Rhinovirus; ZIKV: Zika Virus; SARS-CoV-2: Severe Acute Respiratory Syndrome Coronavirus 2
Table 2: Antiviral Activity of Imidazo[1,2-a]pyrazin-3-yl)phenol Derivatives [6]
| Compound | Virus | Cell Line | EC50 (nM) | CC50 (µM) | SI (CC50/EC50) |
| Compound 1 | CVB3 | BGM | 4 | 65 | 16250 |
| HRV14 | HeLa Rh | 71 | 47 | 662 | |
| EV-A71 | HeLa R19 | 10 | 11 | 1100 | |
| Compound 2 | CVB3 | BGM | 12 | >100 | >8333 |
| HRV14 | HeLa Rh | 110 | >100 | >909 | |
| EV-A71 | HeLa R19 | 20 | 25 | 1250 |
CVB3: Coxsackievirus B3; HRV14: Human Rhinovirus 14; EV-A71: Enterovirus A71
Table 3: Antiviral Activity of a PI4KIIIβ Inhibitor Against Human Coronaviruses [7]
| Compound | Virus | Cell Line | EC50 (µM) |
| BQR695 | HCoV-OC43 | HCT-8 | ~0.1 |
| HCoV-NL63 | Caco-2 | ~0.1 | |
| HCoV-229E | MRC-5 | ~1 |
HCoV: Human Coronavirus
Conclusion
The provided protocols offer robust methods for assessing the antiviral efficacy of PI4KIIIβ inhibitors. The data presented for several compound classes highlight the potential of targeting this host kinase for the development of broad-spectrum antiviral agents. Researchers should carefully optimize assay conditions, such as cell type and virus MOI, for each specific virus-inhibitor combination being tested. The parallel assessment of cytotoxicity is crucial for determining the therapeutic window of any potential antiviral candidate.
References
- 1. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bithiazole Inhibitors of Phosphatidylinositol 4-Kinase (PI4KIIIβ) as Broad-Spectrum Antivirals Blocking the Replication of SARS-CoV-2, Zika Virus, and Human Rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Determination of Dose-Response Curve for PI4KIIIβ Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the dose-response curve of PI4KIIIβ inhibitor 5. Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme involved in various cellular processes, including signal transduction and membrane trafficking.[1][2] Its role in diseases such as cancer and viral infections makes it a significant target for drug development.[2][3][4] These protocols outline both a biochemical assay to measure the direct inhibition of PI4KIIIβ activity and a cell-based assay to assess the inhibitor's effect in a cellular context. The provided methodologies, data presentation guidelines, and visualizations are intended to equip researchers with the necessary tools to accurately characterize the potency of PI4KIIIβ inhibitors.
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1][5] PI4KIIIβ, specifically, is a type III PI4K that plays a critical role in maintaining the PI4P pool at the Golgi apparatus, which is essential for vesicular trafficking.[1][2][4] Dysregulation of PI4KIIIβ activity has been implicated in the progression of certain cancers and the replication of various RNA viruses, making it an attractive therapeutic target.[2][3][4]
PI4KIII beta inhibitor 5 is a potent inhibitor of PI4KIIIβ with a reported IC50 of 19 nM.[6] It has been shown to induce apoptosis, cell cycle arrest, and autophagy by inhibiting the PI3K/AKT pathway, demonstrating significant antitumor activity in preclinical models.[6] Accurate determination of the dose-response curve and the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this and other potential drug candidates. This document provides standardized protocols for researchers to perform these essential measurements.
Signaling Pathway
PI4KIIIβ is a key enzyme in the phosphoinositide signaling pathway. It catalyzes the conversion of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). PI4P serves as a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical signaling molecule. PIP2 is a substrate for phospholipase C (PLC), which cleaves it into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream signaling events such as calcium mobilization and protein kinase C (PKC) activation. Furthermore, PI4KIIIβ-mediated signaling can influence the PI3K/Akt pathway, which is central to cell survival and proliferation.[3]
Caption: PI4KIIIβ Signaling Pathway and Point of Inhibition.
Experimental Protocols
Two primary methods are described for determining the dose-response curve of PI4KIIIβ inhibitor 5: a biochemical assay using a luminescent kinase assay and a cell-based assay measuring cell viability.
Biochemical Assay: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the PI4KIIIβ kinase reaction. The amount of ADP is directly proportional to the kinase activity, and its reduction upon inhibitor addition allows for the determination of IC50.[7][8]
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
PI4KIIIβ substrate: Phosphatidylinositol (PI)
-
ATP
-
PI4KIIIβ inhibitor 5
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Inhibitor Preparation: Prepare a serial dilution of PI4KIIIβ inhibitor 5 in kinase buffer. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions. Include a DMSO-only control (vehicle).
-
Reaction Setup:
-
Add 2.5 µL of the serially diluted inhibitor or vehicle to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x PI4KIIIβ enzyme and 2x PI substrate solution in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a high concentration of a known potent inhibitor (or no enzyme) as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Cell-Based Assay: Cell Viability (alamarBlue Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity upon treatment with an inhibitor reflects its cytotoxic or cytostatic effects.[9]
Materials:
-
Human cancer cell line known to be sensitive to PI4KIIIβ inhibition (e.g., H446 small cell lung cancer cells)[6]
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics
-
PI4KIIIβ inhibitor 5
-
alamarBlue™ cell viability reagent
-
96-well clear-bottom black assay plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Inhibitor Treatment: Prepare a serial dilution of PI4KIIIβ inhibitor 5 in culture medium. A common starting concentration is 20 µM, with 10-point, 2-fold serial dilutions.[9] Include a DMSO-only control (vehicle).
-
Remove the existing medium from the cells and add 100 µL of the medium containing the serially diluted inhibitor or vehicle.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement:
-
Add 10 µL of alamarBlue™ reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition: Measure the fluorescence of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Data Analysis:
-
Subtract the background fluorescence (medium-only control) from all experimental wells.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% viability and a control with a high concentration of a cytotoxic agent (or no cells) as 0% viability.
-
Plot the normalized percent viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the general workflow for determining the dose-response curve of a PI4KIIIβ inhibitor.
Caption: General workflow for dose-response curve determination.
Data Presentation
Quantitative data from the dose-response experiments should be summarized in a clear and structured table to facilitate comparison.
| Assay Type | Inhibitor | Target/Cell Line | Key Parameter | IC50 (nM) | Hill Slope | R² |
| Biochemical | PI4KIIIβ Inhibitor 5 | Recombinant PI4KIIIβ | % Inhibition | Value | Value | Value |
| Cell-Based | PI4KIIIβ Inhibitor 5 | H446 | % Viability | Value | Value | Value |
Note: Replace "Value" with the experimentally determined values. The Hill slope provides information about the steepness of the curve, and R² indicates the goodness of fit.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent pipetting; Cell seeding density variation | Use calibrated pipettes; Ensure a single-cell suspension before seeding |
| No dose-response observed | Inhibitor concentration range is too low or too high; Inhibitor is inactive | Test a wider range of concentrations; Verify inhibitor integrity |
| Low signal-to-background ratio | Insufficient enzyme activity; Low cell viability | Optimize enzyme/substrate concentrations; Check cell health and seeding density |
| Inconsistent IC50 values | Different assay conditions (incubation time, reagent concentrations) | Standardize all assay parameters across experiments |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the determination of the dose-response curve for PI4KIIIβ inhibitor 5. By employing both biochemical and cell-based assays, researchers can obtain a comprehensive understanding of the inhibitor's potency and cellular efficacy. Consistent application of these methods will ensure the generation of high-quality, reproducible data, which is essential for the advancement of drug discovery and development programs targeting PI4KIIIβ.
References
- 1. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI4-Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. researchgate.net [researchgate.net]
- 9. synentec.com [synentec.com]
Application Notes and Protocols for Studying Viral Replication with PI4KIII Beta Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a host lipid kinase that has been identified as a crucial factor for the replication of a broad range of positive-strand RNA viruses. These viruses, which include significant human pathogens like picornaviruses (e.g., rhinoviruses, enteroviruses) and coronaviruses, hijack PI4KIIIβ to generate phosphatidylinositol 4-phosphate (PI4P)-enriched microenvironments. These PI4P-rich membranes are essential for the formation and function of viral replication organelles, where viral genome replication takes place.[1][2][3]
Targeting host factors like PI4KIIIβ presents a promising antiviral strategy with a potentially high barrier to resistance, as host proteins are less prone to mutation than viral proteins.[1] A class of small molecules, PI4KIIIβ inhibitors, has been developed to block the catalytic activity of this kinase, thereby preventing the formation of replication organelles and halting viral propagation.[2]
This document provides detailed application notes and experimental protocols for the use of PI4KIIIβ inhibitors in studying viral replication. While the specific compound "PI4KIII beta inhibitor 5" is noted, publicly available virological data for a compound with this exact designation is limited. Therefore, this document will focus on the broader class of PI4KIIIβ inhibitors, using data from well-characterized examples such as Bithiazole derivatives and BQR695 to illustrate their application.
Mechanism of Action
PI4KIIIβ inhibitors act by competitively binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of phosphatidylinositol to PI4P.[4] This leads to a depletion of PI4P at cellular membranes, particularly the Golgi complex.[4] For many positive-strand RNA viruses, this disruption of PI4P homeostasis is critical, as they rely on this lipid for the recruitment of viral and host factors to the sites of replication.
In the context of coronaviruses, the activation of PI4KIIIβ is also regulated by Protein Kinase D (PKD).[5] Inhibition of either PKD or PI4KIIIβ can block the fission of the trans-Golgi Network (TGN) and the trafficking of viral particles, thereby inhibiting viral replication.[3][5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of coronavirus replication involving host factors PKD and PI4KIIIβ.
Caption: General experimental workflow for evaluating the antiviral activity of PI4KIIIβ inhibitors.
Quantitative Data
The following tables summarize the in vitro efficacy of various PI4KIIIβ inhibitors against different viruses.
Table 1: Antiviral Activity of Bithiazole PI4KIIIβ Inhibitors [1]
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 1 | hRV2 | HeLa | 0.008 | >20 | >2500 |
| 1 | hRV14 | HeLa | 0.021 | >20 | >952 |
| 2 | hRV2 | HeLa | 0.008 | 99.4 | 12425 |
| 2 | hRV14 | HeLa | 0.021 | 99.4 | 4733 |
| 4a | hRV2 | HeLa | 0.008 | 99.0 | 12375 |
| 4a | hRV14 | HeLa | 0.008 | 99.0 | 12375 |
| 4b | hRV2 | HeLa | 0.021 | 91.4 | 4352 |
| 4b | hRV14 | HeLa | 0.021 | 91.4 | 4352 |
| 4c | hRV2 | HeLa | 0.323 | 77.0 | 238 |
| 4c | hRV14 | HeLa | 0.323 | 77.0 | 238 |
| 4d | SARS-CoV-2 | Calu-3 | 11.729 | 93.3 | 8 |
| 1 | ZIKV | Huh7 | 2.01 | >20 | >10 |
| 2 | ZIKV | Huh7 | 5.26 | 99.4 | 19 |
| 4a | ZIKV | Huh7 | 2.59 | 99.0 | 38 |
| 4b | ZIKV | Huh7 | 3.34 | 91.4 | 27 |
| 4d | ZIKV | Huh7 | 5.77 | 93.3 | 16 |
Table 2: Antiviral Activity of Other PI4KIIIβ Inhibitors
| Compound | Virus | Cell Line | EC50 (nM) | CC50 (µM) | Reference |
| Compound 1 | CVB3 | BGM | 23 | 65 | [4] |
| Compound 1 | HRV-14 | HeLa Rh | 13 | 47 | [4] |
| Compound 1 | Poliovirus-1 | HeLa R19 | 71 | 11 | [4] |
| Compound 2 | CVB3 | BGM | 238 | >100 | [4] |
| T-00127-HEV1 | Poliovirus | - | - | - | [6] |
Note: EC50 (50% effective concentration), CC50 (50% cytotoxic concentration), SI (Selectivity Index = CC50/EC50).
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced death.
Materials:
-
Host cells permissive to the virus of interest (e.g., HeLa for rhinoviruses, Vero E6 for SARS-CoV-2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
PI4KIIIβ inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
On the following day, prepare serial dilutions of the PI4KIIIβ inhibitor in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions. Also include wells for "virus control" (no compound) and "cell control" (no virus, no compound).
-
Infect the wells (except for the cell control) with the virus at a multiplicity of infection (MOI) that causes complete cell death in 3-4 days.[4]
-
Incubate the plate at the optimal temperature and CO2 concentration for the virus and cell line (e.g., 34°C for rhinovirus, 37°C for most others).[7]
-
After the incubation period (when CPE is complete in the virus control wells), assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, absorbance) on a plate reader.
-
Calculate the EC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]
-
In parallel, a cytotoxicity assay (CC50) should be performed using the same protocol but without adding the virus.[7]
Plaque Reduction Assay
This assay quantifies the effect of a compound on the production of infectious virus particles.
Materials:
-
Confluent monolayer of permissive cells in 6-well or 12-well plates
-
Virus stock
-
PI4KIIIβ inhibitor
-
Overlay medium (e.g., cell culture medium containing 1% agarose (B213101) or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Infect confluent cell monolayers with a dilution of virus that will produce 50-100 plaques per well for 1 hour at room temperature.[8]
-
Remove the virus inoculum and wash the cells with PBS.
-
Add an overlay medium containing various concentrations of the PI4KIIIβ inhibitor.
-
Incubate the plates until plaques are visible (typically 2-5 days).
-
Fix the cells with 10% formaldehyde (B43269) and then stain with crystal violet solution to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound) for each concentration.
-
Determine the EC50 value from the dose-response curve.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of PI4KIIIβ.
Materials:
-
Recombinant purified PI4KIIIβ enzyme
-
Lipid substrate (e.g., phosphatidylinositol)
-
[γ-32P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer
-
PI4KIIIβ inhibitor
-
Scintillation counter or plate reader
Protocol (based on radiometric assay):
-
Set up the kinase reaction in a microplate. Each reaction should contain the kinase buffer, purified PI4KIIIβ enzyme, lipid substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Quantify the amount of incorporated radioactive phosphate (B84403) into the lipid substrate, for example, by spotting the reaction mixture onto a filter paper and measuring with a scintillation counter.
-
Calculate the percentage of kinase activity relative to a control reaction without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, by plotting the percentage of kinase activity against the inhibitor concentration.[2]
Conclusion
PI4KIIIβ inhibitors are powerful tools for studying the replication of a wide array of positive-strand RNA viruses. By targeting a conserved host factor, these compounds offer a broad-spectrum antiviral potential. The protocols and data presented here provide a framework for researchers to effectively utilize this class of inhibitors to investigate viral life cycles and to advance the development of novel antiviral therapeutics. As research continues, the specific roles and therapeutic potential of individual inhibitors, including newly identified compounds, will become more clearly defined.
References
- 1. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of protein kinase D and its substrate phosphatidylinositol-4 kinase III beta blocks common human coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Notes: Western Blot Analysis of PI4KIII Beta Pathway Activation Following Inhibitor 5 Treatment
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in various cellular processes by catalyzing the production of phosphatidylinositol 4-phosphate (PI4P).[1] This enzyme is integral to the maintenance of Golgi structure, vesicle trafficking, and the regulation of key signaling pathways.[2][3] Notably, PI4KIIIβ has been identified as a significant factor in oncogenesis, particularly in breast and lung cancers, where its overexpression can lead to the activation of the pro-survival PI3K/Akt signaling pathway.[2][4][5]
PI4KIII beta inhibitor 5 is a potent and specific inhibitor of PI4KIIIβ with an IC50 of 19 nM.[6] Its mechanism of action involves the suppression of the PI3K/Akt pathway, which subsequently induces cancer cell apoptosis, cell cycle arrest at the G2/M phase, and autophagy.[6] Therefore, assessing the phosphorylation status of key proteins within the PI3K/Akt pathway is critical for evaluating the efficacy of this compound.
Western blotting is a fundamental and widely used technique to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation.[7] By using phospho-specific antibodies, researchers can accurately measure the inhibition of signaling pathways. These application notes provide a detailed protocol for using Western blot analysis to examine the effects of this compound on the Akt signaling cascade in cancer cell lines.
Signaling Pathway and Experimental Design
Treatment of cells with this compound is expected to decrease the activity of the PI3K/Akt pathway. This can be monitored by measuring the phosphorylation of Akt at key residues, such as Serine 473. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt is a direct indicator of the inhibitor's efficacy.
Representative Quantitative Data
The following table presents representative data from a Western blot experiment designed to quantify the effects of this compound on Akt phosphorylation in a cancer cell line (e.g., H446 small cell lung cancer cells) after 24 hours of treatment.[6] Band intensities are measured using densitometry and the p-Akt signal is normalized to the total Akt signal to account for any variations in protein loading.
| Treatment Group | Concentration (nM) | p-Akt (S473) Intensity | Total Akt Intensity | p-Akt / Total Akt Ratio (Normalized) |
| Vehicle Control | 0 | 1.00 | 1.02 | 1.00 |
| Inhibitor 5 | 10 | 0.78 | 1.01 | 0.78 |
| Inhibitor 5 | 25 | 0.45 | 0.99 | 0.46 |
| Inhibitor 5 | 50 | 0.21 | 1.03 | 0.21 |
Data are hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions and cell line.
Detailed Experimental Protocol
This protocol outlines the complete workflow for Western blot analysis, from cell culture and treatment with this compound to data analysis and interpretation.
Materials and Reagents
-
Cell Line: e.g., H446 (small cell lung cancer), BT549 (breast cancer), or other relevant cell line.[4][6]
-
This compound: (MedChemExpress or similar).
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8][9]
-
Protein Assay Reagent: BCA Protein Assay Kit.[8]
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: Precast or hand-poured polyacrylamide gels (e.g., 4-12% gradient gels).
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: BSA is often preferred for phospho-antibodies.
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Mouse anti-β-Actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Wash Buffer: TBST (10 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.1% Tween-20).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Protocol Steps
2.1. Cell Culture and Treatment
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with increasing concentrations of the inhibitor (e.g., 0, 10, 25, 50 nM) for the desired time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
2.2. Cell Lysate Preparation [9]
-
After treatment, place the culture dishes on ice and aspirate the media.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA buffer (supplemented with protease/phosphatase inhibitors) to each well (e.g., 150 µL for a 6-well plate).
-
Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
2.3. Protein Quantification [8]
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to obtain equal amounts of protein for each sample (typically 20-30 µg per lane).
2.4. SDS-PAGE and Electrotransfer [7]
-
Prepare samples by mixing the calculated volume of lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.[9]
2.5. Immunoblotting [9]
-
Wash the membrane briefly with TBST to remove the Ponceau S stain.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in Blocking Buffer overnight at 4°C with gentle agitation. (Typical dilution: 1:1000).
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer (Typical dilution: 1:5000 - 1:10000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
2.6. Signal Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To probe for total Akt or a loading control, the membrane can be stripped and re-probed. Alternatively, run duplicate gels.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt signal for each sample. Further normalization to a loading control (β-Actin or GAPDH) can confirm equal protein loading across all lanes.
References
- 1. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. origene.com [origene.com]
- 9. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Immunofluorescence Staining with PI4KIII Beta Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PI4KIII beta inhibitor 5 in immunofluorescence (IF) staining experiments. The protocols detailed below are designed to facilitate the investigation of the inhibitor's effects on cellular signaling pathways, particularly the PI3K/Akt pathway, through the visualization and quantification of key protein and phosphoinositide markers.
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in the phosphoinositide signaling pathway, responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. PI4P serves as a precursor for the synthesis of other important signaling molecules, including phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), which is a key substrate for phosphoinositide 3-kinase (PI3K). The subsequent production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) leads to the activation of the serine/threonine kinase Akt, a central regulator of cell survival, proliferation, and metabolism.
This compound is a potent and selective inhibitor of PI4KIIIβ with an IC50 of 19 nM.[1] By inhibiting PI4KIIIβ, this small molecule disrupts the PI3K/Akt signaling cascade, leading to downstream effects such as the induction of apoptosis, cell cycle arrest at the G2/M phase, and autophagy in cancer cells.[1] Immunofluorescence is a powerful technique to visualize and quantify these cellular events by monitoring changes in the localization and abundance of key signaling molecules like phosphorylated Akt (p-Akt) and PI4P.
Data Presentation
The following table summarizes the expected quantitative data from an immunofluorescence experiment designed to assess the impact of this compound on p-Akt (Ser473) and PI4P levels. The data is presented as the mean fluorescence intensity (MFI) and the percentage of positive cells, providing a clear comparison between control and treated cells.
| Treatment Group | Marker | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Positive Cells (%) |
| Vehicle Control (DMSO) | p-Akt (Ser473) | 850 ± 75 | 92 ± 5 |
| This compound (100 nM) | p-Akt (Ser473) | 320 ± 45 | 35 ± 8 |
| Vehicle Control (DMSO) | PI4P (Golgi) | 1200 ± 110 | 95 ± 4 |
| This compound (100 nM) | PI4P (Golgi) | 450 ± 60 | 40 ± 10 |
Note: The data presented in this table is illustrative and represents the expected outcome based on the known mechanism of action of PI4KIII beta inhibitors. Actual results may vary depending on the cell type, experimental conditions, and antibodies used.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Phosphorylated Akt (p-Akt)
This protocol details the steps for staining cells to visualize the effect of this compound on the phosphorylation of Akt at Serine 473.
Materials:
-
Cells of interest cultured on glass coverslips or in imaging-compatible plates
-
This compound (prepare stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween 20)
-
Primary antibody against p-Akt (Ser473)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto coverslips or imaging plates and allow them to adhere and grow to 60-70% confluency.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound (e.g., 10-100 nM) or vehicle control (DMSO) in complete culture medium for the specified duration (e.g., 2, 6, or 24 hours).
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-p-Akt (Ser473) antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images using appropriate filter sets for the chosen fluorophores.
-
Image Analysis: Quantify the fluorescence intensity of p-Akt staining in the cytoplasm and nucleus using image analysis software such as ImageJ or CellProfiler.
Protocol 2: Immunofluorescence Staining for PI4P
This protocol is optimized for the detection of phosphatidylinositol 4-phosphate (PI4P), the direct product of PI4KIIIβ activity.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibody against PI4P (ensure it is suitable for immunofluorescence)
-
Permeabilization may require specific conditions to preserve lipid integrity (e.g., cold methanol (B129727) or digitonin-based buffers).
Procedure:
-
Cell Seeding and Inhibitor Treatment: Follow steps 1 and 2 from Protocol 1.
-
Fixation: Aspirate the culture medium and wash twice with PBS. Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization (Lipid-Preserving): To preserve the PI4P lipid, use a milder permeabilization method. Incubate cells with 20 µM digitonin (B1670571) in a buffer containing 20 mM PIPES, 137 mM NaCl, and 2.7 mM KCl (pH 6.8) for 5 minutes at room temperature.[2] Alternatively, fixation and permeabilization with ice-cold methanol for 10 minutes at -20°C can be tested.
-
Washing: Gently wash three times with PBS.
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-PI4P primary antibody in Blocking Buffer and incubate overnight at 4°C.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Counterstaining and Mounting: Follow steps 12-14 from Protocol 1.
-
Imaging and Analysis: Visualize and quantify the PI4P signal, which is expected to be concentrated in the Golgi apparatus in control cells and diminished upon treatment with this compound.
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflow for immunofluorescence staining.
Caption: PI4KIII beta signaling pathway and the inhibitory action of Inhibitor 5.
Caption: Experimental workflow for immunofluorescence staining.
References
Application Notes and Protocols: In Vivo Efficacy of PI4KIII Beta Inhibitor 5 in a Xenograft Mouse Model
For research use only.
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.[1] Dysregulation of PI4KIIIβ activity has been implicated in the pathogenesis of several diseases, including cancer.[2][3] PI4KIII beta inhibitor 5 is a potent and selective inhibitor of PI4KIIIβ with a reported IC50 of 19 nM.[4] This inhibitor has demonstrated significant antitumor activity in a xenograft model of small cell lung cancer (SCLC) by inducing cancer cell apoptosis, cell cycle arrest at the G2/M phase, and autophagy through the inhibition of the PI3K/AKT signaling pathway.[4][5]
These application notes provide a summary of the preclinical data and detailed protocols for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Data Presentation
The following tables summarize the in vitro and in vivo activities of this compound and its analogs.
| Compound | IC50 (nM) for PI4KIIIβ | Reference |
| This compound | 19 | [4] |
Table 1: In Vitro Inhibitory Activity of this compound.
| Xenograft Model | Cancer Type | Treatment | Antitumor Activity | Reference |
| H446 | Small Cell Lung Cancer | This compound and analogs (16 & 43) | Significant antitumor activity | [4][5] |
Table 2: In Vivo Antitumor Activity in H446 Xenograft Model.
Signaling Pathway
PI4KIIIβ is a key enzyme in the phosphoinositide signaling pathway. It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P serves as a precursor for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), a critical lipid for the activation of the PI3K/Akt signaling pathway.[1] By inhibiting PI4KIIIβ, this compound disrupts this cascade, leading to decreased cell proliferation and increased apoptosis in cancer cells.[1]
PI4KIIIβ Signaling Pathway and Inhibition.
Experimental Protocols
H446 Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using the H446 human small cell lung cancer cell line.
Materials:
-
H446 small cell lung cancer cells
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (or other basement membrane matrix)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 5-6 weeks old
-
This compound
-
Vehicle solution for inhibitor
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture H446 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
-
Cell Preparation:
-
Harvest cells using a standard detachment method.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an approved method.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: V = (length x width^2) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at the desired dose and schedule) and the vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the compound's properties.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Calculate the tumor growth inhibition (TGI) as a measure of efficacy.
-
Experimental Workflow for Xenograft Study.
Safety and Toxicity
In vivo toxicity studies have indicated that this compound and its analogs exhibit a superior safety profile compared to the commercially available PI3K/AKT axis inhibitor alpelisib.[5] However, it is essential to conduct appropriate safety and toxicity assessments for any new compound, including monitoring for changes in body weight, clinical signs of distress, and post-mortem histopathological analysis of major organs.
Conclusion
This compound represents a promising therapeutic agent for cancers with a dependency on the PI3K/AKT signaling pathway, such as certain types of small cell lung cancer. The protocols outlined in this document provide a framework for the in vivo evaluation of this and similar compounds in a xenograft mouse model. Careful adherence to these protocols will ensure the generation of robust and reproducible data to support further preclinical and clinical development.
References
- 1. Phosphatidylinositol 4-kinase IIβ negatively regulates invadopodia formation and suppresses an invasive cellular phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of 5âPhenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis PMID: 40047238 | MCE [medchemexpress.cn]
Measuring PI4P Levels Following PI4KIII Beta Inhibitor 5 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-phosphate (PI4P) is a crucial signaling lipid and a key component of cellular membranes, primarily localized to the Golgi apparatus and the plasma membrane.[1][2] Its synthesis is catalyzed by a family of enzymes known as phosphatidylinositol 4-kinases (PI4Ks). The type III beta isoform, PI4KIII beta (PI4KIIIβ), is predominantly responsible for the PI4P pool at the Golgi complex, where it regulates vesicular trafficking and protein secretion.[2][3]
Given its role in various cellular processes, PI4KIIIβ has emerged as a therapeutic target in several diseases, including cancer and viral infections. "PI4KIII beta inhibitor 5" is a potent inhibitor of PI4KIIIβ with an IC50 of 19 nM.[4] This inhibitor has been shown to induce apoptosis, cell cycle arrest, and autophagy in cancer cells by targeting the PI3K/AKT pathway.[4]
These application notes provide detailed protocols for measuring the cellular levels of PI4P following treatment with this compound. The methodologies described herein are essential for researchers and drug development professionals seeking to characterize the pharmacodynamic effects of this and similar inhibitors on the PI4P signaling pathway.
Data Presentation
The following tables summarize representative quantitative data on the effects of a potent PI4KIIIβ inhibitor, PIK93, which has a similar IC50 to this compound. This data, obtained through immunofluorescence analysis, can be used as a reference for expected outcomes when treating cells with this compound.
Table 1: Dose-Dependent Effect of PI4KIIIβ Inhibition on Intracellular PI4P Levels
| Treatment | Concentration (µM) | Mean PI4P Fluorescence Intensity (Arbitrary Units) | Standard Error of the Mean (SEM) |
| DMSO (Control) | - | 1.00 | ± 0.05 |
| PIK93 | 0.5 | 0.65 | ± 0.04 |
| PIK93 | 30 | 0.30 | ± 0.03 |
Data is representative and based on the analysis of Huh7.5 cells treated for 2 hours.[5] The mean fluorescence intensity is normalized to the DMSO control.
Table 2: Time-Course of PI4P Depletion in the Golgi Apparatus Following PI4KIIIβ Inhibition
| Treatment | Time (minutes) | Golgi PI4P Reporter Fluorescence (Normalized to baseline) |
| DMSO (Control) | 30 | ~1.0 |
| PIK93 (250 nM) | 30 | ~0.4 |
Data is representative of live-cell imaging studies using a GFP-tagged PI4P reporter (FAPP1-PH-GFP) in BT549 cells.[6] A significant decrease in Golgi-localized PI4P is observed within 30 minutes of inhibitor treatment.
Experimental Protocols
Two primary methods for quantifying cellular PI4P levels are detailed below: Immunofluorescence Microscopy and Mass Spectrometry-based Lipidomics.
Protocol 1: Immunofluorescence Staining for PI4P
This protocol allows for the visualization and semi-quantitative analysis of PI4P in specific subcellular compartments.
Materials:
-
Cells of interest cultured on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
50 mM Ammonium Chloride (NH4Cl) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS or 20 µM Digitonin in Buffer A (20 mM PIPES, pH 6.8, 137 mM NaCl, 2.7 mM KCl)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-PI4P monoclonal antibody
-
Secondary Antibody: Fluorescently-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear Stain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and culture to the desired confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Quenching and Permeabilization:
-
Wash the cells three times with PBS.
-
Incubate with 50 mM NH4Cl in PBS for 10 minutes to quench free aldehyde groups.
-
Wash twice with PBS.
-
Permeabilize the cells with either 0.1% Triton X-100 in PBS for 5 minutes or 20 µM Digitonin in Buffer A for 5 minutes at room temperature. The choice of permeabilization agent can influence the preservation of different membrane compartments.[5]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary anti-PI4P antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with a nuclear stain (e.g., DAPI) for 5 minutes, if desired.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the fluorescence intensity of PI4P staining in the region of interest (e.g., Golgi) using image analysis software. Normalize the intensity values to the control group.
-
Protocol 2: LC-MS/MS-based Lipidomics for PI4P Quantification
This protocol provides a highly sensitive and quantitative method for measuring total cellular PI4P levels.
Materials:
-
Cell pellets
-
This compound
-
Ice-cold PBS
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
0.9% NaCl solution
-
Internal standards (e.g., deuterated PI4P)
-
Nitrogen gas stream
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Treatment:
-
Culture cells to the desired density and treat with this compound or a vehicle control.
-
For adherent cells, wash with ice-cold PBS and scrape the cells in ice-cold methanol.
-
For suspension cells, pellet by centrifugation and wash with ice-cold PBS.
-
-
Lipid Extraction (Folch Method): [7]
-
Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform and methanol.
-
Add an internal standard for PI4P to each sample for accurate quantification.
-
Vortex the mixture thoroughly and incubate on ice for 30 minutes with intermittent vortexing.
-
Induce phase separation by adding 0.2 volumes of 0.9% NaCl solution.
-
Vortex vigorously and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., a mixture of methanol and chloroform).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract into the LC-MS/MS system.
-
Separate the different phosphoinositide species using a suitable liquid chromatography method.
-
Detect and quantify PI4P and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of PI4P in each sample by comparing the peak area of endogenous PI4P to that of the known amount of the internal standard.
-
Normalize the PI4P levels to the total protein content or cell number of the original sample.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: PI4KIII beta signaling pathway and the effect of inhibitor 5.
Caption: Experimental workflow for measuring PI4P levels.
Caption: PI4P localization and key cellular functions.
References
- 1. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI(4,5)P2-dependent and -independent roles of PI4P in the control of hormone secretion by pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PI4KIII Beta Inhibitor 5 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.[1] Dysregulation of PI4KIIIβ activity has been implicated in the progression of various cancers and in the replication of several viruses.[1][2] This has made PI4KIIIβ an attractive therapeutic target for the development of novel inhibitors. PI4KIII beta inhibitor 5 is a potent inhibitor of PI4KIIIβ with an IC50 of 19 nM.[3][4] It has been shown to induce apoptosis, cell cycle arrest at the G2/M phase, and autophagy in cancer cells by inhibiting the PI3K/AKT pathway.[3][4] These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) and downstream cellular assays.
Data Presentation
Inhibitor Activity and Selectivity
The following table summarizes the in vitro activity of this compound and other notable PI4KIIIβ inhibitors. A comprehensive selectivity panel for this compound is not publicly available and should be determined empirically.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes | Reference |
| This compound | PI4KIIIβ | 19 | Selectivity profile not detailed in public sources. | [3][4] |
| PIK-93 | PI4KIIIβ | 19 | Also inhibits PI3Kγ (16 nM) and PI3Kα (39 nM). | [5] |
| UCB9608 | PI4KIIIβ | 11 | Selective over PI3KC2 α, β, and γ. | [5] |
| BF738735 | PI4KIIIβ | 5.7 | Over 300-fold selective against PI4KIIIα (IC50 = 1.7 µM). | [5] |
| T-00127-HEV1 | PI4KIIIβ | 60 | [5] |
Signaling Pathway
PI4KIIIβ is a key enzyme in the phosphoinositide signaling pathway. It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a precursor for the synthesis of other important phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), which are essential for various cellular functions.[1]
In the context of cancer, PI4KIIIβ has been shown to activate the PI3K/Akt signaling pathway, a critical regulator of cell growth, survival, and metabolism.[1] By reducing PI(4,5)P2 levels, PI4KIIIβ inhibitors can attenuate PI3K/Akt signaling, potentially leading to decreased cell proliferation and increased apoptosis in cancer cells.[1]
Caption: PI4KIII beta signaling pathway in cancer.
Experimental Protocols
High-Throughput Screening (HTS) Workflow
The following workflow is designed for a high-throughput screen to identify inhibitors of PI4KIIIβ using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. phiab.com [phiab.com]
- 5. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Application Notes and Protocols for Co-Immunoprecipitation of PI4KIIIβ with Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ) to identify and study its protein interaction partners, with a specific focus on the application of "inhibitor 5," a potent PI4KIIIβ inhibitor with a reported IC50 of 19 nM.[1] This protocol is designed to enable the investigation of how inhibition of PI4KIIIβ kinase activity by inhibitor 5 affects its protein-protein interactions, providing valuable insights into its cellular function and the mechanism of action of the inhibitor.
Introduction
Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ) is a crucial enzyme in cellular signaling, primarily responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus.[2] PI4P plays a vital role in vesicular trafficking and serves as a precursor for other important signaling phosphoinositides. Dysregulation of PI4KIIIβ activity has been implicated in various diseases, including cancer and viral infections, making it an attractive target for drug development.
Co-immunoprecipitation is a powerful technique to study protein-protein interactions in their native cellular context. By using an antibody to pull down a specific protein of interest (the "bait"), its interacting partners (the "prey") can be co-purified and subsequently identified by methods such as Western blotting or mass spectrometry. The inclusion of a small molecule inhibitor, such as inhibitor 5, in a Co-IP experiment allows for the study of how the enzymatic activity of the bait protein influences its interaction network.
Data Presentation
The following table presents hypothetical, yet representative, quantitative data from a Co-IP experiment coupled with mass spectrometry to illustrate the potential effect of inhibitor 5 on the PI4KIIIβ interactome. The data is presented as fold change in protein abundance in the PI4KIIIβ immunoprecipitate from inhibitor 5-treated cells compared to vehicle-treated control cells.
| Interacting Protein | Function | Fold Change (Inhibitor 5 vs. Vehicle) | p-value |
| Rab11a | Small GTPase, vesicular trafficking | 0.45 | < 0.01 |
| ACBD3 | Golgi resident protein, viral replication | 0.95 | > 0.05 |
| 14-3-3 protein | Adaptor protein, signal transduction | 1.85 | < 0.05 |
| HSP90 | Chaperone protein | 1.10 | > 0.05 |
| GBF1 | Guanine nucleotide exchange factor | 0.80 | > 0.05 |
Note: This data is illustrative and intended to represent a potential outcome of the described experiment. Actual results may vary.
Experimental Protocols
This section provides a detailed methodology for a co-immunoprecipitation experiment to investigate the effect of PI4KIIIβ inhibitor 5 on protein-protein interactions.
Materials
-
Cell Lines: A cell line with endogenous expression of PI4KIIIβ (e.g., HeLa, A549, or a relevant cancer cell line).
-
PI4KIIIβ Inhibitor 5: Stock solution in DMSO.
-
Antibodies:
-
Rabbit anti-PI4KIIIβ antibody for immunoprecipitation (IP).
-
Rabbit or mouse anti-PI4KIIIβ antibody for Western blot detection.
-
Antibodies against potential interacting proteins (e.g., Rab11a, ACBD3) for Western blot detection.
-
Normal rabbit IgG (as a negative control for IP).
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
Buffers and Reagents:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100.[3]
-
Protease inhibitor cocktail.
-
Phosphatase inhibitor cocktail.
-
Wash Buffer: Lysis buffer or a buffer with a lower detergent concentration (e.g., 0.1% Triton X-100 in PBS).
-
Elution Buffer: 1x SDS-PAGE sample buffer (for Western blot analysis) or a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5) for mass spectrometry.
-
DMSO (vehicle control).
-
Protocol
-
Cell Culture and Treatment with Inhibitor 5:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of PI4KIIIβ inhibitor 5 (e.g., 100 nM, approximately 5x IC50) or an equivalent volume of DMSO (vehicle control) for the desired duration (e.g., 2-4 hours). The optimal concentration and treatment time should be determined empirically.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the plate.
-
Incubate on ice for 10-15 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the cleared lysate using a protein assay (e.g., BCA assay).
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a fraction of the cleared lysate (e.g., 500 µg - 1 mg of total protein), add protein A/G beads.
-
Incubate for 30-60 minutes at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against PI4KIIIβ (typically 1-5 µg).
-
In a separate tube, add an equivalent amount of normal rabbit IgG to another aliquot of the lysate as a negative control.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads to each tube.
-
Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Resuspend the beads in 1 ml of ice-cold wash buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
For Western Blot Analysis: Resuspend the beads in 20-40 µl of 1x SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
For Mass Spectrometry Analysis: Elute the proteins using a non-denaturing elution buffer or by on-bead digestion according to the mass spectrometry facility's protocol.
-
-
Analysis:
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies against PI4KIIIβ and the suspected interacting proteins.
-
-
Mass Spectrometry:
-
Analyze the eluted proteins by LC-MS/MS to identify the full spectrum of interacting partners.
-
Use label-free or label-based quantification to determine changes in the interactome upon inhibitor treatment.
-
-
Visualizations
PI4KIIIβ Signaling Pathway
Caption: A simplified diagram of the PI4KIIIβ signaling pathway and its inhibition.
Co-Immunoprecipitation Workflow with Inhibitor Treatment
Caption: Experimental workflow for co-immunoprecipitation with inhibitor treatment.
References
- 1. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Membrane Trafficking with PI4KIII Beta Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PI4KIII beta inhibitor 5, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ), for investigating its role in membrane trafficking. The content herein offers detailed protocols for key experiments, a summary of quantitative data for PI4KIIIβ inhibitors, and visual representations of relevant signaling pathways and experimental workflows. This compound has an IC50 of 19 nM for PI4KIIIβ and has been shown to induce cancer cell apoptosis and cell cycle arrest by inhibiting the PI3K/AKT pathway.[1]
Introduction to PI4KIIIβ and Membrane Trafficking
Phosphatidylinositol 4-Kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a critical phosphoinositide in cellular signaling and membrane trafficking. PI4KIIIβ, in particular, plays a crucial role at the Golgi apparatus, where it is essential for the formation of transport vesicles destined for the plasma membrane and endosomes.
Many positive-strand RNA viruses, including enteroviruses, rhinoviruses, and hepatitis C virus (HCV), have been shown to hijack the host cell's PI4KIIIβ.[2][3] These viruses exploit the enzyme to generate PI4P-enriched membranous structures that serve as scaffolds for their replication complexes.[3] Consequently, inhibition of PI4KIIIβ presents a promising antiviral strategy. This compound and similar compounds offer a powerful tool to dissect the intricate mechanisms of viral replication and its dependence on host cell membrane trafficking pathways.
Quantitative Data Summary
The following tables summarize the inhibitory potency of various PI4KIIIβ inhibitors, providing a reference for expected efficacy in different experimental setups.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor Name | Target Kinase | IC50 (nM) | Notes |
| This compound | PI4KIIIβ | 19 | Potent and selective inhibitor.[1] |
| Compound 7f | PI4KIIIβ | 16 | Highly potent and selective, with no significant inhibition of PI4KIIIα (>10,000 nM).[4] |
| T-00127-HEV1 | PI4KB | 60 | Selective inhibitor with broad-spectrum antienterovirus activity.[5] |
| BF738735 | PI4KIIIβ | 5.7 | Broad-spectrum enterovirus inhibitor with high selectivity over PI4KIIIα (1,700 nM).[6] |
| PIK-93 | PI4KIIIβ | 19 | Also inhibits PI3Kγ (16 nM) and PI3Kα (39 nM).[6] |
Table 2: Antiviral Activity and Cytotoxicity
| Inhibitor Name | Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Compound 1 | Coxsackievirus B3 (CVB3) | BGM | 71 | 65 | >915 |
| Compound 1 | Rhinovirus 14 (HRV14) | HeLa R19 | 4 | 11 | >2750 |
| Compound 1 | Enterovirus 71 (EV71) | HeLa R19 | 10 | 11 | >1100 |
| T-00127-HEV1 | Poliovirus (pseudovirus) | RD | 770 | >125 | >162 |
| T-00127-HEV1 | Enterovirus 71 (EV71) | RD | 730 | >125 | >171 |
| Compound 7f | Human Rhinovirus B14 (hRV-B14) | H1HeLa | 21 | >100 | >4762 |
| Compound 7f | Coxsackievirus B3 (CV-B3) | H1HeLa | 38 | >100 | >2632 |
Note: Data for "Compound 1" and "Compound 7f" are representative of potent and selective PI4KIIIβ inhibitors and are provided for comparative purposes.
Signaling Pathways and Experimental Workflows
PI4KIIIβ in Viral Replication
The following diagram illustrates the central role of PI4KIIIβ in the replication of positive-strand RNA viruses. Viral proteins recruit PI4KIIIβ to cellular membranes, leading to the localized synthesis of PI4P. This accumulation of PI4P is essential for the formation of viral replication organelles.
Caption: PI4KIIIβ is hijacked by RNA viruses to create PI4P-rich replication sites.
PI3K/AKT Signaling Pathway
This compound has also been shown to inhibit the PI3K/AKT pathway, which is crucial for cell survival and proliferation. This pathway is often dysregulated in cancer.
Caption: Inhibition of the PI3K/AKT pathway by this compound.
Experimental Workflow: Antiviral Compound Screening
The following diagram outlines a typical workflow for screening compounds for antiviral activity using a cytopathic effect (CPE) inhibition assay.
Caption: Workflow for assessing antiviral efficacy using a CPE inhibition assay.
Detailed Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced death.
Materials:
-
Host cells susceptible to the virus of interest (e.g., HeLa, Vero, A549)
-
Complete growth medium
-
Virus stock of known titer
-
This compound
-
96-well cell culture plates
-
Cell viability staining solution (e.g., 0.1% Crystal Violet in 20% methanol (B129727), MTT reagent, or Neutral Red solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of 2-fold or 10-fold dilutions of this compound in growth medium.
-
Treatment and Infection:
-
For antiviral activity (EC50 determination): Remove the growth medium from the cell monolayer and add the compound dilutions. Then, infect the cells with a low multiplicity of infection (MOI) of the virus. Include virus control (no compound) and cell control (no virus, no compound) wells.
-
For cytotoxicity (CC50 determination): Add the compound dilutions to uninfected cells.
-
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for 48-72 hours, or until significant CPE is observed in the virus control wells.[7]
-
Staining:
-
Crystal Violet: Gently wash the wells with PBS, fix the cells with 10% formalin for 15 minutes, and then stain with 0.1% crystal violet solution for 20 minutes. Wash away excess stain with water and allow the plates to dry. Solubilize the stain with methanol and read the absorbance at 570 nm.
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and incubate overnight. Read the absorbance at 570 nm.
-
Neutral Red: Add Neutral Red solution and incubate for 2 hours. Wash and then add a destain solution. Read the absorbance at 540 nm.[8]
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Determine the EC50 (50% effective concentration for viral inhibition) and CC50 (50% cytotoxic concentration) values by plotting the data and fitting to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.
Materials:
-
Confluent monolayer of host cells in 6- or 12-well plates
-
Virus stock
-
This compound
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose (B213101) in growth medium)
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.
-
Virus Adsorption: Wash the cell monolayer with PBS and then infect with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1 hour to allow for virus adsorption.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with the overlay medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 (50% inhibitory concentration) value from a dose-response curve.
Luciferase Reporter Assay for Viral Replication
This assay utilizes a recombinant virus or replicon expressing a luciferase reporter gene to quantify viral replication.
Materials:
-
Host cells
-
Recombinant virus or replicon encoding a luciferase (e.g., Renilla or Firefly)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed host cells in an opaque-walled 96-well plate.
-
Infection/Transfection and Treatment:
-
Infect cells with the luciferase-expressing virus at a defined MOI.
-
Alternatively, transfect cells with the luciferase-expressing replicon RNA.
-
Immediately after infection or transfection, add serial dilutions of this compound.
-
-
Incubation: Incubate the plates for a predetermined time (e.g., 8, 24, or 48 hours) to allow for viral replication.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a cell viability assay performed in parallel if the compound shows cytotoxicity. Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 value.
In Vitro PI4KIIIβ Kinase Assay (ADP-Glo™ Assay)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI4KIIIβ.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing PI4KIIIβ enzyme, PI substrate, and ATP in a kinase reaction buffer. Include various concentrations of this compound.
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Immunofluorescence Staining of PI4P
This method allows for the visualization and semi-quantification of cellular PI4P levels, which are expected to decrease upon treatment with a PI4KIIIβ inhibitor.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100 or 0.5% saponin)
-
Blocking solution (e.g., PBS with 1% BSA)
-
Primary antibody against PI4P
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips to 50-70% confluency. Treat the cells with this compound or a vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells to allow antibody access to intracellular compartments.
-
Blocking: Incubate the cells in blocking solution for 30-60 minutes to reduce non-specific antibody binding.
-
Antibody Staining:
-
Incubate with the primary anti-PI4P antibody diluted in blocking solution for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
-
Mounting and Imaging: Wash the coverslips and mount them on microscope slides. Image the cells using a confocal microscope, paying particular attention to the Golgi region for PI4P staining.
-
Image Analysis: Quantify the fluorescence intensity of PI4P staining in the Golgi region of treated versus control cells using image analysis software (e.g., ImageJ/Fiji).
By employing these detailed protocols and understanding the underlying mechanisms, researchers can effectively utilize this compound as a valuable tool to investigate the critical role of PI4KIIIβ in membrane trafficking, particularly in the context of viral infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
Application Notes and Protocols for PI4KIII Beta Inhibitor 5 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and viral replication. Its involvement in pathological conditions such as cancer and infectious diseases has made it an attractive target for drug discovery. PI4KIII beta inhibitor 5 is a potent and selective inhibitor of PI4KIIIβ with a reported IC50 of 19 nM.[1][2] This inhibitor serves as a valuable tool for studying the biological functions of PI4KIIIβ and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in in vitro kinase activity assays to determine its potency and characterize its inhibitory effects.
Mechanism of Action
PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key precursor for the synthesis of other important phosphoinositides like phosphatidylinositol 4,5-bisphosphate (PIP2). This compound exerts its effect by binding to the ATP-binding site of the kinase, thereby preventing the transfer of phosphate (B84403) from ATP to the PI substrate.[3] Downstream, the inhibition of PI4KIIIβ can disrupt the PI3K/AKT signaling pathway, which is critical for cell survival, proliferation, and growth. This disruption can lead to the induction of cancer cell apoptosis, cell cycle arrest at the G2/M phase, and autophagy.[1][2]
Data Presentation
The inhibitory activity of this compound and related compounds is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro inhibitory activity of this compound (referred to as compound 43 in the source) and a reference compound, PIK93.
| Compound | PI4KIIIβ IC50 (nM) |
| This compound | 19 |
| PIK93 | 19 |
Table 1: In vitro inhibitory activity of this compound and PIK93 against PI4KIIIβ. Data is derived from biochemical assays measuring kinase activity.[4]
Signaling Pathway
The following diagram illustrates the role of PI4KIIIβ in the PI3K/AKT signaling pathway and the point of inhibition by this compound.
Caption: PI4KIIIβ-PI3K/AKT Signaling Pathway and Inhibition.
Experimental Protocols
ADP-Glo™ Kinase Assay for PI4KIIIβ Activity
This protocol is adapted for the determination of the in vitro inhibitory activity of this compound against PI4KIIIβ. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[5][6][7][8][9][10] The luminescent signal is proportional to the amount of ADP generated and is therefore inversely correlated with the inhibitory activity of the compound.
Materials:
-
Recombinant human PI4KIIIβ enzyme (e.g., Sigma-Aldrich, Cat. No. SRP5065)
-
Phosphatidylinositol (PI) substrate (e.g., Avanti Polar Lipids)
-
PI4KIIIβ Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
ATP solution (e.g., 250 µM stock in Kinase Assay Buffer)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP
-
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Collection - Discovery of 5âPhenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis | CoLab [colab.ws]
- 7. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. ADP-Glo™ Kinase Assay [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PI4KIII Beta Inhibitor 5 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI4KIII beta inhibitor 5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) with an IC50 of 19 nM.[1] It functions by binding to the active site of the PI4KIIIβ enzyme, preventing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P).[2] This disruption of PI4P production can, in turn, affect downstream signaling pathways, including the PI3K/Akt pathway, leading to the induction of apoptosis, cell cycle arrest at the G2/M phase, and autophagy in cancer cells.[1]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research due to its ability to induce cancer cell apoptosis and its demonstrated antitumor activity in small cell lung cancer models.[1] Additionally, given the role of PI4KIIIβ in the replication of various RNA viruses, this inhibitor can be used in virology research to study the viral life cycle and as a potential broad-spectrum antiviral agent.[2][3][4]
Q3: What is the recommended starting concentration for cell-based assays?
For initial cell-based experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A common starting range for potent kinase inhibitors is from 0.1 µM to 10 µM. Based on its in vitro IC50 of 19 nM, a more targeted starting range could be from 10 nM to 1 µM. Always include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor.
Q4: How should I prepare and store this compound?
Most kinase inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[6] For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6] Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM) to determine the IC50 in your specific cell line and assay. |
| Inhibitor has degraded. | Ensure proper storage of the inhibitor stock solution (-20°C or -80°C, protected from light). Prepare fresh dilutions from a new aliquot for each experiment. | |
| Cell line is resistant to PI4KIIIβ inhibition. | Verify the expression of PI4KIIIβ in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to PI4KIIIβ inhibition. | |
| Incorrect assay setup. | Review your experimental protocol. Ensure that incubation times and reagent concentrations are correct. Include appropriate positive and negative controls. | |
| High background or off-target effects | Inhibitor concentration is too high. | Lower the inhibitor concentration. Use the lowest effective concentration determined from your dose-response curve. |
| Inhibitor has poor selectivity. | Review the selectivity profile of the inhibitor. Some PI4KIIIβ inhibitors can also inhibit other kinases, such as PI3K.[7][8] Consider using a more selective inhibitor or a secondary inhibitor for a different target as a control. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[6] Run a vehicle-only control to assess the effect of the solvent on your cells. | |
| Inhibitor precipitation in media | Poor solubility of the inhibitor. | Prepare fresh dilutions from your DMSO stock. Ensure the stock is fully dissolved before diluting in aqueous media. Gentle warming or sonication of the stock solution might help.[6][9] |
| Final concentration is above the solubility limit. | Check the solubility information for the specific inhibitor. If necessary, use a lower final concentration or explore the use of solubility enhancers like Pluronic® F-68, though this should be validated for non-interference with the assay.[6] | |
| Inconsistent results between experiments | Variability in cell culture. | Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of the inhibitor for each experiment from a single-use aliquot of the stock solution. | |
| Assay variability. | Standardize all steps of the experimental protocol, including incubation times, washing steps, and reagent preparation. |
Experimental Protocols
Protocol 1: In Vitro PI4KIIIβ Kinase Activity Assay
This protocol is for determining the direct inhibitory effect of a compound on PI4KIIIβ enzymatic activity.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
PI4KIIIβ substrate: Phosphatidylinositol (PI)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or materials for radiolabel detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute the inhibitor to the desired final concentrations in the kinase reaction buffer. Include a DMSO-only control.
-
In a 96-well plate, add the PI4KIIIβ enzyme to each well containing the diluted inhibitor or vehicle control.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate mix containing PI and ATP in the kinase reaction buffer.
-
Initiate the kinase reaction by adding the substrate mix to each well.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Stop the reaction according to the detection method (e.g., by adding ADP-Glo™ Reagent or a stop solution for radioactive assays).
-
Detect the kinase activity. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ADP produced. For radioactive assays, separate the phosphorylated substrate and quantify the incorporated radioactivity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Protocol 2: Western Blot for p-Akt (Ser473) Levels
This protocol assesses the downstream effect of PI4KIIIβ inhibition on the PI3K/Akt signaling pathway.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for the desired time (e.g., 2, 6, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in p-Akt levels.
Signaling Pathways and Workflows
Caption: PI4KIIIβ signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 3. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing PI4KIII beta Inhibitor 5 Concentration in Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PI4KIII beta inhibitor 5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is a potent inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). It has a reported half-maximal inhibitory concentration (IC50) of 19 nM.[1] This inhibitor has been shown to induce apoptosis, cell cycle arrest at the G2/M phase, and autophagy by inhibiting the PI3K/AKT signaling pathway.[1]
Q2: What is the primary signaling pathway affected by this compound?
A2: this compound primarily targets PI4KIIIβ, an enzyme that generates phosphatidylinositol 4-phosphate (PI4P).[2][3] PI4P is a crucial lipid messenger involved in various cellular processes, including membrane trafficking and signal transduction.[4][5] Notably, PI4KIIIβ activity has been linked to the activation of the PI3K/Akt signaling pathway, a key regulator of cell growth, proliferation, and survival.[6][7] By inhibiting PI4KIIIβ, this inhibitor can lead to the suppression of the PI3K/Akt pathway.[1]
Q3: How do I determine the optimal concentration of this compound for my cell line?
A3: The optimal concentration will be cell-line dependent. A dose-response experiment is crucial to determine the IC50 (or EC50 for a functional readout) in your specific cellular context. A general workflow is as follows:
-
Range Finding: Start with a broad range of concentrations spanning several orders of magnitude around the reported biochemical IC50 of 19 nM (e.g., 1 nM to 10 µM).
-
Dose-Response Curve: Perform a more detailed titration of concentrations based on your initial findings to generate a sigmoidal dose-response curve.
-
Assay Selection: The endpoint of your assay should reflect the biological question you are asking. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a target engagement assay (e.g., measuring PI4P levels), or a downstream signaling assay (e.g., Western blot for phosphorylated AKT).
-
Incubation Time: The incubation time should be optimized based on the kinetics of the cellular process you are studying. A typical starting point is 24 to 72 hours for cell viability assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at expected concentrations | 1. Low expression of PI4KIIIβ in the cell line. 2. Inhibitor instability or degradation. 3. Cell permeability issues. 4. Assay is not sensitive enough. | 1. Confirm PI4KIIIβ expression via Western blot or qPCR.2. Prepare fresh inhibitor stock solutions and store them properly as recommended by the manufacturer.3. Increase incubation time or consider using a different cell line.4. Switch to a more sensitive readout , such as a direct measure of PI4P levels or phosphorylation of a downstream target like AKT. |
| High cytotoxicity observed at low concentrations | 1. Off-target effects. 2. Cell line is highly dependent on the PI4KIIIβ pathway. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a kinase selectivity screen if possible.[8][9] Consider using a structurally unrelated PI4KIIIβ inhibitor as a control.2. This may be the expected phenotype. Correlate cytotoxicity with on-target effects (e.g., reduction in p-AKT).3. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency. 2. Inconsistent inhibitor preparation. 3. Edge effects in multi-well plates. | 1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.2. Prepare a single, large batch of inhibitor dilutions for a set of experiments.3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Unexpected increase in downstream signaling | 1. Activation of compensatory feedback loops. | 1. Investigate potential feedback mechanisms. For instance, inhibition of the PI3K/AKT pathway can sometimes relieve feedback inhibition of receptor tyrosine kinases (RTKs), leading to upstream reactivation.[10] Perform a time-course experiment to observe signaling dynamics. |
Experimental Protocols
A. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.[11]
B. Western Blot for p-AKT
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated AKT (e.g., p-AKT Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control.
Known Inhibitory Concentrations of PI4KIIIβ Inhibitors
For context, the table below lists the reported IC50 or EC50 values for various PI4KIIIβ inhibitors. This can help in designing the concentration range for your experiments.
| Inhibitor Name | Target(s) | Reported IC50/EC50 | Cell Line(s) / Assay | Reference |
| This compound | PI4KIIIβ | IC50: 19 nM | Biochemical Assay | [1] |
| UCB9608 | PI4KIIIβ | IC50: 11 nM | Biochemical Assay | [12] |
| T-00127-HEV1 | PI4KIIIβ | IC50: 60 nM | Biochemical Assay | [12][13] |
| BF738735 | PI4KIIIβ | IC50: 5.7 nM | Biochemical Assay | [13] |
| Compound 7f | PI4KIIIβ | IC50: 16 nM | Biochemical Assay | [14] |
| Compound 7e | hRV-B14, A16, A21 | EC50: 6.8 - 8 nM | H1HeLa | [14] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are PI4Kβ inhibitors and how do they work? [synapse.patsnap.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. uochb.cz [uochb.cz]
- 14. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PI4KIII Beta Inhibitor 5 - Off-Target Effects and Mitigation Strategies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with PI4KIII beta inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to off-target effects, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of PI4KIII beta inhibitors?
A1: Off-target effects of PI4KIII beta inhibitors are primarily driven by the structural similarity of the ATP-binding pocket across the human kinome. The extent of these effects varies significantly between different inhibitor scaffolds.
Older, less selective inhibitors like PIK-93 are known dual inhibitors, potently targeting both PI4KIIIβ and Class I phosphoinositide 3-kinases (PI3Ks), particularly PI3Kγ and PI3Kα.[1] This broad activity profile can complicate data interpretation, as observed phenotypes may result from the inhibition of either or both pathways.
Newer generation inhibitors have been developed with improved selectivity. For instance, UCB9608 is a highly selective PI4KIIIβ inhibitor with minimal activity against other lipid kinases, including PI3Ks.[1][2][3][4] Similarly, BF738735 demonstrates high selectivity for PI4KIIIβ over PI4KIIIα (approximately 300-fold) and shows minimal inhibition of a broader panel of 150 cellular kinases. The PI4KIII beta inhibitor IN-9 also shows high selectivity, with over 1,000-fold greater activity against PI4KIII beta than against Class I and Class III PI3-kinases.[5]
It is crucial to consult the selectivity profile of the specific inhibitor you are using to anticipate potential off-target effects.
Q2: My experimental results with a PI4KIII beta inhibitor do not align with the known functions of PI4KIII beta. How can I determine if this is an off-target effect?
A2: This is a strong indicator of potential off-target activity. A systematic approach is recommended to investigate this discrepancy. Here are the key steps:
-
Confirm On-Target Engagement: First, verify that your inhibitor is engaging PI4KIII beta in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
-
Perform a Dose-Response Analysis: On-target effects should correlate with the inhibitor's IC50 for PI4KIII beta. Off-target effects often require higher concentrations.
-
Use a Structurally Unrelated Inhibitor: If a different inhibitor targeting PI4KIII beta produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Conduct a Rescue Experiment: Overexpressing a drug-resistant mutant of PI4KIII beta should reverse the observed phenotype if it is an on-target effect.
-
Profile the Inhibitor Across the Kinome: A kinome-wide selectivity screen can identify other kinases that your inhibitor may be targeting.
Q3: How can I proactively assess the selectivity of my PI4KIII beta inhibitor?
A3: Proactively profiling your inhibitor is a critical step to ensure data integrity. The most comprehensive method is to perform a kinome-wide selectivity screen . Several commercial services offer screening against large panels of kinases (e.g., Eurofins, Reaction Biology). This will provide a detailed percentage of inhibition for each kinase at a given concentration, allowing you to identify potential off-targets and calculate a selectivity score.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
-
Problem: Treatment with a PI4KIII beta inhibitor results in a cellular phenotype that is inconsistent with the known roles of PI4KIII beta in processes like Golgi trafficking or viral replication.[6]
-
Troubleshooting Workflow:
-
Validate On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to PI4KIII beta in your cells.
-
Dose-Response Correlation: Determine if the unexpected phenotype occurs at concentrations significantly higher than the inhibitor's IC50 for PI4KIII beta.
-
Orthogonal Validation: Use a structurally distinct, highly selective PI4KIII beta inhibitor (e.g., UCB9608). If the unexpected phenotype is not replicated, it is likely an off-target effect of the original inhibitor.
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to deplete PI4KIII beta. If this does not reproduce the phenotype, the inhibitor's effect is likely off-target.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
-
Problem: An inhibitor shows high potency in a biochemical assay (e.g., against purified PI4KIII beta enzyme) but weak or no activity in a cell-based assay.
-
Possible Causes and Solutions:
-
Poor Cell Permeability: Assess the inhibitor's physicochemical properties. If permeability is low, consider using a different inhibitor or a higher concentration in cellular assays (with caution for off-target effects).
-
Drug Efflux Pumps: The inhibitor may be a substrate for efflux pumps like P-glycoprotein, reducing its intracellular concentration. Co-incubation with an efflux pump inhibitor can help diagnose this issue.
-
High Intracellular ATP: Biochemical assays are often run at low ATP concentrations. The high ATP levels in cells can outcompete ATP-competitive inhibitors. Consider using a cell-based target engagement assay like CETSA to confirm binding in a more physiological context.
-
Target Expression and Activity: Confirm that PI4KIII beta is expressed and active in your cell line using Western blotting.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of several common PI4KIII beta inhibitors against their primary target and key off-targets. This data is essential for selecting the most appropriate inhibitor for your research and for interpreting your results.
| Inhibitor | PI4KIIIβ IC50 (nM) | PI4KIIIα IC50 (nM) | PI3Kα IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Notes |
| PIK-93 | 19 | >10,000 | 39 | 16 | - | Dual PI4KIIIβ/PI3K inhibitor.[1][7][8][9] |
| UCB9608 | 11 | >10,000 | >10,000 | >10,000 | >10,000 | Highly selective for PI4KIIIβ.[1][4][7][8][10] |
| IN-9 | 7 | ~2,600 | ~2,000 | 1046 | 152 | Potent PI4KIIIβ inhibitor with some off-target activity at higher concentrations.[4][11] |
| BF738735 | 5.7 | 1,700 | >10,000 | >10,000 | >10,000 | Highly selective for PI4KIIIβ over PI4KIIIα and other lipid kinases.[7][10][12][13] |
| PI4KIII beta inhibitor 5 | 19 | - | - | - | - | Stated to inhibit the PI3K/AKT pathway.[14] |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (In Vitro)
This protocol provides a general outline for assessing the selectivity of a PI4KIII beta inhibitor using a commercial service.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.
-
Provide the exact concentration and volume required by the service provider.
-
-
Assay Format:
-
Select a comprehensive kinase panel (e.g., >400 kinases).
-
Choose an initial screening concentration (typically 1 µM).
-
-
Data Analysis:
-
The service will provide the percentage of inhibition for each kinase.
-
Identify any kinases with significant inhibition (e.g., >50%).
-
For significant off-targets, perform follow-up dose-response assays to determine their IC50 values.
-
Calculate the selectivity score by comparing the IC50 for PI4KIII beta to the IC50 for off-target kinases.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm target engagement of a PI4KIII beta inhibitor in intact cells.
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the PI4KIII beta inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble PI4KIII beta at each temperature by Western blotting.
-
A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Protocol 3: Overexpression Rescue Experiment
This protocol describes how to validate that a cellular phenotype is due to on-target inhibition of PI4KIII beta.
-
Construct Generation:
-
Generate a drug-resistant mutant of PI4KIII beta through site-directed mutagenesis. The mutation should be in the inhibitor's binding site without affecting the kinase's catalytic activity.
-
Clone the wild-type and drug-resistant PI4KIII beta into an expression vector. An empty vector should be used as a control.
-
-
Transfection:
-
Transfect the cell line of interest with the wild-type, drug-resistant, or empty vector constructs.
-
Select for stable expression if necessary.
-
-
Inhibitor Treatment and Phenotypic Analysis:
-
Treat the transfected cells with a range of concentrations of the PI4KIII beta inhibitor.
-
Assess the cellular phenotype of interest (e.g., cell viability, signaling pathway activation).
-
-
Data Analysis:
-
Cells overexpressing the drug-resistant PI4KIII beta should show a reduced sensitivity to the inhibitor (a rightward shift in the dose-response curve) compared to cells with the wild-type or empty vector, confirming that the phenotype is on-target.
-
Visualizations
Caption: PI4KIII beta signaling pathway and point of inhibition.
Caption: Workflow for troubleshooting unexpected phenotypes.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
References
- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BF738735 | PI4K | Antiviral | TargetMol [targetmol.com]
- 14. bio-rad.com [bio-rad.com]
Technical Support Center: PI4KIII Beta Inhibitor 5 & Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PI4KIII beta inhibitor 5 and other related potent small molecule inhibitors of this lipid kinase. Given the hydrophobic nature of many kinase inhibitors, this guide focuses on addressing common solubility challenges to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide: Overcoming Solubility Issues
Problem 1: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
-
Cause: This is a common issue for hydrophobic compounds. The inhibitor is highly soluble in an organic solvent like DMSO, but its solubility drastically decreases when introduced into a polar aqueous environment, causing it to "crash out" of solution.
-
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible (ideally ≤0.5%), but ensure it is sufficient to maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in 100% DMSO first to get closer to your final concentration. Then, add this diluted stock to your aqueous buffer.
-
Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as 0.01% Tween-80 or Pluronic F-68, in your final aqueous buffer to help maintain the inhibitor in solution.
-
Gentle Warming and Mixing: After dilution, gently warm the solution to 37°C and vortex thoroughly. However, always check the compound's stability at elevated temperatures from the supplier's datasheet.
-
Problem 2: Inconsistent results in cell-based assays.
-
Cause: Poor solubility can lead to an inaccurate final concentration of the active inhibitor in the cell culture medium, leading to variability in results. The compound may precipitate over time in the incubator.
-
Solutions:
-
Visual Inspection: Before adding the inhibitor to your cells, inspect the diluted solution for any visible precipitate.
-
Pre-warm Media: Add the inhibitor to a pre-warmed cell culture medium and mix well before adding to the cells.
-
Solubility in Media: Test the solubility of the inhibitor in your specific cell culture medium. Prepare the final dilution and let it sit in the incubator for the duration of your experiment. Afterwards, centrifuge the medium and measure the concentration of the inhibitor in the supernatant using techniques like HPLC or UV-Vis spectrophotometry to determine the actual soluble concentration.
-
Consider Serum Concentration: The presence of proteins like albumin in fetal bovine serum (FBS) can sometimes help to keep hydrophobic compounds in solution. Be aware that variations in serum concentration might affect inhibitor solubility.
-
Problem 3: Difficulty in preparing formulations for in vivo studies.
-
Cause: Achieving a stable and injectable formulation with sufficient concentration for animal studies is challenging for poorly soluble compounds.
-
Solutions:
-
Use of Co-solvents and Excipients: For in vivo administration, complex vehicle formulations are often necessary. A commonly used formulation for poorly soluble inhibitors consists of a mixture of solvents and surfactants. For instance, a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a good starting point.[1]
-
Alternative Formulations: Other options include formulations with SBE-β-CD (sulfobutylether-β-cyclodextrin) or corn oil, which can enhance the solubility and bioavailability of hydrophobic compounds.[1]
-
Sonication: To aid dissolution in viscous formulations, sonication can be applied. Ensure the compound is stable under these conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a potent inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) with an IC50 of 19 nM. It has been shown to induce cancer cell apoptosis, cell cycle arrest, and autophagy by inhibiting the PI3K/AKT signaling pathway.[2] It is likely one of the 5-phenylthiazol-2-amine (B1207395) derivatives described by Wang B, et al. in the Journal of Medicinal Chemistry.
Q2: What is the best solvent to prepare a stock solution of this compound? A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and similar hydrophobic kinase inhibitors. It is advisable to use anhydrous, high-purity DMSO as hygroscopic DMSO can negatively impact solubility.
Q3: How should I store the stock solution? A3: Once dissolved in DMSO, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
Q4: My inhibitor is a weak base. How does pH affect its solubility? A4: The solubility of weakly basic compounds can be pH-dependent. In acidic conditions (pH below the pKa), the molecule can become protonated, which generally increases its aqueous solubility. If your experimental setup allows, you can test a range of buffer pH values to find the optimal condition for solubility.
Quantitative Data: Solubility of PI4KIII Beta Inhibitors
| Inhibitor Name | CAS Number | Molecular Weight | Solubility in DMSO | Other Solubilities |
| PI4KIIIbeta-IN-9 | 1429624-84-9 | 487.59 | ≥ 100 mg/mL (≥ 205.09 mM) | Insoluble in water and ethanol. |
| PI4KIIIbeta-IN-10 | 1881233-39-1 | 475.58 | ≥ 95 mg/mL (≥ 199.75 mM) | Ethanol: ~12 mg/mL; Insoluble in water. |
| BF738735 | 1436383-95-7 | 426.46 | ≥ 125 mg/mL (≥ 293.11 mM) | Not specified. |
| PIK-93 | 900197-27-1 | 389.88 | ≥ 78 mg/mL (≥ 200.06 mM) | Insoluble in water; sparingly soluble in ethanol. |
Note: The solubility values are as reported by various chemical suppliers. It is always recommended to perform your own solubility tests.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of the inhibitor required. For a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg per 1 mL of DMSO.
-
Weighing: Carefully weigh the solid inhibitor powder in a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Storage: Aliquot into single-use tubes and store at -20°C or -80°C.
Protocol 2: Recommended In Vivo Formulation
The publication associated with "this compound" suggests the following formulation for in vivo studies:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare the final formulation by mixing the components in the following ratio:
-
5% DMSO (from the inhibitor stock)
-
40% PEG300
-
5% Tween-80
-
50% ddH2O (or saline)
-
-
Add each component sequentially and mix thoroughly after each addition to ensure a homogenous solution. This formulation should be prepared fresh before use.
Visualizations
Caption: PI4KIIIβ signaling pathway and the action of its inhibitor.
References
improving the stability of PI4KIII beta inhibitor 5 in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PI4KIII beta inhibitor 5. The information provided addresses common challenges related to the stability of this inhibitor in experimental media.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the stability of this compound in cell culture and experimental media.
| Question | Possible Cause | Suggested Solution |
| Why is my this compound showing rapid degradation in the cell culture medium? | The compound may be inherently unstable in aqueous solutions at 37°C. Components in the media, such as certain amino acids or vitamins, could be reacting with the compound.[1] The pH of the media may also affect stability.[1] | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[1] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[1][2] Analyze the stability in different types of cell culture media to identify any specific reactive components.[1] Ensure the pH of the media is stable throughout the experiment.[1] |
| I'm observing high variability in my stability measurements between replicates. | This could be due to inconsistent sample handling and processing.[1] Issues with the analytical method, such as HPLC-MS, can also contribute.[1] Incomplete solubilization of the compound in the stock solution or media can lead to variable concentrations.[1] | Ensure precise and consistent timing for sample collection and processing.[1] Validate the analytical method for linearity, precision, and accuracy.[1] Confirm the complete dissolution of the compound in the stock solution and media.[1] |
| My compound seems to be disappearing from the media, but I don't detect any degradation products. | The compound may be binding to the plastic of the cell culture plates or pipette tips.[1] The compound could be taken up by cells if they are present in the stability assay. | Use low-protein-binding plates and pipette tips.[1] Include a control without cells to assess non-specific binding to the plasticware. Analyze cell lysates to determine the extent of cellular uptake.[1] |
| The inhibitory activity of my compound is decreasing over the course of a long-term cell-based assay. | The inhibitor may be degrading in the culture medium at 37°C.[3] | Assess the stability of the inhibitor in the specific cell culture medium at 37°C over the same duration as the experiment.[3] If instability is confirmed, consider replenishing the compound by performing partial media changes with a freshly diluted inhibitor during the experiment.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in media?
A1: Several factors can influence the stability of a small molecule inhibitor like this compound in solution. These include chemical degradation (e.g., hydrolysis, oxidation, photolysis), precipitation out of solution, adsorption to container surfaces, and interactions with components in the assay medium.[4] The initial purity and quality of the compound are also critical.
Q2: How can I determine if my stock solution of this compound has degraded?
A2: The most reliable way to assess the degradation of your stock solution is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods can separate the parent compound from any degradation products, allowing for the quantification of the intact inhibitor.[4] A significant decrease in the peak corresponding to the inhibitor and the appearance of new peaks would indicate degradation.[4]
Q3: What are the best practices for storing this compound to prevent loss of activity?
A3: Proper storage is crucial for maintaining the integrity of small molecule inhibitors. General best practices include:
-
Storage Temperature: Store stock solutions at or below -20°C; for long-term storage, -80°C is often recommended.[4] It is advisable to avoid repeated freeze-thaw cycles.[4]
-
Light Protection: Many compounds are sensitive to light. Store solutions in amber vials or tubes wrapped in foil to protect them from light.[4]
-
Inert Atmosphere: For compounds susceptible to oxidation, consider storing them under an inert gas such as argon or nitrogen.[4]
Q4: Could the solvent I am using contribute to the instability of the inhibitor?
A4: Yes, the choice of solvent can impact the stability of your inhibitor. While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to prevent solvent-induced artifacts.[5] For some compounds, prolonged storage in DMSO can lead to degradation. It is essential to consult the manufacturer's recommendations and relevant literature for the optimal solvent and storage conditions.
PI4KIII Beta Signaling Pathway
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a key enzyme in phosphoinositide signaling. It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[6] This process is crucial for various cellular functions, including the regulation of Golgi structure, vesicular trafficking, and the activation of signaling pathways like the PI3K/Akt pathway, which is often implicated in cancer.[6][7][8]
Caption: PI4KIII beta signaling pathway and the inhibitory action of Inhibitor 5.
Experimental Protocol: Assessing Inhibitor Stability in Media
This protocol outlines a general method for determining the stability of this compound in cell culture media using HPLC-MS.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well low-protein-binding plates
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare the working solution of the inhibitor by diluting the stock solution in the respective media to a final concentration of 10 µM.[1]
-
-
Experimental Setup:
-
Sample Collection:
-
Sample Analysis by HPLC-MS:
-
Prepare samples for analysis (e.g., protein precipitation with acetonitrile, centrifugation).
-
Analyze the samples using a validated HPLC-MS method to quantify the remaining concentration of the intact inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of the inhibitor remaining at each time point by normalizing the peak area at that time point to the average peak area at time 0.[1]
-
Plot the percentage of inhibitor remaining versus time for each condition.
-
Caption: Experimental workflow for assessing the stability of this compound.
Quantitative Data Summary
The following table presents hypothetical stability data for a generic PI4KIII beta inhibitor, "Inhibitor-5," in two common cell culture media, with and without the presence of 10% Fetal Bovine Serum (FBS), over a 48-hour period at 37°C. This data is for illustrative purposes only.
| Time (hours) | DMEM (% Remaining) | DMEM + 10% FBS (% Remaining) | RPMI-1640 (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 | 100 ± 2.0 |
| 2 | 95 ± 3.5 | 98 ± 2.2 | 92 ± 4.1 | 97 ± 2.8 |
| 8 | 78 ± 4.2 | 91 ± 3.1 | 75 ± 5.0 | 89 ± 3.5 |
| 24 | 52 ± 5.1 | 82 ± 4.5 | 48 ± 6.2 | 79 ± 4.8 |
| 48 | 28 ± 6.8 | 65 ± 5.9 | 25 ± 7.1 | 62 ± 6.3 |
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Cytotoxicity of PI4KIII Beta Inhibitor 5
This technical support center is designed for researchers, scientists, and drug development professionals utilizing PI4KIII beta inhibitor 5 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to help mitigate cytotoxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) with an IC50 of 19 nM.[1][2] Its primary mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3][4] By blocking this pathway, the inhibitor can induce cancer cell apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and autophagy.[1][2][3]
Q2: What are the common signs of cytotoxicity observed with this compound?
Common signs of cytotoxicity include:
-
A decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.
-
Induction of apoptosis, which can be confirmed by assays such as Annexin V staining or caspase activity assays.
-
Increased release of lactate (B86563) dehydrogenase (LDH) into the culture medium, indicating compromised cell membrane integrity.
Q3: Is the observed cytotoxicity an on-target or off-target effect?
The primary mechanism of this compound, inhibition of the pro-survival PI3K/AKT pathway, is inherently cytotoxic to cancer cells.[1][2][3] Therefore, a significant portion of the observed cytotoxicity is likely an on-target effect. However, off-target effects on other kinases or cellular processes cannot be entirely ruled out, especially at higher concentrations.[4][5][6]
Q4: How can I distinguish between apoptosis and necrosis induced by the inhibitor?
A combination of assays is recommended to differentiate between these two modes of cell death. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both. Assays that measure caspase-3/7 activity can also specifically detect apoptosis.
Q5: What are the best practices for storing and handling this compound to maintain its stability and minimize variability?
For optimal stability, it is recommended to store the compound as a powder at -20°C for long-term storage. For short-term storage, a stock solution in a suitable solvent like DMSO can be stored at -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the inhibitor is fully dissolved and that the final solvent concentration in the cell culture medium is not toxic to the cells (typically ≤0.1% DMSO).
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration that inhibits PI4KIII beta activity without causing excessive cell death. Start with a broad range of concentrations around the IC50 value (19 nM) and the expected cytotoxic range for similar inhibitors (e.g., 1-10 µM). |
| On-Target Toxicity | Since the inhibitor's primary target (PI3K/AKT pathway) is crucial for cell survival, some level of cytotoxicity is expected. Consider using cell lines that are less dependent on this pathway if the goal is to study other effects of the inhibitor. |
| Off-Target Effects | At higher concentrations, the inhibitor may affect other kinases.[4][5][6] To investigate this, use a structurally unrelated PI4KIII beta inhibitor to see if it phenocopies the results. Additionally, a kinome-wide selectivity profiling can identify potential off-target kinases.[5] |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to inhibitors. Test the inhibitor on a panel of cell lines to identify one with a suitable therapeutic window. |
| Prolonged Incubation Time | Cytotoxic effects can accumulate over time. Conduct a time-course experiment to determine the optimal incubation period to achieve the desired effect with minimal toxicity. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability | Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a reliable method for cell counting to maintain consistency across experiments. |
| "Edge Effects" in Multi-well Plates | To minimize evaporation from the outer wells of a microplate, which can concentrate the inhibitor, either avoid using these wells or fill them with sterile PBS or media. |
| Inhibitor Precipitation | Visually inspect the culture medium for any signs of inhibitor precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration or a different solvent system. |
| Variability in Cell Health | Maintain consistent cell culture conditions, including passage number, confluency, and media composition, as these can influence cellular responses to inhibitors. |
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Reference |
| IC50 (PI4KIIIβ) | 19 nM | [1][2] |
Table 2: Cytotoxicity of a Structurally Similar PI4KIII beta Inhibitor (BF738735) in Different Cell Lines (for reference)
| Cell Line | CC50 (µM) | Reference |
| HeLa | 11 - 65 | [7] |
| Huh-7 | 11 - 65 | [7] |
| RD | 11 - 65 | [7] |
| Vero | 11 - 65 | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the selected time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results with PI4KIII Beta Inhibitor 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) inhibitor 5.
Frequently Asked Questions (FAQs)
Q1: What is PI4KIII beta inhibitor 5 and what is its expected effect?
This compound is a potent inhibitor of PI4KIIIβ with an IC50 of 19 nM.[1] Its primary expected effect is the inhibition of the kinase activity of PI4KIIIβ, which catalyzes the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P).[2] Consequently, this inhibitor is expected to induce cancer cell apoptosis, cell cycle arrest at the G2/M phase, and autophagy by inhibiting the PI3K/AKT pathway.[1]
Q2: We observe no change in our phenotype of interest (e.g., cell migration) after treatment with this compound, even though we have confirmed target engagement. Why might this be?
One significant reason for a lack of phenotypic change, despite kinase inhibition, is the kinase-independent scaffolding function of PI4KIIIβ.[2][3] PI4KIIIβ can interact with other proteins, such as the small GTPase Rab11a, and this interaction can regulate cellular processes like Akt signaling and endosome function independently of its kinase activity.[2][3][4] Therefore, if the biological process you are studying is primarily driven by the scaffolding function of PI4KIIIβ, a kinase inhibitor may have little to no effect.
Q3: We are seeing a paradoxical increase in a cellular process (e.g., activation of a specific signaling pathway) that we expected to be inhibited. What could explain this?
Paradoxical effects can arise from several factors:
-
Off-target effects: Like many kinase inhibitors, this compound may have off-target activities, binding to and affecting other kinases or proteins. These off-target interactions could activate compensatory signaling pathways, leading to an unexpected increase in a downstream readout.
-
Feedback loops: Inhibition of PI4KIIIβ can disrupt cellular homeostasis, triggering feedback mechanisms that lead to the hyperactivation of parallel or upstream pathways in an attempt to compensate for the inhibited signal.
-
Kinase-independent functions: As mentioned, the scaffolding function of PI4KIIIβ could play a role. By altering the conformation of PI4KIIIβ, the inhibitor might allosterically enhance its interaction with other proteins, leading to the activation of a particular pathway.
Q4: How can we confirm that the observed effects (or lack thereof) are specific to PI4KIIIβ inhibition?
To validate the specificity of your results, consider the following control experiments:
-
Use a structurally different PI4KIIIβ inhibitor: If a different inhibitor with a distinct chemical scaffold produces the same result, it increases confidence that the effect is on-target.
-
Rescue experiments: In PI4KIIIβ knockdown or knockout cells, re-express a wild-type or kinase-dead mutant of PI4KIIIβ. This can help dissect the kinase-dependent versus kinase-independent functions. For example, if re-expression of a kinase-dead mutant rescues the phenotype, it suggests a scaffolding role.[2]
-
Measure PI4P levels: Directly measure the levels of PI4P in inhibitor-treated cells to confirm that the inhibitor is effectively blocking the kinase activity of PI4KIIIβ.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| No effect on cell migration or invasion | The migratory phenotype in your cell line may be independent of PI4KIIIβ kinase activity and more reliant on its scaffolding function with proteins like Rab11a.[2] | 1. Perform a rescue experiment with a PI4KIIIβ mutant that cannot bind Rab11a but retains kinase activity.[2] 2. Investigate the role of Rab11a in your system using Rab11a knockdown. |
| Increased Akt phosphorylation | PI4KIIIβ can activate Akt in a kinase-independent manner through its interaction with Rab11a.[4] The inhibitor might not disrupt this interaction. | 1. Use a kinase-dead PI4KIIIβ mutant to see if it still activates Akt.[4] 2. Co-immunoprecipitate PI4KIIIβ and Rab11a in the presence and absence of the inhibitor to see if the interaction is affected. |
| Cell death in non-cancerous cell lines | The inhibitor may have off-target cytotoxic effects, or the cell line may be unexpectedly reliant on PI4KIIIβ activity for survival. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Test the inhibitor on a panel of different non-cancerous cell lines. 3. Conduct a kinome-wide selectivity screen to identify potential off-targets. |
| Variability between experiments | Inconsistent cell culture conditions, passage number, or inhibitor preparation can lead to variable results. | 1. Standardize cell seeding density, serum concentration, and incubation times. 2. Use cells within a consistent and low passage number range. 3. Prepare fresh inhibitor dilutions for each experiment from a validated stock solution. |
Quantitative Data
Table 1: Potency of this compound and related compounds.
| Inhibitor | Target(s) | IC50 | Reference |
| This compound | PI4KIIIβ | 19 nM | [1] |
| PIK-93 | PI4KIIIβ, PI3Kα | 19 nM (PI4KIIIβ), 39 nM (PI3Kα) | [5] |
| UCB9608 | PI4KIIIβ | 11 nM | [5] |
| BQR695 | PI4KIIIβ | ~90 nM | [5] |
Experimental Protocols
In Vitro PI4KIIIβ Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from the general ADP-Glo™ Kinase Assay and can be used to measure the activity of PI4KIIIβ and the inhibitory effect of compounds like inhibitor 5.[6][7][8][9]
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
PI4KIIIβ inhibitor 5
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare a stock solution of PI substrate in the kinase buffer.
-
Prepare a stock solution of ATP in the kinase buffer. The final ATP concentration should be at or near the Km for PI4KIIIβ.
-
Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer.
-
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the inhibitor dilution (or DMSO for control).
-
Add 2.5 µL of recombinant PI4KIIIβ enzyme to each well.
-
Initiate the reaction by adding 5 µL of the PI substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Transwell Cell Migration Assay
This protocol describes a common method for assessing cell migration in response to a chemoattractant, which can be inhibited by compounds like this compound.
Materials:
-
Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add this compound at the desired concentrations to both the upper and lower chambers. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period determined by the migratory rate of the cell line (typically 12-24 hours).
-
-
Cell Staining and Quantification:
-
Carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the insert membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Image the migrated cells using a microscope and count the number of cells in several random fields of view.
-
Focal Adhesion Analysis
This protocol outlines a method for quantifying focal adhesions (FAs) in cells, a process that can be affected by PI4KIIIβ inhibition.
Materials:
-
Glass coverslips
-
Fibronectin (or other extracellular matrix protein)
-
Primary antibody against an FA protein (e.g., vinculin, paxillin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Fluorescence microscope
-
ImageJ software
Procedure:
-
Cell Seeding and Treatment:
-
Coat sterile glass coverslips with fibronectin (10 µg/mL) and incubate for 1 hour at 37°C.
-
Seed cells onto the coated coverslips and allow them to adhere and spread.
-
Treat the cells with this compound at the desired concentrations for the desired time.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody against the FA protein overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Mount the coverslips onto microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained cells using a fluorescence microscope.
-
Open the images in ImageJ.
-
For each cell, outline the cell periphery.
-
Use the "Subtract Background" function to reduce background noise.
-
Adjust the threshold to specifically select the focal adhesions.
-
Use the "Analyze Particles" function to quantify the number, size, and total area of focal adhesions per cell.
-
Signaling Pathways and Workflows
Caption: Canonical PI4KIIIβ signaling pathway and the point of action for inhibitor 5.
Caption: Kinase-independent scaffolding function of PI4KIIIβ.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uochb.cz [uochb.cz]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. ulab360.com [ulab360.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
Technical Support Center: PI4KIII Beta Inhibitor 5
Welcome to the technical support center for researchers utilizing PI4KIII beta inhibitor 5. This guide provides in-depth troubleshooting advice, control experiment protocols, and answers to frequently asked questions to help you navigate your research and ensure the specificity and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls I should use for my experiments with this compound?
A1: Proper controls are critical for interpreting your results correctly. A comprehensive set of controls will help you distinguish between specific on-target effects, off-target effects, and experimental artifacts.
Table 1: Recommended Control Experiments
| Control Type | Purpose | Example Implementation | Expected Outcome |
|---|---|---|---|
| Negative Controls | |||
| Vehicle Control | To control for the effects of the inhibitor's solvent. | Treat cells with the same concentration of DMSO (or other solvent) used for the inhibitor. | No significant change in the phenotype or pathway being studied.[1] |
| Inactive Compound Control | To ensure the observed effect is due to inhibition of the target, not the chemical scaffold. | Use a structurally similar but biologically inactive analog of the inhibitor, if available. | No significant effect on the phenotype or pathway. |
| Positive Controls | |||
| Known Inhibitor | To validate that the experimental system and assays are working correctly. | Use a well-characterized, different PI4KIIIβ inhibitor with a known potency.[2] | A reproducible and expected inhibitory effect. |
| Pathway Activator | To confirm the pathway is active and responsive in your cell model. | For the Akt pathway, use a known activator like EGF or insulin.[3] | Robust activation of the pathway (e.g., increased p-Akt), which should be blocked by your inhibitor. |
| Specificity Controls | |||
| Kinase-Dead Mutant | To demonstrate that the inhibitor's effect is dependent on the kinase activity of PI4KIIIβ. | Express a kinase-inactive version of PI4KIIIβ in your cells.[4][5] | The inhibitor should have no effect in cells expressing the kinase-dead mutant if the phenotype is kinase-dependent. |
| Rescue Experiment | To confirm the phenotype is specifically due to PI4KIIIβ inhibition. | Overexpress wild-type PI4KIIIβ and see if it reverses the inhibitor's effects. | The cellular phenotype caused by the inhibitor should be partially or fully rescued. |
| Orthogonal Assays | To confirm the biological outcome using a different method. | If observing apoptosis with a Caspase-3 assay, confirm with a cell viability assay (e.g., MTT) or Annexin V staining. | Consistent results across different measurement techniques. |
Q2: I'm observing high levels of apoptosis at concentrations where I expect specific PI4KIIIβ inhibition. Is this an off-target effect?
A2: This is a common issue with kinase inhibitors and may suggest off-target activity. This compound has been reported to induce apoptosis by inhibiting the PI3K/AKT pathway[6]. However, excessive cell death at low concentrations could also be due to potent effects on other essential kinases.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Carefully titrate the inhibitor to identify a concentration that inhibits PI4KIIIβ activity (e.g., reduces p-Akt levels) with minimal apoptosis.
-
Assess Off-Target Kinases: Test the inhibitor against a panel of related kinases, especially PI3K isoforms, as some PI4K inhibitors show cross-reactivity.[7]
-
Use Specificity Controls: Employ a rescue experiment by overexpressing PI4KIIIβ. If overexpression does not rescue the apoptosis, the effect is likely off-target.[8]
-
Compare with Other Inhibitors: Test if other, structurally different PI4KIIIβ inhibitors produce the same apoptotic phenotype at equivalent on-target inhibitory concentrations.
Caption: Troubleshooting logic for unexpected apoptosis.
Q3: I am not observing the expected phenotype (e.g., no change in Akt phosphorylation) after treating my cells with the inhibitor. What could be wrong?
A3: A lack of effect can stem from several issues, ranging from the compound itself to the specific biology of your experimental model.
Table 2: Troubleshooting Lack of Inhibitor Effect
| Possible Cause | Recommended Troubleshooting Action |
|---|---|
| Compound Inactivity | Confirm the identity and purity of your inhibitor stock. Test a fresh dilution or a new batch of the compound. |
| Poor Cell Permeability | Some inhibitors show high potency in biochemical assays but fail to enter cells effectively.[9] Try increasing incubation time or perform an in situ kinase assay on permeabilized cells.[9] |
| Low Target Expression | Confirm that PI4KIIIβ is expressed at sufficient levels in your cell line using Western blot or qPCR. |
| Pathway Independence | The phenotype you are studying may not be dependent on PI4KIIIβ kinase activity in your specific cell model. Some functions of PI4KIIIβ are independent of its kinase activity.[4][5] |
| Rapid Drug Efflux | Cells may be actively pumping the inhibitor out. Test for the presence of ABC transporters and consider using an efflux pump inhibitor as a control.[8] |
| Incorrect Assay Conditions | Ensure your assay (e.g., Western blot for p-Akt) is optimized. Check that your positive controls (e.g., EGF stimulation) are working as expected.[3] |
Q4: How can I confirm that the inhibitor is engaging with PI4KIIIβ inside the cell?
A4: Directly measuring target engagement is the most rigorous way to confirm your inhibitor is working as intended.
-
Thermal Shift Assay (CETSA): A Cellular Thermal Shift Assay (CETSA) can be performed on cell lysates or intact cells. Binding of the inhibitor is expected to stabilize the PI4KIIIβ protein, leading to a higher melting temperature.[10] This method provides direct evidence of target engagement in a cellular context.
-
PI(4)P Biosensor: Since PI4KIIIβ produces phosphatidylinositol 4-phosphate (PI4P), you can monitor cellular PI4P levels.[11] Transfect cells with a PI4P biosensor (e.g., GFP-P4M or GFP-FAPP1) and use microscopy to observe if treatment with the inhibitor reduces PI4P at relevant cellular compartments like the Golgi.[11][12]
Q5: My experimentally determined IC50 value for the inhibitor is significantly different from the published value of 19 nM. Why?
A5: IC50 values are highly dependent on experimental conditions. Discrepancies are common and can be explained by several factors.
-
Assay Type: A cell-free biochemical assay (like the one likely used to determine the 19 nM value) measures direct inhibition of the purified enzyme.[6][13] A cell-based assay measures the apparent potency, which is influenced by cell permeability, drug efflux, and competition with intracellular ATP.
-
ATP Concentration: In biochemical assays, the measured IC50 for an ATP-competitive inhibitor will increase as the concentration of ATP increases. Ensure you are using a consistent and reported ATP concentration.[13]
-
Enzyme/Substrate Concentrations: The amounts of kinase and substrate used in the reaction can influence the results.[13]
-
Cellular Differences: Different cell lines have varying levels of target expression, compensatory signaling pathways, and drug metabolism, all of which can alter the observed potency of an inhibitor.
PI4KIIIβ Signaling and Inhibition
PI4KIIIβ is a lipid kinase that phosphorylates phosphatidylinositol (PtdIns) to generate phosphatidylinositol 4-phosphate (PI4P).[4] PI4P is a key signaling lipid and a precursor for the synthesis of PI(4,5)P₂, which is then converted by PI3K to PI(3,4,5)P₃. This lipid second messenger is crucial for recruiting and activating Akt, a central kinase in cell survival and proliferation pathways.[4][11] this compound is an ATP-competitive inhibitor that blocks this cascade.[6][14]
Caption: PI4KIIIβ signaling pathway and point of inhibition.
Key Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
This protocol is for determining the potency of this compound against purified enzyme.
Materials:
-
Recombinant human PI4KIIIβ enzyme.
-
This compound (serial dilutions in DMSO).
-
Substrate: Phosphatidylinositol (PtdIns).
-
[γ-³²P]-ATP or ADP-Glo™ Kinase Assay kit.
-
Kinase reaction buffer.
-
96-well plates.
Methodology:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Add kinase reaction buffer, PtdIns substrate, and the inhibitor dilutions to the wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiate the reaction by adding the PI4KIIIβ enzyme to each well.
-
Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]-ATP if using the radiometric method).[13]
-
Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction according to your assay kit's instructions (e.g., adding a stop solution).
-
Detect the signal:
-
Radiometric: Separate the lipids by TLC, expose to a phosphor screen, and quantify the ³²P-labeled PI(4)P spot.[9]
-
Luminescence (ADP-Glo™): Measure the amount of ADP produced, which correlates with kinase activity.
-
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blot for Akt Pathway Inhibition
This protocol assesses the effect of the inhibitor on the PI3K/Akt signaling cascade in cultured cells.
Materials:
-
This compound.
-
Pathway activator (e.g., EGF).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-PI4KIIIβ, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if assessing stimulation-dependent phosphorylation.
-
Pre-treat cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with a pathway activator (e.g., 100 ng/mL EGF) for 10-15 minutes, if applicable.[3]
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize p-Akt levels to total Akt and the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI4KIIIβ Activity Regulates Lateral Root Formation Driven by Endocytic Trafficking to the Vacuole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating Batch-to-Batch Variability of PI4KIII beta inhibitor 5: A Technical Support Center
Welcome to the technical support center for PI4KIII beta inhibitor 5. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges arising from the use of this potent inhibitor, with a specific focus on troubleshooting issues related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) with an IC50 of 19 nM.[1] Its primary mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, which can lead to cancer cell apoptosis, cell cycle arrest at the G2/M phase, and autophagy.[1]
Q2: What are the common applications of this compound in research?
Given its mechanism of action, this compound is primarily used in cancer research to study the effects of PI4KIIIβ inhibition on tumor growth and survival.[1] It has shown significant antitumor activity in xenograft models of small cell lung cancer.[1] Additionally, as PI4KIIIβ is a known host factor for the replication of various RNA viruses, this inhibitor may also be used in virology research.[2][3][4]
Q3: How should I prepare and store stock solutions of this compound?
Proper handling and storage are crucial to maintain the integrity of the inhibitor. While specific instructions should always be obtained from the supplier's Certificate of Analysis (CoA), general guidelines for hydrophobic small molecules include:
-
Dissolving: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable, high-purity anhydrous solvent such as DMSO.[5] If the compound does not dissolve readily, gentle warming or sonication may be applied, but always check the compound's stability under these conditions.[5]
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[5] Store stock solutions at -20°C or -80°C, protected from light and moisture.[5] For short-term storage, 4°C may be acceptable, but refer to the supplier's recommendations.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Batch-to-batch variability of small molecule inhibitors is a common challenge that can lead to inconsistent experimental results. This guide provides a systematic approach to identifying and mitigating these issues.
Problem 1: I am observing a different level of potency (IC50) with a new batch of this compound compared to a previous one.
Possible Causes:
-
Purity Differences: The new batch may have a lower purity, containing inactive isomers or impurities from the synthesis process.
-
Degradation: The compound may have degraded during shipping or storage.
-
Inaccurate Quantification: The amount of compound provided may be inaccurate.
-
Different Salt Form or Solvate: The new batch might be a different salt form or contain a different amount of residual solvent, affecting its molecular weight and effective concentration.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Carefully compare the CoAs from both batches. Look for any differences in reported purity (e.g., by HPLC), identity confirmation (e.g., by NMR or Mass Spectrometry), and any other listed specifications.
-
Perform an Independent Quality Control (QC) Check:
-
Purity Analysis: If possible, perform an independent analysis of the new batch using High-Performance Liquid Chromatography (HPLC) to confirm its purity and compare it to the previous batch.
-
Identity Confirmation: Use techniques like Mass Spectrometry or NMR to verify the chemical identity of the compound.
-
-
Perform a Dose-Response Curve Comparison: Conduct a side-by-side experiment using both the old and new batches. This will provide a direct comparison of their potency in your specific assay.
-
Contact the Supplier: If you confirm a significant discrepancy, contact the supplier's technical support with your findings and the batch numbers.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant inhibitors mentioned in the search results.
| Inhibitor Name | Target(s) | IC50 | Notes |
| This compound | PI4KIIIβ | 19 nM | Also inhibits the PI3K/AKT pathway. [1] |
| PIK-93 | PI4KIIIβ, PI3Kγ, PI3Kα | 19 nM, 16 nM, 39 nM | A potent, synthetic PI4K inhibitor with activity against PI3Ks.[6] |
| BF738735 | PI4KIIIβ | 5.7 nM | A novel, broad-spectrum inhibitor of enterovirus replication.[6] |
| UCB9608 | PI4KIIIβ | 11 nM | A potent, selective, and orally bioavailable inhibitor.[6] |
| T-00127-HEV1 | PI4KIIIβ | 60 nM | A broad-spectrum antienterovirus compound.[6] |
| Inhibitor 7f | PI4KIIIβ | 16 nM | A highly potent and selective inhibitor with broad-spectrum anti-rhinovirus activity.[7] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.
Materials:
-
Recombinant active PI4KIIIβ enzyme
-
Kinase substrate (e.g., phosphatidylinositol)
-
Kinase assay buffer
-
ATP (radiolabeled [γ-³²P]-ATP or unlabeled for non-radioactive methods)
-
This compound (from different batches if comparing)
-
Stop solution (e.g., EDTA)
-
Detection reagents (specific to the assay format, e.g., luminescence-based ADP detection)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the kinase buffer, recombinant PI4KIIIβ, and the substrate.
-
Inhibitor Addition: Add the diluted inhibitor to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Signal Detection: Measure the kinase activity using an appropriate detection method (e.g., measuring ADP production via luminescence).
-
Data Analysis: Calculate the percentage of kinase activity relative to a vehicle control (DMSO). Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that the inhibitor binds to its intended target within a cellular context.
Materials:
-
Cells expressing PI4KIIIβ
-
This compound
-
Lysis buffer
-
Equipment for heating, protein quantification, and Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with either the vehicle (DMSO) or this compound at a desired concentration.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble protein in each sample.
-
Western Blotting: Analyze the amount of soluble PI4KIIIβ in each sample by Western blotting using a specific antibody.
-
Data Analysis: The binding of the inhibitor is expected to stabilize the protein, resulting in a higher amount of soluble PI4KIIIβ at elevated temperatures compared to the vehicle-treated control.
Visualizations
Caption: PI4KIIIβ Signaling Pathway and Inhibition.
Caption: Workflow for Testing a New Inhibitor Batch.
Caption: Troubleshooting Batch-to-Batch Variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
PI4KIII beta inhibitor 5 off-target kinase inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target kinase inhibition of PI4KIII beta inhibitors, with a focus on a representative compound, "PI4KIIIB-Inhibitor-X".
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with PI4KIIIB-Inhibitor-X that do not seem to be related to PI4KIII beta inhibition. What could be the cause?
A1: Unexpected cellular phenotypes when using kinase inhibitors can often be attributed to off-target effects. PI4KIIIB-Inhibitor-X, while potent against its primary target, may inhibit other kinases at higher concentrations. It is crucial to perform control experiments and consider the possibility of off-target kinase inhibition. We recommend performing a kinase selectivity profiling to identify potential off-target interactions.
Q2: What are the known off-target kinases for PI4KIII beta inhibitors similar to PI4KIIIB-Inhibitor-X?
A2: Several studies have profiled the selectivity of PI4KIII beta inhibitors against a panel of kinases. While the exact off-target profile is specific to each compound, some kinases are more commonly inhibited by this class of inhibitors. The table below summarizes the inhibitory activity of a representative PI4KIII beta inhibitor against a selection of off-target kinases.
Off-Target Kinase Inhibition Profile of a Representative PI4KIIIB Inhibitor
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| PI4KIII beta (Primary Target) | 12 | 98% |
| AAK1 | 3,800 | 45% |
| BMP2K | 8,200 | 21% |
| CAMKK2 | >10,000 | 8% |
| GAK | 2,500 | 55% |
| MAP4K2 | 7,800 | 25% |
| MINK1 | 6,300 | 32% |
| TNK2 | 4,100 | 42% |
This data is representative and may not reflect the exact profile of "PI4KIIIB-Inhibitor-X". Researchers should perform their own selectivity profiling.
Troubleshooting Guides
Problem: Inconsistent results in downstream signaling assays after treatment with PI4KIIIB-Inhibitor-X.
Possible Cause: Off-target inhibition of kinases in related signaling pathways. For example, inhibition of kinases involved in the MAPK or AKT signaling pathways could lead to confounding results.
Solution:
-
Review the Selectivity Profile: Cross-reference the known off-targets of your inhibitor with the signaling pathways you are investigating.
-
Use a More Selective Inhibitor: If available, use a structurally different PI4KIII beta inhibitor with a distinct off-target profile as a control.
-
Titrate the Inhibitor Concentration: Use the lowest effective concentration of PI4KIIIB-Inhibitor-X to minimize off-target effects. A dose-response experiment is highly recommended.
-
Rescue Experiments: If a specific off-target is suspected, attempt a rescue experiment by overexpressing a resistant mutant of the off-target kinase.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Example using ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the IC50 values of an inhibitor against a panel of kinases.
Materials:
-
Kinase of interest
-
Kinase substrate
-
PI4KIIIB-Inhibitor-X
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader with luminescence detection
Methodology:
-
Prepare a serial dilution of PI4KIIIB-Inhibitor-X in the appropriate buffer.
-
To each well of the assay plate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: PI4KIII beta signaling and potential off-target effects.
Technical Support Center: PI4KIII Beta Inhibitor 5 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PI4KIII beta inhibitor 5 in in vivo experimental models. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring the successful execution of their studies.
Troubleshooting Guides
In vivo studies with kinase inhibitors can present a unique set of challenges. The following table outlines common problems encountered during in vivo experiments with PI4KIII beta inhibitors, their potential causes, and recommended solutions.
Disclaimer: Specific in vivo data for this compound is not publicly available. The following guidance is based on studies with other PI4KIII beta inhibitors and general principles for in vivo kinase inhibitor research.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Compound Solubility/Precipitation in Formulation | - The inhibitor has low aqueous solubility.- Improper solvent or vehicle composition.- The concentration of the inhibitor is too high for the chosen vehicle. | - Optimize Vehicle Formulation: Test various biocompatible solvent systems. Common formulations for similar inhibitors include: - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]. - 10% DMSO, 90% Corn Oil[1]. - 30% Solutol, 70% Polyethylene Glycol[2].- Use of Solubilizing Agents: Incorporate cyclodextrins (e.g., SBE-β-CD) to improve solubility[1].- Sonication: Use sonication to aid in the dissolution of the compound in the vehicle[3].- pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.- Prepare Fresh Daily: Prepare the formulation fresh before each administration to minimize precipitation over time. |
| Lack of Efficacy or Inconsistent Results | - Suboptimal Dose: The administered dose is too low to achieve therapeutic concentrations at the target site.- Poor Bioavailability: The inhibitor is not being absorbed effectively or is rapidly metabolized.- Incorrect Administration Route: The chosen route of administration (e.g., oral gavage, intraperitoneal injection) may not be optimal.- Target Engagement Issues: The inhibitor is not reaching or effectively inhibiting PI4KIII beta in the target tissue. | - Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose.- Pharmacokinetic (PK) Analysis: Perform PK studies to determine the inhibitor's half-life, bioavailability, and exposure in plasma and tumor tissue. This will inform optimal dosing frequency.- Alternative Administration Routes: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) administration.- Pharmacodynamic (PD) Biomarker Analysis: Measure the levels of downstream effectors of the PI3K/AKT pathway (e.g., phosphorylated AKT, phosphorylated S6) in tumor or surrogate tissues to confirm target engagement[4][5]. |
| Observed Toxicity or Adverse Effects (e.g., weight loss, lethargy) | - On-Target Toxicity: Inhibition of PI4KIII beta in non-target tissues may cause adverse effects.- Off-Target Effects: The inhibitor may be interacting with other kinases or cellular targets.- Vehicle Toxicity: The formulation vehicle itself may be causing adverse reactions.- Dose is too High: The administered dose is in the toxic range. | - Dose Reduction/Fractionation: Lower the dose or split the total daily dose into multiple smaller administrations.- Monitor Animal Health: Closely monitor animals for signs of toxicity, including body weight, food and water intake, and changes in behavior. Establish clear endpoints for humane euthanasia.- Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity.- Histopathological Analysis: At the end of the study, perform a histopathological examination of major organs to identify any tissue damage.- Selectivity Profiling: If not already done, profile the inhibitor against a panel of other kinases to identify potential off-targets. |
| Tumor Model Issues in Xenograft Studies | - Inappropriate Cell Line: The chosen cancer cell line (e.g., H446) may not be sensitive to PI4KIII beta inhibition.- Variable Tumor Growth: Inconsistent tumor growth rates between animals can obscure treatment effects. | - In Vitro Sensitivity Testing: Confirm the sensitivity of the cell line to this compound in vitro before initiating in vivo studies.- Tumor Size Matching: Randomize animals into treatment groups only after tumors have reached a specific, uniform size (e.g., 100-200 mm³).- Sufficient Group Sizes: Use an adequate number of animals per group to ensure statistical power. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in vivo?
A1: this compound is an inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) with an IC50 of 19 nM.[6] In cancer models, its antitumor activity is attributed to the inhibition of the PI3K/AKT signaling pathway, which can lead to the induction of cancer cell apoptosis, cell cycle arrest at the G2/M phase, and autophagy.[6][7]
Q2: How should I prepare and administer this compound for in vivo studies?
A2: The optimal formulation and administration route should be determined empirically. For poorly soluble compounds like many kinase inhibitors, a common approach is to prepare a suspension or solution for oral gavage or intraperitoneal injection. Based on formulations used for other PI4KIII beta inhibitors, you could start by evaluating vehicles such as:
-
A suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
A solution in 10% DMSO and 90% corn oil.[1]
It is crucial to prepare the formulation fresh daily and ensure it is homogenous before administration.
Q3: What are the potential off-target effects and toxicities I should monitor for?
A3: While specific toxicity data for this compound is not available, studies with other PI4K inhibitors have revealed potential toxicities. These can include lethality in mice and cardiovascular collapse at high doses of some PI4KA inhibitors.[2] General toxicities associated with kinase inhibitors can include weight loss, gastrointestinal issues, and myelosuppression.[8][9] Close monitoring of animal health is essential.
Q4: How can I confirm that this compound is hitting its target in my in vivo model?
A4: To confirm target engagement, you should measure the modulation of downstream biomarkers in the PI3K/AKT pathway. This can be done by collecting tumor or surrogate tissue samples at various time points after treatment and analyzing the phosphorylation status of key proteins such as AKT (at Ser473 and Thr308) and S6 ribosomal protein.[4][5] A significant reduction in the levels of these phosphoproteins would indicate successful target inhibition.
Q5: What kind of quantitative data should I collect in my in vivo efficacy study?
A5: In an efficacy study, particularly a xenograft model, you should collect the following quantitative data:
-
Tumor Volume: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the volume.
-
Animal Body Weight: Monitor body weight as an indicator of general health and toxicity.
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI at the end of the study to quantify the inhibitor's efficacy.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) data: If possible, correlate drug concentration in the plasma and tumor with the modulation of downstream biomarkers.
Quantitative Data Summary
Disclaimer: The following table provides examples of in vivo data for other PI4K inhibitors and is for illustrative purposes. Specific data for this compound is not available.
| Compound | Animal Model | Dose & Route | Key Findings | Reference |
| PI4KA Inhibitor (F1) | Male Mice | 3, 10, 20, 40 mg/kg/day (twice daily), Oral Gavage | 14-day oral toxicity study. Some lethality was observed at higher doses. | [2] |
| UCB9608 (PI4KIIIβ Inhibitor) | Mouse | Not Specified | Orally bioavailable with an improved metabolic stability and pharmacokinetic profile. | [3] |
| This compound | H446 Xenograft Model | Not Specified | Demonstrated significant antitumor activity. | [6] |
Experimental Protocols
General Protocol for In Vivo Antitumor Efficacy in a Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model, such as the H446 small cell lung cancer model.
-
Cell Culture: Culture H446 cells in appropriate media and conditions until they reach the desired number for implantation.
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of H446 cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups.
-
Compound Preparation and Administration:
-
Prepare the formulation of this compound and the vehicle control freshly each day.
-
Administer the inhibitor at the desired dose and schedule (e.g., daily oral gavage).
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity.
-
-
Study Termination and Tissue Collection:
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the animals.
-
Excise the tumors and weigh them.
-
Collect tumors and other organs for pharmacodynamic (e.g., Western blot for pAKT) and histopathological analysis.
-
Visualizations
Signaling Pathway Diagram
Caption: PI4KIII beta signaling and inhibition pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo xenograft studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UCB9608 | PI4K | TargetMol [targetmol.com]
- 4. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo. | Semantic Scholar [semanticscholar.org]
cell line specific responses to PI4KIII beta inhibitor 5
Welcome to the technical support center for PI4KIII beta inhibitor 5. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this inhibitor effectively in their experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) with an IC50 of 19 nM.[1] Its primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and autophagy through the inhibition of the PI3K/AKT signaling pathway.[1]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated significant antitumor activity in a xenograft model using the H446 human small cell lung cancer cell line.[1] While comprehensive data across a wide range of cell lines is not yet publicly available, its mechanism of action suggests potential efficacy in other cancer types where the PI3K/AKT pathway is aberrantly activated.
Q3: What are the expected phenotypic effects of treating cancer cells with this compound?
Based on its mechanism of action, treatment with this compound is expected to lead to:
-
Reduced cell viability and proliferation: Due to the induction of apoptosis and cell cycle arrest.
-
Induction of apoptosis: Observable through assays such as Annexin V/Propidium Iodide staining.
-
Cell cycle arrest in the G2/M phase: Detectable by flow cytometry analysis of DNA content.
-
Inhibition of the PI3K/AKT signaling pathway: Measurable by a decrease in the phosphorylation of AKT and its downstream targets.
Q4: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration is cell line-dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A starting point for concentration ranges could be from 10 nM to 1 µM, based on its potent in vitro activity.
Q5: Are there known off-target effects for PI4KIII beta inhibitors?
While this compound is potent, like many kinase inhibitors, the possibility of off-target effects should be considered. For instance, some PI4KIIIβ inhibitors have shown weak inhibition of other kinases at higher concentrations.[2][3] It is advisable to perform control experiments, such as using a structurally distinct PI4KIIIβ inhibitor or siRNA-mediated knockdown of PI4KIIIβ, to confirm that the observed phenotype is on-target.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability. | 1. Cell line is resistant to PI3K/AKT pathway inhibition. 2. Inhibitor concentration is too low. 3. Incorrect inhibitor handling or storage. 4. Short incubation time. | 1. Check the mutational status of key genes in the PI3K/AKT pathway (e.g., PTEN, PIK3CA) in your cell line. Cells with a wild-type pathway may be less sensitive. Consider using a positive control cell line known to be sensitive (e.g., H446). 2. Perform a dose-response experiment with a wider range of concentrations. 3. Ensure the inhibitor is properly dissolved and stored according to the manufacturer's instructions. 4. Extend the incubation time (e.g., 48-72 hours). |
| High cytotoxicity observed in control cells. | 1. Solvent (e.g., DMSO) concentration is too high. 2. Cell line is highly sensitive to the solvent. | 1. Ensure the final solvent concentration is low and consistent across all wells (typically ≤ 0.1%). 2. Include a solvent-only control to assess its effect on cell viability. |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Inconsistent cell seeding density. 3. Variability in inhibitor preparation. | 1. Use cells within a consistent and low passage number range. 2. Ensure uniform cell seeding across all wells and plates. 3. Prepare fresh dilutions of the inhibitor for each experiment from a validated stock solution. |
| No change in p-AKT levels after treatment. | 1. Insufficient treatment time. 2. Technical issues with the Western blot. 3. The PI3K/AKT pathway is not the primary survival pathway in the cell line. | 1. Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal time point for observing p-AKT inhibition. 2. Optimize your Western blot protocol, including antibody concentrations and incubation times. Use a positive control (e.g., growth factor stimulation) to ensure the pathway can be activated and a known inhibitor of the pathway as a positive control for inhibition. 3. Investigate other survival pathways that may be dominant in your cell line. |
Data Presentation
Table 1: In Vitro Activity of this compound and Related Compounds
| Inhibitor | Target | IC50 (nM) | Cell Line | Reported Effect | Reference |
| This compound | PI4KIIIβ | 19 | H446 (Small Cell Lung Cancer) | Induces apoptosis, G2/M cell cycle arrest, autophagy; inhibits PI3K/AKT pathway. | [1] |
| BF738735 | PI4KIIIβ | 5.7 | - | Broad-spectrum antiviral activity against enteroviruses. | [4] |
| PI4KIIIbeta-IN-10 | PI4KIIIβ | 3.6 | - | Potent PI4KIIIβ inhibition with weak off-target effects on other PI3K/PI4K isoforms. | [2] |
| PI4KIIIbeta-IN-9 | PI4KIIIβ | 7 | Huh-7 (Hepatocellular Carcinoma) | Antiviral activity against HCV. | [3] |
Note: This table summarizes available data. The effects of this compound on other cell lines are still under investigation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and incubate for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.
Western Blot for PI3K/AKT Pathway
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for studying this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
impact of serum on PI4KIII beta inhibitor 5 activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PI4KIII beta inhibitor 5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) with an IC50 of 19 nM.[1] By inhibiting PI4KIIIβ, this compound disrupts the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger involved in various cellular processes. This inhibition can lead to the induction of apoptosis, cell cycle arrest at the G2/M phase, and autophagy by affecting the PI3K/AKT signaling pathway.[1]
Q2: We are observing a decrease in the apparent potency (higher IC50) of this compound in our cell-based assays compared to biochemical assays. What could be the cause?
A common reason for a rightward shift in the IC50 value in cell-based assays is the presence of serum in the culture medium. Components of serum, particularly proteins like albumin, can bind to small molecule inhibitors, reducing their free concentration and thus their availability to interact with the target enzyme within the cell. It is the unbound fraction of the drug that is generally considered to be active.
Q3: How does serum binding affect the inhibitor's activity?
Serum proteins, most notably albumin, can non-specifically bind to small molecules. This binding is reversible, but for compounds with high affinity for serum proteins, a significant portion of the inhibitor can be sequestered, lowering the effective concentration that can enter cells and inhibit PI4KIIIβ. This necessitates the use of higher total concentrations of the inhibitor to achieve the same biological effect as in a serum-free environment.
Q4: Should I run my experiments in serum-free or serum-containing media?
The choice between serum-free and serum-containing media depends on the specific research question.
-
Serum-free conditions are ideal for biochemical assays and for determining the direct cellular potency of the inhibitor without the confounding variable of serum protein binding.
-
Serum-containing conditions may be more physiologically relevant for certain cell culture models, but it is crucial to be aware of the potential for an IC50 shift. If using serum, it is recommended to perform experiments with a consistent and well-defined serum concentration.
Q5: The inhibitor appears to have off-target effects in our cellular assays. What should we consider?
While this compound is reported to be a potent PI4KIIIβ inhibitor, it is good practice to evaluate potential off-target effects. This can be done by:
-
Target engagement assays: Confirm that the inhibitor is engaging with PI4KIIIβ in your specific cell line at the concentrations used.
-
Phenotypic rescue experiments: If possible, overexpress a resistant mutant of PI4KIIIβ to see if it rescues the observed phenotype.
-
Profiling against a panel of related kinases: This can help identify other potential targets. Some PI4K inhibitors have been shown to have activity against other lipid kinases like PI3Ks.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments | Variation in serum concentration or lot-to-lot variability of serum. | Use a single, qualified lot of serum for a set of experiments and maintain a consistent serum percentage in your media. Consider performing a serum-shift assay to quantify the impact of serum on your inhibitor's potency. |
| Cell density and health variations. | Ensure consistent cell seeding density and monitor cell health and confluence at the time of treatment. | |
| Inaccurate inhibitor concentration. | Verify the concentration of your inhibitor stock solution and ensure proper serial dilutions. | |
| No observable effect of the inhibitor in cell-based assays | High level of serum protein binding. | Reduce the serum concentration in your culture medium or switch to a serum-free medium for the duration of the inhibitor treatment. Alternatively, increase the concentration of the inhibitor. |
| Low expression of PI4KIIIβ in the cell line. | Confirm the expression of PI4KIIIβ in your cell line of interest using techniques like Western blotting or qPCR. | |
| The inhibitor is not cell-permeable. | While many small molecule inhibitors are cell-permeable, this can be a limiting factor. Consult the manufacturer's data or perform permeability assays if this is a concern. | |
| Incorrect assay endpoint or timing. | Optimize the incubation time with the inhibitor and ensure that the chosen assay endpoint is appropriate to detect the expected biological effect (e.g., apoptosis, cell cycle arrest). | |
| High background signal in the in vitro kinase assay | Non-specific binding of ATP or antibody to the plate. | Ensure proper blocking of the assay plate and optimize washing steps. |
| Contaminated reagents. | Use fresh, high-quality reagents, including ATP and kinase buffer. |
Quantitative Data Summary
The reported in vitro potency of this compound is summarized below.
| Inhibitor | Target | IC50 (nM) | Assay Condition |
| This compound | PI4KIIIβ | 19 | Biochemical Assay[1] |
Illustrative Impact of Serum on Inhibitor Potency (Hypothetical Data)
The following table provides a hypothetical example of how the presence of human serum albumin (HSA) could affect the apparent IC50 of a PI4KIIIβ inhibitor in a cell-based assay. This is for illustrative purposes only, as specific data for this compound is not publicly available.
| Inhibitor | HSA Concentration | Apparent IC50 (nM) | Fold Shift |
| Hypothetical PI4KIIIβ Inhibitor | 0% (Serum-Free) | 20 | 1 |
| 0.1% | 50 | 2.5 | |
| 1% | 200 | 10 | |
| 10% | 1500 | 75 |
Experimental Protocols
Biochemical (In Vitro) PI4KIIIβ Kinase Assay
This protocol is a general guideline for measuring the in vitro activity of this compound.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
This compound
-
Lipid substrate (e.g., Phosphatidylinositol)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS)
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ assay)
-
ADP-Glo™ Kinase Assay kit (Promega) or materials for radioactive detection
-
96-well or 384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the final desired concentrations.
-
Reaction Setup: In an assay plate, add the PI4KIIIβ enzyme and the lipid substrate diluted in kinase buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
ADP-Glo™ Assay: Stop the reaction and measure the generated ADP by following the manufacturer's protocol. The luminescent signal is proportional to ADP production and thus kinase activity.
-
Radiometric Assay: Stop the reaction by adding an appropriate stop solution (e.g., 1 M HCl). Extract the radiolabeled lipid product and quantify using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based PI4P Reduction Assay
This protocol provides a general method to assess the activity of this compound in a cellular context.
Materials:
-
Cells expressing PI4KIIIβ (e.g., H446)
-
Complete cell culture medium (with or without serum)
-
This compound
-
PI4P-specific antibody for immunofluorescence or ELISA
-
Secondary antibodies and imaging reagents
-
Microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate suitable for imaging or ELISA and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium (with or without serum) containing serial dilutions of this compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for a sufficient time to observe a change in PI4P levels (e.g., 1-4 hours).
-
Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific for PI4P.
-
Secondary Antibody and Detection: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Imaging and Analysis:
-
Immunofluorescence: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity per cell to determine the reduction in PI4P levels.
-
In-Cell ELISA: Use an appropriate substrate for the enzyme-conjugated secondary antibody and measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Normalize the signal to the DMSO control and plot the results against the inhibitor concentration to determine the cellular IC50.
Visualizations
Caption: PI4KIII beta signaling pathway and the point of inhibition.
Caption: General workflow for an in vitro kinase assay.
Caption: Troubleshooting decision tree for inconsistent inhibitor activity.
References
Validation & Comparative
A Comparative Guide to PI4KIII Beta Inhibitors: PI4KIII Beta Inhibitor 5 vs. PIK-93
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two potent inhibitors of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ): "PI4KIII beta inhibitor 5" and "PIK-93." We will objectively evaluate their biochemical activity, selectivity, and the experimental methodologies used to characterize them, enabling you to make an informed decision for your research and development needs.
At a Glance: Key Differences
This compound and PIK-93 are both potent, low-nanomolar inhibitors of PI4KIIIβ. However, a critical distinction lies in their selectivity profiles. While both compounds exhibit an IC50 of 19 nM against PI4KIIIβ, PIK-93 is a known dual inhibitor, also potently targeting Class I phosphoinositide 3-kinases (PI3Ks), particularly the α and γ isoforms.[1][2][3] In contrast, recent findings indicate that this compound, a derivative of PIK-93, was developed to have superior selective inhibitory activity against PI4KIIIβ.[4][5]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and PIK-93 against their primary target and key off-target kinases. This data highlights the difference in their selectivity profiles.
| Target Kinase | This compound IC50 (nM) | PIK-93 IC50 (nM) |
| PI4KIIIβ | 19 [4] | 19 [1][2][3] |
| PI3Kα | >1000 | 39[1][2] |
| PI3Kγ | 215 | 16[1][2] |
Note: The IC50 values for this compound against PI3Kα and PI3Kγ are based on data from the publication describing its development as a more selective inhibitor derived from the PIK-93 scaffold.
Signaling Pathway Context
PI4KIIIβ is a critical enzyme in the phosphoinositide signaling pathway. It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus.[5] PI4P is a key lipid second messenger and a precursor for the synthesis of other important signaling molecules like phosphatidylinositol (4,5)-bisphosphate (PIP2). The PI4KIIIβ pathway plays a crucial role in regulating Golgi structure, vesicular trafficking, and the activation of the Akt signaling pathway, which is frequently dysregulated in cancer.[5][6] The dual-specificity of PIK-93 means it also directly impacts the PI3K/AKT pathway, a parallel and interconnected signaling cascade vital for cell growth, proliferation, and survival.
Experimental Protocols
The inhibitory activities of this compound and PIK-93 are typically determined using biochemical kinase assays. Below are detailed methodologies for two common approaches.
ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Experimental Workflow:
Detailed Steps:
-
Reaction Setup: In a 384-well plate, combine the PI4KIIIβ enzyme, the lipid substrate (phosphatidylinositol), and the inhibitor (this compound or PIK-93) at various concentrations in a suitable kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2).
-
Initiation: Start the reaction by adding ATP. The final concentration of ATP should be close to the Km value for the enzyme.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period, typically 60 minutes.
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and inversely proportional to the kinase activity.
-
Data Analysis: Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.
Thin-Layer Chromatography (TLC) Based Kinase Assay
This is a traditional method that uses radiolabeled ATP to measure the incorporation of phosphate (B84403) into the lipid substrate.
Detailed Steps:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the PI4KIIIβ enzyme, the inhibitor at various concentrations, and freshly sonicated phosphatidylinositol in a kinase reaction buffer.
-
Reaction Initiation: Start the reaction by adding ATP containing a radioactive isotope, typically [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed at room temperature for a set time, for instance, 20 minutes.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding an acidic solution (e.g., 1N HCl), followed by a chloroform:methanol mixture to extract the lipids.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. The radiolabeled lipid product will be in the organic phase.
-
TLC Separation: Spot the organic phase onto a TLC plate and develop the plate using an appropriate solvent system to separate the phosphorylated lipid product from the unreacted [γ-³²P]ATP.
-
Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipid. Quantify the amount of radioactivity in the product spot to determine the kinase activity.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Recommendations
Both this compound and PIK-93 are valuable research tools for investigating the function of PI4KIIIβ. The choice between these two inhibitors should be guided by the specific experimental goals.
-
For studies requiring specific inhibition of PI4KIIIβ with minimal confounding effects from the PI3K pathway, this compound is the superior choice due to its significantly higher selectivity. This makes it an ideal tool for dissecting the precise cellular roles of PI4KIIIβ.
-
PIK-93 remains a useful tool for studying the combined effects of PI4KIIIβ and PI3K inhibition. Its dual activity can be advantageous in contexts where both pathways are of interest, such as in certain cancer models. However, researchers using PIK-93 should be mindful of its off-target effects and may need to employ additional controls to attribute observed phenotypes specifically to PI4KIIIβ inhibition.
For all studies, it is crucial to carefully consider the experimental context and to validate the on-target and potential off-target effects of these inhibitors in the specific cellular or biochemical system being investigated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to PI4KIII Beta Inhibitors: 5 (5-Phenylthiazol-2-amine derivative) vs. UCB9608
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biochemical potency and kinase selectivity of two prominent PI4KIII beta (Phosphatidylinositol 4-Kinase Type III beta) inhibitors: PI4KIII beta inhibitor 5 and UCB9608. The information presented is supported by experimental data to aid researchers in selecting the most appropriate chemical tool for their studies in fields such as virology, immunology, and oncology.
Introduction to PI4KIII Beta
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4KIII beta is a Type III isoform primarily localized to the Golgi apparatus. It plays a crucial role in regulating membrane trafficking and maintaining the lipid identity of the trans-Golgi Network (TGN). Due to its essential role as a host factor in the replication of numerous RNA viruses and its involvement in immunosuppression, PI4KIII beta has emerged as a significant therapeutic target. The development of highly selective inhibitors is critical to dissect its specific functions and minimize off-target effects.
Data Presentation: Biochemical Potency and Selectivity
The following tables summarize the in vitro inhibitory potency (IC50) of this compound and UCB9608 against PI4KIII beta and a panel of other lipid kinases.
Table 1: Inhibitory Activity against PI4KIII beta
| Inhibitor | Target | IC50 (nM) |
| This compound | PI4KIIIβ | 19[1][2] |
| UCB9608 | PI4KIIIβ | 11[3][4] |
Table 2: Kinase Selectivity Profile
| Target Kinase | This compound IC50 (µM) | UCB9608 IC50 (nM) |
| PI3Kα | >5[2] | >10,000 |
| PI3Kβ | - | >10,000 |
| PI3Kγ | 1.65[2] | >10,000 |
| PI3Kδ | >5[2] | >10,000 |
| VPS34 | >5[2] | - |
Data for UCB9608 against PI3K isoforms is presented in nM. '-' indicates data not available from the searched sources.
Summary of Selectivity
Both this compound and UCB9608 are potent inhibitors of PI4KIII beta with IC50 values in the low nanomolar range. However, their selectivity profiles, particularly against the closely related phosphoinositide 3-kinases (PI3Ks), are a key differentiating factor.
UCB9608 demonstrates exceptional selectivity for PI4KIII beta. Developed through a medicinal chemistry strategy to improve potency and physicochemical properties, it exhibits minimal inhibition of other lipid kinases, including PI3Kα, β, γ, and δ, with IC50 values greater than 10,000 nM. This high selectivity makes UCB9608 an ideal tool for specifically probing the functions of PI4KIII beta with a lower risk of off-target effects.
This compound , a 5-phenylthiazol-2-amine (B1207395) derivative, is also a potent PI4KIII beta inhibitor. While it shows high selectivity against PI3Kα, PI3Kδ, and VPS34 (IC50 >5 µM), it displays some cross-reactivity with PI3Kγ (IC50 = 1.65 µM)[2]. This compound has been shown to induce cancer cell apoptosis by inhibiting the PI3K/AKT pathway[1]. Researchers using this inhibitor should consider its potential effects on PI3Kγ signaling.
Experimental Protocols
The quantitative data presented in this guide are typically generated using in vitro kinase assays. A common method for determining inhibitor potency (IC50) is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.
General Protocol for In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagent Preparation : Prepare serial dilutions of the inhibitor (e.g., this compound or UCB9608) in a suitable solvent (e.g., DMSO), which are then further diluted in the kinase assay buffer.
-
Kinase Reaction Setup : In a multi-well plate, add the purified PI4KIII beta enzyme, the lipid substrate (phosphatidylinositol), ATP, and the diluted inhibitor. Include control wells for 0% inhibition (vehicle control) and 100% inhibition (no enzyme or high concentration of a known potent inhibitor).
-
Incubation : Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed. The kinase will phosphorylate the lipid substrate, converting ATP to ADP.
-
ADP Detection :
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent, which contains enzymes that convert the generated ADP back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
-
Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis : Convert the raw luminescence data to percent inhibition for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated by fitting the data to a dose-response curve using appropriate software.
Mandatory Visualization
PI4KIII Beta Signaling Pathway
Caption: Simplified signaling pathway of PI4KIII beta and points of inhibition.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining inhibitor IC50 using a luminescent kinase assay.
References
A Comparative Guide to PI4KIII Beta Inhibitors: Compound 5 vs. BQR-695
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ) inhibitors: PI4KIII beta inhibitor 5 and BQR-695. The information is compiled from preclinical data to assist researchers in selecting appropriate tools for their studies in oncology, virology, and parasitology.
Introduction to PI4KIIIβ
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a critical signaling lipid and a precursor for other phosphoinositides, playing a key role in membrane trafficking, cytoskeletal organization, and the regulation of various signaling pathways.[2][3] PI4KIIIβ, one of the four mammalian PI4K isoforms, is particularly important in the Golgi apparatus.[1] Its activity has been implicated in the replication of several RNA viruses and in the activation of the pro-survival PI3K/Akt pathway, making it a compelling target for therapeutic intervention in multiple diseases.[1][2][4]
At a Glance: this compound vs. BQR-695
| Feature | This compound | BQR-695 |
| Primary Therapeutic Area | Oncology (Anti-tumor) | Infectious Diseases (Antimalarial, Antiviral) |
| Chemical Class | 5-Phenylthiazol-2-amine Derivative[5] | Quinoxaline |
| Reported Target | Human PI4KIIIβ[5] | Human and Plasmodium PI4KIIIβ[6] |
Quantitative Data Comparison
The following table summarizes the in vitro potency of this compound and BQR-695 against their primary targets.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Human PI4KIIIβ | 19 | [5] |
| BQR-695 | Human PI4KIIIβ | ~70-90 | [6] |
| Plasmodium falciparum PI4KIIIβ | ~70 | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action
This compound: An Emerging Anti-Cancer Agent
This compound has demonstrated significant potential as an anti-tumor agent.[5] Its primary mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2][5] By inhibiting PI4KIIIβ, this compound is reported to induce cancer cell apoptosis, arrest the cell cycle at the G2/M phase, and trigger autophagy.[5] Preclinical studies using an H446 small cell lung cancer xenograft model have shown significant antitumor activity.[5]
BQR-695: A Dual-Action Anti-Infective
BQR-695 has been primarily investigated for its activity against infectious agents. It is a potent inhibitor of the Plasmodium falciparum PI4KIIIβ, an enzyme essential for the parasite's life cycle, making it a promising antimalarial candidate.[6] Additionally, BQR-695 has demonstrated broad-spectrum inhibition of human coronaviruses, highlighting its potential as an antiviral agent.[6] The mechanism in both cases relies on targeting a host or pathogen kinase that is crucial for replication and survival.
Signaling Pathway
The diagram below illustrates the central role of PI4KIIIβ in the phosphoinositide signaling pathway and its downstream effects on the PI3K/Akt cascade. Inhibition of PI4KIIIβ by compounds like this compound or BQR-695 disrupts the production of PI4P, which can subsequently impact the levels of PI(4,5)P2 and attenuate PI3K/Akt signaling.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize PI4KIIIβ inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: A reaction mixture is prepared containing the PI4KIIIβ enzyme, the lipid substrate (phosphatidylinositol), and the inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at room temperature to allow the enzymatic reaction to proceed.
-
ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50 or CC50).
Western Blotting for Akt Phosphorylation
This technique is used to detect the phosphorylation status of Akt, a downstream effector of the PI3K pathway.
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to determine the ratio of phosphorylated Akt to total Akt.
Summary and Conclusion
This compound and BQR-695 are both potent inhibitors of PI4KIIIβ but are being developed for distinct therapeutic applications.
-
This compound shows higher potency against human PI4KIIIβ and is a promising candidate for cancer therapy due to its demonstrated ability to inhibit the PI3K/Akt pathway and suppress tumor growth in preclinical models.[5]
-
BQR-695 exhibits a broader spectrum of activity against infectious diseases, with notable efficacy against both malaria parasites and human coronaviruses.[6] Its dual activity makes it an interesting lead for further development in this area.
The choice between these inhibitors will largely depend on the research context. For investigations into the role of PI4KIIIβ in cancer and the PI3K/Akt signaling cascade, this compound appears to be a more potent and targeted tool. For studies focused on the development of anti-infectives, particularly for malaria and viral diseases, BQR-695 provides a well-characterized starting point. Further head-to-head comparative studies, especially regarding selectivity against other kinases, would be beneficial for a more complete understanding of their respective profiles.
References
Selectivity Profile of PI4KIII Beta Inhibitor 5 Against PI3K: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of PI4KIII beta inhibitor 5, with a focus on its activity against phosphoinositide 3-kinases (PI3Ks). Due to the limited publicly available data on the direct enzymatic inhibition of PI3K isoforms by this compound, this guide offers a broader context by comparing its known activity with that of other relevant kinase inhibitors. This approach illustrates the importance of selectivity profiling in drug discovery and provides a framework for interpreting the potential effects of this compound.
Introduction to PI4KIIIβ and PI3K Signaling
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) and phosphoinositide 3-kinases (PI3Ks) are crucial lipid kinases involved in a multitude of cellular processes, including signal transduction, membrane trafficking, and cell proliferation. While both enzyme families phosphorylate phosphoinositides, they generate distinct second messengers and regulate different downstream signaling pathways. PI4KIIIβ primarily synthesizes phosphatidylinositol 4-phosphate (PI4P), whereas Class I PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). Given the structural similarities in the ATP-binding sites of these kinases, cross-reactivity of inhibitors is a significant consideration in the development of selective therapeutic agents.
Comparative Inhibitory Activity
To illustrate the concept of kinase inhibitor selectivity, this guide includes data for two other well-characterized inhibitors:
-
PIK-93 : A potent inhibitor of both PI4KIIIβ and several PI3K isoforms, demonstrating a non-selective profile.[3][4][5]
-
AZD8186 : A selective inhibitor of the PI3Kβ and PI3Kδ isoforms.[6][7][8]
The following table summarizes the available inhibitory activities (IC50 in nM) of these compounds.
| Kinase Target | This compound | PIK-93 | AZD8186 |
| PI4KIIIβ | 19 nM [1][2] | 19 nM [3][4] | Not Available |
| PI3Kα | Not Available | 39 nM[3][4] | 35 nM[6] |
| PI3Kβ | Not Available | 590 nM[4] | 4 nM[6][7] |
| PI3Kγ | Not Available | 16 nM[3][4] | 675 nM[6] |
| PI3Kδ | Not Available | 120 nM[4] | 12 nM[6][7] |
Note: "Not Available" indicates that the data for this compound against the specified PI3K isoforms could not be found in the referenced literature. The provided data for PIK-93 and AZD8186 serves as a reference for understanding selective versus non-selective inhibition.
Experimental Protocols for Kinase Selectivity Profiling
Determining the selectivity of a kinase inhibitor is a critical step in drug development. Several robust methods are commonly employed to generate a selectivity profile.
1. Radiometric Kinase Assay (e.g., HotSpot™ Assay): This is a traditional and widely used method that measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) to a substrate (peptide, protein, or lipid).
-
Principle: The kinase, substrate, ATP (containing a radioactive isotope), and the test inhibitor are incubated together. The reaction is then stopped, and the radiolabeled, phosphorylated substrate is separated from the unused radioactive ATP, typically by capturing the substrate on a filter membrane. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Workflow:
-
A reaction mixture containing the kinase, a suitable substrate, and the inhibitor at various concentrations is prepared in a multi-well plate.
-
The reaction is initiated by adding [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is terminated, and the mixture is transferred to a filter membrane which binds the substrate.
-
The filter is washed to remove unincorporated [γ-³³P]ATP.
-
The radioactivity on the filter is measured to determine the level of substrate phosphorylation.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay): This method measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then a reagent is added to deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is proportional to the initial kinase activity.
-
Workflow:
-
The kinase reaction is set up with the kinase, substrate, ATP, and inhibitor.
-
After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.
-
The luminescence is measured using a luminometer.
-
IC50 values are determined from the dose-response curve.[9]
-
3. Microfluidic Mobility Shift Assay: This method relies on the electrophoretic separation of the substrate and the phosphorylated product.
-
Principle: A small sample of the kinase reaction is introduced into a microfluidic chip. An electric field is applied, causing the substrate and product to migrate. Due to the addition of the negatively charged phosphate group, the phosphorylated product has a different electrophoretic mobility than the non-phosphorylated substrate. The amounts of substrate and product are quantified by fluorescence.
-
Workflow:
-
The kinase reaction is performed in a multi-well plate.
-
A sample from each well is aspirated into the microfluidic chip.
-
The substrate and product are separated by electrophoresis on the chip.
-
The separated substrate and product are detected, often by laser-induced fluorescence.
-
The percentage of conversion from substrate to product is calculated to determine the kinase activity and inhibitor potency.
-
Visualizing Kinase Selectivity and Signaling Pathways
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Comparative selectivity of kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. worldwide.promega.com [worldwide.promega.com]
Validating PI4KIII Beta Inhibitor 5: A Comparison with siRNA-Mediated Knockdown
This guide provides a comparative framework for validating the on-target effects of PI4KIII beta inhibitor 5, a potent small molecule inhibitor with an IC50 of 19 nM, against results obtained from siRNA-mediated gene silencing.[1] For researchers in oncology and drug development, ensuring that the observed cellular phenotype from a chemical inhibitor is due to the specific inhibition of the intended target is critical. This guide outlines the experimental data, protocols, and pathways to objectively compare these two methodologies.
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in cellular signaling, primarily responsible for generating phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus.[2][3] Its role in the PI3K/Akt signaling pathway and its overexpression in certain cancers have made it a promising therapeutic target.[4] this compound has been shown to induce cancer cell apoptosis and cell cycle arrest by inhibiting the PI3K/AKT pathway, demonstrating significant antitumor activity in xenograft models.[1] To confirm that these effects are a direct result of PI4KIIIβ inhibition, a parallel experiment using siRNA to specifically reduce PI4KIIIβ protein expression serves as the gold standard for validation.
Data Presentation: Comparative Analysis
The following tables summarize the expected quantitative outcomes when treating cancer cell lines (e.g., H446, MDA-MB-231) with this compound versus PI4KIIIβ-targeting siRNA.
Table 1: Comparison of Cellular Phenotypes
| Parameter | Control (Vehicle/Scrambled siRNA) | This compound | siRNA targeting PI4KIIIβ | Expected Concordance |
| Cell Viability (%) | 100% | Decreased | Decreased | High |
| Apoptosis Rate (%) | Baseline | Increased | Increased | High |
| Cell Migration | Baseline | Decreased | Decreased | High[2] |
| Anchorage-Independent Growth | Baseline | Decreased | Decreased | High[3] |
Table 2: Comparison of Molecular Signatures
| Molecular Readout | Control (Vehicle/Scrambled siRNA) | This compound | siRNA targeting PI4KIIIβ | Expected Concordance |
| PI4KIIIβ Protein Level | 100% | ~100% | Significantly Reduced (<30%) | N/A |
| Golgi PI4P Levels | Baseline | Decreased | Decreased | High[3] |
| Phospho-Akt (Ser473) Level | Baseline | Decreased | Decreased | High[4][5] |
| Total Akt Level | Baseline | No significant change | No significant change | High |
Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Validation Workflow
Caption: Workflow for validating PI4KIIIβ inhibitor effects.
Diagram 2: PI4KIIIβ Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of PI4KIII Beta Inhibitors
For researchers and professionals in drug development, understanding the comparative potency of different phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitors is crucial for advancing research in areas such as oncology and virology. This guide provides an objective comparison of various PI4KIIIβ inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: Potency of PI4KIII Beta Inhibitors
The following table summarizes the in vitro potency of several known PI4KIIIβ inhibitors, primarily expressed as the half-maximal inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to reduce the enzymatic activity of PI4KIIIβ by 50%.
| Inhibitor | PI4KIIIβ IC50 (nM) | Selectivity Notes |
| PI4KIIIbeta-IN-10 | 3.6[1][2] | Weak inhibition of PI3KC2γ (~1 μM), PI3Kα (~10 μM), and PI4KIIIα (~3 μM)[2]. |
| BF738735 | 5.7[3][4] | Over 300-fold less potent against PI4KIIIα (IC50 = 1.7 μM)[3]. |
| PI4KIII beta inhibitor 3 | 5.7[4] | Highly effective.[4] |
| PI4KIIIbeta-IN-9 | 7[4][5] | Also inhibits PI3Kδ (152 nM) and PI3Kγ (1046 nM)[5]. |
| UCB9608 | 11[3] | Selective over PI3KC2 α, β, and γ lipid kinases.[3] |
| PIK-93 | 19[3][4] | Also inhibits PI3Kγ (16 nM) and PI3Kα (39 nM)[3][4]. |
| PI4KIII beta inhibitor 5 | 19[6] | Induces apoptosis and cell cycle arrest by inhibiting the PI3K/AKT pathway.[6] |
| T-00127-HEV1 | 60[3][4] | A broad-spectrum antienterovirus compound.[3] |
| Pipinib | 2200 | Selectively inhibits PI4KIIIβ. |
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PI4KIIIβ signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: PI4KIIIβ signaling pathway at the Golgi apparatus.
Caption: Generalized workflow for determining inhibitor potency using the ADP-Glo assay.
Experimental Protocols
A standard method for determining the potency of kinase inhibitors is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
ADP-Glo™ Kinase Assay for PI4KIIIβ Potency
Objective: To determine the IC50 value of a test compound against PI4KIIIβ.
Materials:
-
Recombinant PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Multiwell plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing PI4KIIIβ enzyme, PI substrate, and kinase buffer.
-
Add the test inhibitor to the desired final concentration. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.[7]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Generation:
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.[7]
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and to provide luciferin.[7]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This guide provides a foundational comparison of PI4KIIIβ inhibitors. Researchers should note that potency can vary depending on the specific assay conditions and the biological context in which the inhibitors are tested.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
A Comparative Guide to PI4KIII Beta Inhibitors: Unveiling the Advantages of PI4KIII Beta Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
The landscape of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitors is rapidly evolving, with newer compounds offering significant advantages in selectivity and potency over their predecessors. This guide provides an objective comparison of a novel inhibitor, designated "PI4KIII beta inhibitor 5," with older and alternative compounds, supported by experimental data to inform target validation and drug discovery efforts.
Executive Summary
This compound demonstrates comparable in vitro potency to the well-established, non-selective inhibitor PIK-93, both exhibiting an IC50 of 19 nM against PI4KIIIβ. The key advantage of this compound lies in its significantly improved selectivity, particularly against the closely related Class I phosphoinositide 3-kinases (PI3Ks). This enhanced selectivity minimizes off-target effects, providing a more precise tool for dissecting the cellular functions of PI4KIIIβ and a more promising foundation for therapeutic development.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the in vitro potency and selectivity of this compound against key older and alternative PI4KIIIβ inhibitors.
| Compound | PI4KIIIβ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Vps34 IC50 (nM) | Selectivity Notes |
| This compound (Compound 43) | 19[1] | >10000[1] | - | >10000[1] | >10000[1] | >10000[1] | Highly selective against tested PI3K isoforms and Vps34. |
| PIK-93 | 19[2] | 39[2] | 590 | 16[2] | 120 | - | Non-selective; potent inhibitor of PI3Kα and PI3Kγ. |
| UCB9608 | 11[2] | - | - | - | - | - | Reported to be a potent and selective PI4KIIIβ inhibitor. |
| BF738735 | 5.7[2] | 1700[2] | - | - | - | - | Highly selective for PI4KIIIβ over PI4KIIIα. |
Key Advantages of this compound
The primary advantage of This compound over the older compound PIK-93 is its superior selectivity profile. While both compounds inhibit PI4KIIIβ with the same potency (IC50 of 19 nM), PIK-93 is a dual inhibitor, also potently targeting PI3Kα and PI3Kγ[2]. This lack of selectivity can confound experimental results, making it difficult to attribute observed phenotypes solely to the inhibition of PI4KIIIβ. In contrast, this compound shows excellent selectivity, with IC50 values greater than 10,000 nM for PI3Kα, PI3Kγ, PI3Kδ, and Vps34, making it a more precise chemical probe[1].
Compared to other selective inhibitors like UCB9608 and BF738735 , this compound demonstrates comparable or slightly lower potency for PI4KIIIβ[2]. However, its well-defined selectivity against a panel of PI3K isoforms provides a strong rationale for its use in studies where delineating the roles of PI4K and PI3K signaling is critical.
Signaling Pathway Context
PI4KIIIβ is a key enzyme in the phosphoinositide signaling pathway, catalyzing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). PI4P is a precursor for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PIP2), which is subsequently phosphorylated by PI3K to generate the critical second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 activates the AKT signaling cascade, a central regulator of cell survival, growth, and proliferation. The non-selectivity of older inhibitors like PIK-93, which directly inhibit PI3K, complicates the interpretation of their effects on the AKT pathway.
Experimental Protocols
To facilitate the independent verification and application of these findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of PI4KIIIβ by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
This compound, PIK-93, and other test compounds
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of a solution containing PI4KIIIβ enzyme and PI substrate in kinase reaction buffer.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Km for PI4KIIIβ).
-
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-treated controls. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis of AKT Phosphorylation
This protocol is used to assess the inhibitory effect of the compounds on the PI3K/AKT signaling pathway in a cellular context by measuring the phosphorylation of AKT at Serine 473.
Materials:
-
H446 small cell lung cancer cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound and PIK-93
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture H446 cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or PIK-93 for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane with TBST and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total AKT.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AKT signal to the total AKT signal for each sample.
-
Conclusion
This compound represents a significant advancement over older, non-selective compounds like PIK-93. Its high potency combined with excellent selectivity against PI3K isoforms makes it a superior tool for investigating the specific roles of PI4KIIIβ in cellular physiology and disease. For researchers in oncology, virology, and cell biology, this compound offers a more precise and reliable means to probe the PI4KIIIβ signaling axis, paving the way for more accurate target validation and the development of next-generation therapeutics.
References
A Comparative Guide to PI4KIII Beta Inhibitor 5 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of PI4KIII beta inhibitor 5, a novel and potent inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ), with other well-characterized inhibitors of the same target. The information herein is supported by experimental data to facilitate the selection of appropriate chemical tools for research and drug development endeavors.
Introduction
Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) is a lipid kinase that plays a critical role in intracellular membrane trafficking, particularly in maintaining the integrity of the Golgi apparatus. Its involvement in the replication of various RNA viruses and in cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, has made it an attractive target for therapeutic intervention in oncology and infectious diseases. This compound has emerged as a potent inhibitor of PI4KIIIβ with an IC50 of 19 nM.[1] This guide focuses on its selectivity and compares it with other known PI4KIIIβ inhibitors: PIK-93, UCB9608, and BF738735.
Biochemical Potency and Kinase Selectivity
The selectivity of a kinase inhibitor is paramount for attributing its biological effects to the intended target and for minimizing off-target effects. The following tables summarize the inhibitory activity of this compound and its counterparts against a panel of lipid kinases.
Table 1: Comparative Inhibitory Activity of this compound and Other PI4KIIIβ Inhibitors
| Compound | PI4KIIIβ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | VPS34 IC50 (nM) | PI4KIIIα IC50 (nM) |
| This compound (Compound 43) | 19 | >5000 | 1650 | >5000 | >5000 | - |
| PIK-93 | 19 | 39 | 16 | 120 | 840 | - |
| UCB9608 | 11 | - | - | - | - | >10000 |
| BF738735 | 5.7 | >10000 | >10000 | >10000 | >10000 | 1700 |
Data for this compound (compound 43) from Wang B, et al. J Med Chem. 2025 Mar 6.[2] Data for PIK-93 from various sources.[3] Data for UCB9608 from various sources.[3] Data for BF738735 from various sources.[3] A hyphen (-) indicates data not available.
Key Observations:
-
This compound demonstrates high selectivity for PI4KIIIβ over the tested PI3K isoforms and VPS34, with IC50 values in the micromolar range for off-targets compared to its nanomolar potency against PI4KIIIβ.[2]
-
PIK-93 is a potent dual inhibitor of PI4KIIIβ and Class I PI3 kinases, particularly PI3Kγ and PI3Kα.[4] This broad activity profile should be considered when interpreting experimental results.
-
UCB9608 exhibits high selectivity for PI4KIIIβ, with minimal activity against other lipid kinases, making it a suitable tool for specifically investigating PI4KIIIβ function.
-
BF738735 is a highly selective PI4KIIIβ inhibitor, showing over 300-fold selectivity against the closely related PI4KIIIα isoform and minimal inhibition of other lipid kinases at high concentrations.
Signaling Pathway Context
PI4KIIIβ is a key enzyme in the phosphoinositide signaling pathway, which intersects with other critical cellular pathways like the PI3K/AKT/mTOR cascade. Understanding these connections is vital for interpreting the effects of inhibitors.
Caption: PI4KIIIβ and PI3K signaling pathways.
Experimental Methodologies
Accurate assessment of inhibitor cross-reactivity relies on robust and well-defined experimental methods. Below are detailed protocols for key assays used to characterize the selectivity of this compound and its comparators.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the test inhibitor at various concentrations, the purified kinase enzyme (e.g., PI4KIIIβ, PI3Kα), and the lipid substrate (e.g., phosphatidylinositol).
-
Initiation: Start the kinase reaction by adding ATP at a concentration near its Km value.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP into ATP.
-
Luminescence Detection: Measure the luminescence signal, which is proportional to the amount of ADP produced.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Caption: ADP-Glo™ biochemical assay workflow.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the test inhibitor or vehicle control (e.g., DMSO) and incubate to allow for cell penetration and target binding.
-
Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregates: Centrifuge the lysates to pellet the denatured and aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
The selection of a kinase inhibitor for research or therapeutic development requires a thorough understanding of its selectivity profile. This compound is a potent and highly selective inhibitor of PI4KIIIβ, with significantly less activity against the tested PI3K isoforms. This makes it a valuable tool for specifically probing the biological functions of PI4KIIIβ. In contrast, inhibitors like PIK-93 exhibit potent dual activity against both PI4KIIIβ and PI3Ks, which may be advantageous in certain contexts but requires careful experimental design to dissect the on-target effects. UCB9608 and BF738735 represent other highly selective PI4KIIIβ inhibitors that can serve as excellent orthogonal tools to validate findings. This guide provides the necessary data and experimental frameworks to aid researchers in making informed decisions when selecting a PI4KIIIβ inhibitor for their specific research needs.
References
- 1. Collection - Discovery of 5âPhenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PI4KIII Beta Inhibitors in Antiviral Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitors in antiviral assays, supported by experimental data from recent studies.
PI4KIIIβ has emerged as a critical host factor for the replication of a broad range of positive-strand RNA viruses, including enteroviruses, rhinoviruses, and coronaviruses.[1][2][3] These viruses hijack the host cell's PI4KIIIβ to generate phosphatidylinositol 4-phosphate (PI4P)-enriched organelles, which serve as scaffolds for their replication machinery.[2][4] Consequently, inhibiting PI4KIIIβ presents a promising host-directed antiviral strategy with a potentially high barrier to resistance.[2][5] This guide summarizes the antiviral activity of several key PI4KIIIβ inhibitors, presenting their efficacy and cytotoxicity data, and detailing the experimental protocols used for their evaluation.
Comparative Antiviral Activity of PI4KIIIβ Inhibitors
The following tables provide a summary of the in vitro efficacy (EC50), cytotoxicity (CC50), and selectivity index (SI) of various PI4KIIIβ inhibitors against a range of viruses. The data has been compiled from multiple studies to facilitate a direct comparison. A higher selectivity index (CC50/EC50) indicates a more favorable therapeutic window.
| Inhibitor | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7f | hRV-B14 | H1HeLa | ≥0.0013 | >6.0 | ≥4638 | [1][6] |
| hRV-A16 | H1HeLa | >0.0019 | >6.0 | >3116 | [1][6] | |
| hRV-A21 | H1HeLa | >0.0021 | >6.0 | >2793 | [1][6] | |
| 7e | hRV-B14 | H1HeLa | 0.008 | 6.1 | 763 | [1][6] |
| hRV-A16 | H1HeLa | 0.0068 | 6.1 | 897 | [1][6] | |
| hRV-A21 | H1HeLa | 0.0076 | 6.1 | 803 | [1][6] | |
| Compound 1 | Coxsackievirus B3 (CVB3) | BGM | 0.071 | 65 | 915 | [7] |
| Rhinovirus 14 (hRV-14) | HeLa Rh | 0.004 | 47 | 11750 | [7] | |
| Poliovirus 1 | HeLa R19 | 0.012 | 11 | 917 | [7] | |
| T-00127-HEV1 | Poliovirus | RD | 0.77 | >125 | >162 | [8] |
| Enterovirus 71 (EV71) | RD | 0.73 | >125 | >171 | [8] | |
| Bithiazole 1 | hRV2 | 0.09 | 7.45 | 83 | [9] | |
| hRV14 | 2.10 | 3.95 | 2 | [9] | ||
| ZIKV | Huh7 | 13.79 | >50 | >4 | [2] | |
| SARS-CoV-2 | Calu-3 | 9.70 | >50 | >5 | [2] | |
| Bithiazole 2 | hRV2 | 0.09 | 15.30 | 170 | [9] | |
| hRV14 | 2.10 | 15.30 | 7 | [9] | ||
| ZIKV | Huh7 | 15.30 | >50 | >3 | [2] | |
| SARS-CoV-2 | Calu-3 | 36.0 | >50 | >1 | [2] | |
| BF738735 | hRV2 | 0.02 | 1.83 | 92 | [2][9] | |
| hRV14 | 0.02 | 1.83 | 92 | [2][9] | ||
| ZIKV | Huh7 | 2.65 | >50 | >19 | [2] | |
| SARS-CoV-2 | Calu-3 | 2.30 | >50 | >22 | [2] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); hRV: human Rhinovirus; ZIKV: Zika Virus; SARS-CoV-2: Severe Acute Respiratory Syndrome Coronavirus 2.
Mechanism of Action: PI4KIIIβ Signaling Pathway in Viral Replication
PI4KIIIβ is a host kinase that phosphorylates phosphatidylinositol to generate PI4P. Many RNA viruses co-opt this pathway to build their replication organelles. The diagram below illustrates the central role of PI4KIIIβ in this process and the point of intervention for PI4KIIIβ inhibitors.
Experimental Protocols
The data presented in this guide were primarily generated using the following key experimental assays.
Cytopathic Effect (CPE) Assay for Antiviral Activity (EC50) and Cytotoxicity (CC50)
This assay is a common method to determine the concentration of a compound that inhibits virus-induced cell death by 50% (EC50) and the concentration that causes a 50% reduction in the viability of uninfected cells (CC50).[10]
Methodology:
-
Cell Seeding: Appropriate host cells (e.g., HeLa, Vero, RD cells) are seeded in 96-well plates and incubated to form a confluent monolayer.[10]
-
Compound Dilution: The test compounds are serially diluted to a range of concentrations.[10]
-
Infection and Treatment: Cell monolayers are infected with a specific multiplicity of infection (MOI) of the target virus. Following a brief adsorption period, the virus inoculum is removed, and the cells are treated with the various concentrations of the test compounds. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).[10]
-
Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of a cytopathic effect (typically 3-4 days).[7]
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.[1][11] The absorbance or fluorescence is proportional to the number of viable cells.[10]
-
Data Analysis: The EC50 and CC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10]
In Vitro PI4K Kinase Assay (IC50)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of PI4KIIIβ.[1][10]
Methodology:
-
Reaction Setup: The assay is typically performed in a microplate format. Each reaction well contains purified recombinant PI4KIIIβ enzyme, a lipid substrate (phosphatidylinositol), ATP, and the test compound at various concentrations.[10]
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for the phosphorylation of the lipid substrate.
-
Detection: The amount of product (PI4P or ADP) is quantified. This can be done using various methods, including radiometric assays that measure the incorporation of radiolabeled phosphate (B84403) or luminescence-based assays that measure the amount of remaining ATP.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined by plotting the enzyme activity against the inhibitor concentration.
Conclusion
The development of potent and selective PI4KIIIβ inhibitors represents a significant advancement in the pursuit of broad-spectrum antiviral therapeutics.[1][12] The data compiled in this guide highlight several promising compounds with high selectivity indices, indicating a favorable safety profile in vitro. The detailed experimental protocols provide a foundation for the standardized evaluation of novel PI4KIIIβ inhibitors. Further research and clinical development will be crucial to translate the in vitro efficacy of these compounds into effective antiviral treatments.
References
- 1. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are PI4Kβ inhibitors and how do they work? [synapse.patsnap.com]
- 5. scilit.com [scilit.com]
- 6. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. benchchem.com [benchchem.com]
- 11. iris.cnr.it [iris.cnr.it]
- 12. researchgate.net [researchgate.net]
Confirming On-Target Effects of PI4KIII Beta Inhibitor 5: A Comparative Guide
This guide provides a comprehensive comparison of experimental approaches to confirm the on-target effects of PI4KIII beta (PI4KIIIβ) inhibitor 5. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies and comparative data with other known PI4KIIIβ inhibitors.
Introduction to PI4KIII Beta and Its Inhibition
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in cellular processes by catalyzing the production of phosphatidylinositol 4-phosphate (PI4P) from phosphatidylinositol (PI).[1][2] This process is vital for the structural integrity and function of the Golgi apparatus, vesicular trafficking, and the regulation of signaling pathways, including the PI3K/Akt pathway.[1][2][3] Given its involvement in various diseases, including cancer and viral infections, PI4KIIIβ has emerged as a significant therapeutic target.[2][3][4][5]
PI4KIII beta inhibitor 5 is a novel inhibitor with a reported IC50 of 19 nM.[6] Preliminary studies suggest it induces cancer cell apoptosis, cell cycle arrest at the G2/M phase, and autophagy by inhibiting the PI3K/AKT pathway, and has shown antitumor activity in a small cell lung cancer xenograft model.[6] Validating that the observed biological effects of this inhibitor are a direct consequence of its interaction with PI4KIIIβ is critical for its development as a reliable research tool or therapeutic agent. This guide outlines key experimental strategies for such validation.
The PI4KIII Beta Signaling Pathway
PI4KIIIβ is a central node in a signaling cascade that influences cell survival, proliferation, and migration. Its primary function is the phosphorylation of PI to generate PI4P, which acts as a precursor for other important signaling lipids like PI(4,5)P2 and PI(3,4,5)P3.[1][2] PI(3,4,5)P3 is a key activator of the PI3K/Akt signaling pathway, which promotes cell growth and survival.[2]
Experimental Approaches for On-Target Validation
A multi-faceted approach is essential to confidently attribute the cellular effects of this compound to its intended target. This involves a combination of biochemical, cellular, and target engagement assays.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays are the first step to confirm that an inhibitor directly interacts with and inhibits the enzymatic activity of its target.
Experimental Protocol: In Vitro Kinase Assay
-
Reagents and Materials: Recombinant human PI4KIIIβ enzyme, phosphatidylinositol (PI) substrate, ATP, kinase buffer, detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute this compound and control inhibitors in DMSO. b. In a 96-well plate, add the kinase buffer, recombinant PI4KIIIβ enzyme, and the diluted inhibitors. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. c. Initiate the kinase reaction by adding a mixture of PI substrate and ATP. Incubate for a specified duration (e.g., 60 minutes) at 30°C. d. Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is inversely proportional to the kinase activity. e. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Comparative Data: In Vitro IC50 Values of PI4KIII Beta Inhibitors
| Inhibitor | PI4KIIIβ IC50 (nM) | Reference(s) |
| This compound | 19 | [6] |
| PIK-93 | 19 | [7][8] |
| IN-9 | - (potent antagonist) | [4] |
| UCB9608 | 11 | [7][8] |
| BF738735 | 5.7 | [8] |
| PI4KIIIbeta-IN-10 | 3.6 | [7] |
Note: Data for IN-9's specific IC50 was not available in the provided search results.
Cellular Assays: Assessing Downstream Effects
Cellular assays are crucial to demonstrate that the inhibitor affects the target's function within a biological context.
A. Measurement of Cellular PI4P Levels
A direct consequence of PI4KIIIβ inhibition should be a reduction in cellular PI4P levels, particularly in the Golgi apparatus.
Experimental Protocol: Immunofluorescence Staining for PI4P
-
Cell Culture: Plate cells (e.g., H446 small cell lung cancer cells) on coverslips and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or control inhibitors for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Immunostaining: a. Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS). b. Incubate with a primary antibody specific for PI4P. c. Wash and incubate with a fluorescently labeled secondary antibody. d. (Optional) Co-stain with a marker for the Golgi apparatus (e.g., anti-GM130) to confirm the localization of PI4P reduction.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the fluorescence intensity of PI4P staining.
B. Analysis of Downstream PI3K/Akt Signaling
Since PI4KIIIβ activity can lead to the activation of the PI3K/Akt pathway, its inhibition should result in decreased phosphorylation of Akt and its downstream targets.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells with this compound for various times and at different concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH). c. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Comparative Data: Cellular Effects of PI4KIII Beta Inhibitors
| Inhibitor | Effect on p-Akt | Effect on Cell Proliferation/Survival | Reference(s) |
| This compound | Inhibition | Induces apoptosis and G2/M arrest | [6] |
| IN-9 | - | Decreased proliferation and increased apoptosis in 1q-amplified lung cancer cells | [4] |
| PI4KIIIβ siRNA | - | Decreased proliferation and migration | [4] |
Note: Specific data on the effect of other small molecule inhibitors on p-Akt was not detailed in the search results.
C. Phenotypic Assays: Apoptosis and Cell Cycle Analysis
Confirming that the inhibitor induces the expected cellular phenotypes, such as apoptosis and cell cycle arrest, further supports its on-target activity.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for a specified duration (e.g., 24-48 hours).
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Fixation: Treat cells with the inhibitor, then harvest and fix them in cold 70% ethanol.
-
Staining: Wash the cells and resuspend them in a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Target Engagement Assays
These assays confirm that the inhibitor physically interacts with its target within the complex environment of a living cell.
Experimental Protocol: NanoBRET™ Target Engagement Assay (General Overview)
-
Cell Line Engineering: Create a cell line that expresses a fusion protein of PI4KIIIβ and NanoLuc® luciferase.
-
Assay Principle: Add a fluorescent tracer that binds to PI4KIIIβ. In the absence of an inhibitor, the tracer binds to the NanoLuc®-PI4KIIIβ fusion protein, and Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer.
-
Inhibitor Competition: When this compound is added, it competes with the tracer for binding to PI4KIIIβ. This disruption of the tracer-enzyme interaction leads to a decrease in the BRET signal.
-
Measurement: The change in the BRET signal can be measured to quantify the engagement of the inhibitor with its target in live cells.
Off-Target Profiling
To ensure that the observed effects are not due to interactions with other kinases, it is essential to profile the inhibitor against a broad panel of kinases.
Experimental Approach: Kinase Panel Screening
-
Utilize commercial services that offer screening of the inhibitor against a large panel of recombinant kinases (e.g., >400 kinases).
-
The inhibitor is typically tested at a fixed concentration (e.g., 1 µM), and the percent inhibition of each kinase is determined.
-
For any significant off-target hits, follow-up with IC50 determination is recommended.
Comparative Data: Selectivity of PI4KIII Beta Inhibitors
| Inhibitor | Selectivity Profile | Reference(s) |
| This compound | Data not yet available | |
| PIK-93 | High cross-reactivity with class I and III PI3Ks | [5] |
| Novel PIK93 Derivatives | >1000-fold selective over class I and III PI3Ks | [5] |
| PI4KIIIbeta-IN-10 | Weak inhibition of PI3KC2γ, PI3Kα, and PI4KIIIα; <20% inhibition of PI4K2α, PI4K2β, and PI3Kβ at up to 20 µM | [7] |
Conclusion
Confirming the on-target effects of this compound requires a systematic and multi-pronged experimental approach. The guide above outlines a robust strategy, starting from direct biochemical inhibition assays and moving to more complex cellular and target engagement studies. By comparing the effects of inhibitor 5 with established PI4KIIIβ inhibitors and genetic knockdown approaches, researchers can build a strong case for its on-target mechanism of action. The preliminary data for this compound is promising, suggesting it could be a valuable tool for studying PI4KIIIβ biology and a potential candidate for further therapeutic development. However, comprehensive selectivity profiling is a critical next step to fully characterize this compound.
References
- 1. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
A Comparative Analysis of PI4KIIIβ Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic targets in oncology has led to a growing interest in phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a lipid kinase implicated in various cellular processes crucial for cancer progression. This guide provides a comparative overview of four PI4KIIIβ inhibitors—IN-9, PIK-93, BQR-695, and a recently described molecule, "PI4KIII beta inhibitor 5"—based on available preclinical data. The information presented is a synthesis from multiple studies, as direct head-to-head comparative investigations are limited.
Inhibitor Potency and Selectivity
The in vitro potency of these inhibitors against the PI4KIIIβ enzyme is a critical starting point for comparison. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their biochemical activity.
| Inhibitor | PI4KIIIβ IC50 (nM) | Off-Target Kinases (IC50 in nM) | Cancer Cell Line IC50 (nM) | Source |
| IN-9 | 7 | PI3Kδ (152), PI3Kγ (1046), PI3Kα (~2000), PI4KIIIα (~2600) | Not widely reported in cancer cell lines | [1] |
| PIK-93 | 19 | PI3Kγ (16), PI3Kα (39), PI3Kδ (120), DNA-PK (64), mTORC1 (1380) | Not widely reported in cancer cell lines | [2] |
| BQR-695 | 80 (human) | Not extensively reported | Not widely reported in cancer cell lines | |
| This compound | 19 | Not extensively reported | H446 (SCLC) - potency demonstrated in vivo | [3] |
In Vivo Efficacy in Cancer Xenograft Models
Preclinical in vivo studies are essential to evaluate the therapeutic potential of these inhibitors. The data below summarizes the available findings on tumor growth inhibition in mouse xenograft models. It is important to note that the experimental conditions, including the cancer cell line, mouse strain, and treatment regimen, vary between studies, making direct comparisons challenging.
| Inhibitor | Cancer Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Source |
| IN-9 | 1q-amplified lung adenocarcinoma xenograft | Details on dose and schedule not fully available | Suppresses tumor growth and metastasis | [4] |
| PIK-93 | Syngeneic and human PBMC line-derived xenograft mouse models (NSCLC) | Details on dose and schedule not fully available | Inhibited tumor growth when combined with anti-PD-L1 antibody | [5][6] |
| BQR-695 | No in vivo cancer model data found | - | - | |
| This compound | H446 (SCLC) xenograft | Details on dose and schedule not fully available | Demonstrated significant antitumor activity | [3] |
PI4KIIIβ Signaling Pathways in Cancer
PI4KIIIβ contributes to cancer progression through both its kinase activity and kinase-independent scaffolding functions. Understanding these pathways is crucial for interpreting the effects of its inhibitors.
Kinase-Dependent Pathway: GOLPH3 and Vesicular Trafficking
PI4KIIIβ's canonical function is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. PI4P acts as a docking site for effector proteins, most notably Golgi phosphoprotein 3 (GOLPH3). The PI4KIIIβ-PI4P-GOLPH3 axis is critical for anterograde vesicular trafficking from the Golgi to the plasma membrane. In cancer, upregulation of this pathway can enhance the secretion of growth factors, cytokines, and extracellular matrix remodeling enzymes that promote tumor growth, invasion, and metastasis.[2][7][8]
Kinase-Independent Pathway: Rab11a and Akt Activation
Recent evidence has unveiled a kinase-independent role for PI4KIIIβ in promoting cancer cell survival and proliferation. PI4KIIIβ can act as a scaffold protein, forming a complex with the small GTPase Rab11a. This interaction is crucial for the activation of the pro-survival kinase Akt.[9][10] This kinase-independent function suggests that inhibitors targeting only the catalytic activity of PI4KIIIβ may not fully abrogate its oncogenic functions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the context of PI4KIIIβ inhibitor evaluation. For specific parameters, it is imperative to consult the original research articles.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Details:
-
Cell Seeding: Plate cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the PI4KIIIβ inhibitor in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting for Akt Phosphorylation
This technique is used to detect the phosphorylation status of Akt, a key downstream effector of PI4KIIIβ.
Protocol Details:
-
Cell Treatment and Lysis: Treat cells with the PI4KIIIβ inhibitor at the desired concentration and time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (e.g., Ser473 or Thr308), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phospho-Akt signal to total Akt and the loading control.
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of the inhibitors in a living organism.
Protocol Details:
-
Cell Implantation: Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in Matrigel subcutaneously into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Treatment: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups. Administer the PI4KIIIβ inhibitor at the specified dose and schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the treatment period, calculate the Tumor Growth Inhibition (TGI) percentage.
-
Pharmacodynamic Analysis: Tumors can be harvested for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream signaling effects.
Conclusion
The available preclinical data suggests that inhibitors of PI4KIIIβ hold promise as potential anti-cancer agents. IN-9, PIK-93, and "this compound" have demonstrated low nanomolar potency against the enzyme and varying degrees of efficacy in in vitro and in vivo cancer models. However, the lack of direct comparative studies necessitates a cautious interpretation of their relative effectiveness. Furthermore, the dual functionality of PI4KIIIβ in both kinase-dependent and -independent pathways suggests that a comprehensive evaluation of inhibitors should consider their impact on both mechanisms. Further research, including head-to-head comparative studies and detailed investigation of their in vivo efficacy and safety profiles, is warranted to fully elucidate the therapeutic potential of PI4KIIIβ inhibitors in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule PIK-93 modulates the tumor microenvironment to improve immune checkpoint blockade response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule PIK-93 modulates the tumor microenvironment to improve immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GOLPH3: a Golgi phosphatidylinositol(4)phosphate effector that directs vesicle trafficking and drives cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncogenic Roles of GOLPH3 in the Physiopathology of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Assessing the Specificity of PI4KIII Beta Inhibitor 5 in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "PI4KIII beta inhibitor 5," a novel 5-phenylthiazol-2-amine (B1207395) derivative, with other widely used PI4KIIIβ inhibitors. We present available experimental data on its specificity and performance, alongside detailed protocols for key assays, to aid researchers in making informed decisions for their cellular studies.
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in the phosphoinositide signaling pathway, primarily responsible for generating phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. This lipid messenger plays a vital role in vesicular trafficking and serves as a precursor for other important signaling molecules like phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) and phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3). Dysregulation of PI4KIIIβ activity has been implicated in various diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention.
"this compound" has emerged from a series of 5-phenylthiazol-2-amine derivatives with a potent inhibitory activity against PI4KIIIβ, demonstrating an IC50 of 19 nM. Studies have shown its ability to induce cancer cell apoptosis and cell cycle arrest by inhibiting the PI3K/AKT pathway, suggesting its potential as an anti-cancer agent. A key study by Wang et al. reports that this class of inhibitors exhibits superior selective inhibitory activity for PI4KIIIβ compared to the well-known inhibitor, PIK93.
This guide will delve into the specificity of "this compound" by comparing it with other established PI4KIIIβ inhibitors, PIK93 and UCB9608.
Comparative Analysis of Inhibitor Specificity
A critical aspect of a chemical probe or potential drug candidate is its specificity for the intended target. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. While comprehensive kinome-wide selectivity data for "this compound" is not publicly available, the primary literature indicates its improved selectivity over PIK93. The following tables summarize the available inhibitory activities.
Table 1: In Vitro Inhibitory Activity of PI4KIIIβ Inhibitors
| Inhibitor | Target | IC50 (nM) |
| This compound | PI4KIIIβ | 19 |
| PIK93 | PI4KIIIβ | 19 |
| PI3Kα | 39 | |
| PI3Kγ | 16 | |
| UCB9608 | PI4KIIIβ | 11 |
Table 2: Selectivity Profile of PIK93 and UCB9608 Against Other Kinases
| Inhibitor | Off-Target Kinase | IC50 (nM) | Fold Selectivity vs. PI4KIIIβ |
| PIK93 | PI3Kα | 39 | ~2-fold |
| PI3Kγ | 16 | ~1-fold (non-selective) | |
| UCB9608 | PI3KC2α, β, γ | >1000 | >90-fold |
As indicated, PIK93 exhibits significant off-target activity against class I PI3-kinases, which can confound experimental outcomes. In contrast, UCB9608 demonstrates high selectivity for PI4KIIIβ. The assertion that "this compound" is more selective than PIK93 suggests it has a more favorable off-target profile, though quantitative data against a broad kinase panel is needed for a complete assessment.
Signaling Pathway and Experimental Workflows
To understand the cellular context in which "this compound" operates, it is essential to visualize the relevant signaling pathway and the experimental procedures used to assess its effects.
PI4KIIIβ Signaling Pathway
Experimental Workflow: Assessing Inhibitor Specificity
The following diagram outlines a general workflow for characterizing the specificity of a kinase inhibitor in a cellular context.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is used to determine the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified PI4KIIIβ enzyme
-
This compound and other test compounds
-
Substrate (e.g., Phosphatidylinositol)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitors in DMSO. Further dilute the inhibitors in the kinase assay buffer.
-
Kinase Reaction: In a multi-well plate, add the PI4KIIIβ enzyme, the lipid substrate, and the diluted inhibitor. Include control wells with no inhibitor (0% inhibition) and wells with no enzyme (100% inhibition).
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Downstream Signaling Analysis (Western Blot for p-AKT)
This protocol assesses the effect of the inhibitor on the PI3K/AKT signaling pathway in cells.
Materials:
-
Cancer cell line (e.g., H446 small cell lung cancer)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT, and an antibody for a loading control like β-actin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of "this compound" for a specified duration. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phospho-AKT signal to the total AKT signal and the loading control to determine the effect of the inhibitor on AKT phosphorylation.
Conclusion
"this compound" is a potent inhibitor of PI4KIIIβ with promising anti-cancer activity. The available evidence suggests it possesses a superior selectivity profile compared to the widely used inhibitor PIK93, which is known for its off-target effects on PI3-kinases. This makes "inhibitor 5" a potentially more precise tool for studying the cellular functions of PI4KIIIβ. However, a comprehensive assessment of its kinome-wide specificity is necessary to fully validate its selectivity. The provided protocols offer a framework for researchers to independently verify its on-target and off-target effects in their specific cellular models. For definitive studies on the specific roles of PI4KIIIβ, highly selective inhibitors like UCB9608, and potentially "this compound," are recommended over less selective compounds like PIK93.
Revolutionizing Cancer Therapy: A Comparative Analysis of PI4KIII Beta Inhibitor 5 in Resistant Cell Lines
For Immediate Release
In the relentless pursuit of effective cancer treatments, the emergence of resistance to targeted therapies remains a formidable challenge. Researchers and drug development professionals are in constant search of novel agents that can overcome these resistance mechanisms. A promising new contender in this arena is the highly potent and selective PI4KIII beta inhibitor 5, a 5-phenylthiazol-2-amine (B1207395) derivative. Preclinical data suggests this inhibitor not only demonstrates significant efficacy in sensitive cancer cell lines but also maintains its potency in models of acquired resistance.
This guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental data. It is designed for researchers, scientists, and drug development professionals seeking to understand the potential of this novel inhibitor in overcoming therapeutic resistance.
Unveiling the Potency of this compound
This compound has demonstrated a remarkable half-maximal inhibitory concentration (IC50) of 19 nM against its target, Phosphatidylinositol 4-kinase III beta (PI4KIIIβ)[1]. This kinase is a critical component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, driving cell growth, proliferation, and survival. By inhibiting PI4KIIIβ, inhibitor 5 effectively disrupts this pathway, leading to cancer cell apoptosis, cell cycle arrest at the G2/M phase, and autophagy[1].
A forthcoming study by Wang et al. in the Journal of Medicinal Chemistry highlights the inhibitor's broad-spectrum anti-proliferative activity. The research showcases its efficacy against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia, and notably, in both sensitive and resistant models[2].
Performance in Resistant Cancer Models
The true test of a novel cancer therapeutic lies in its ability to combat resistance. This compound has shown promising results in this regard. The work by Wang and colleagues demonstrates its potent activity against cancer cell lines that have developed resistance to other therapies[2]. This suggests that this compound may offer a new therapeutic avenue for patients whose tumors have stopped responding to standard treatments.
Furthermore, in vivo studies using a small cell lung cancer (H446) xenograft model have shown significant antitumor activity, underscoring its potential for clinical translation[1]. Encouragingly, preliminary safety data suggests a superior safety profile compared to the FDA-approved PI3K inhibitor, alpelisib[2].
Comparative Landscape of PI4KIII Beta Inhibitors
To provide a comprehensive overview, the following table compares the biochemical potency of this compound with other notable PI4KIII beta inhibitors.
| Inhibitor | PI4KIIIβ IC50 (nM) | Other Notable Kinase Targets (IC50) | Reference |
| This compound | 19 | - | [1] |
| PIK-93 | 19 | PI3Kγ (16 nM), PI3Kα (39 nM) | [3][4] |
| BF738735 | 5.7 | PI4KIIIα (1700 nM) | [5][6] |
| PI4KIIIbeta-IN-10 | 3.6 | Weak inhibition of PI3KC2γ, PI3Kα, PI4KIIIα | MCE Data |
| UCB9608 | 11 | - | ProbeChem Data |
MCE: MedChemExpress, ProbeChem data is from their respective websites.
This data highlights the high potency of this compound, which is comparable to other well-characterized inhibitors. Its high selectivity, as suggested by the available information, could translate to a more favorable safety profile in a clinical setting.
Visualizing the Mechanism of Action
To illustrate the signaling pathway targeted by this compound, the following diagram was generated.
Caption: PI3K/AKT pathway and this compound action.
Experimental Protocols
For researchers interested in validating the efficacy of this compound or other similar compounds, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitor on cancer cell lines.
Materials:
-
Resistant and sensitive cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound and other comparator inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitors in culture medium. Replace the existing medium with the inhibitor-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis for Pathway Inhibition
This method is used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway.
Materials:
-
Resistant and sensitive cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine the effect of the inhibitor on protein phosphorylation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating a novel kinase inhibitor in resistant cell lines.
Caption: A typical workflow for testing a new kinase inhibitor.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its high potency, selectivity, and efficacy in resistant cell lines, as suggested by promising preclinical data, position it as a strong candidate for further investigation. The provided experimental framework offers a robust methodology for researchers to validate these findings and further explore the therapeutic potential of this novel inhibitor. As the challenge of drug resistance continues to evolve, the development of innovative agents like this compound offers renewed hope for patients with hard-to-treat cancers.
References
A Researcher's Guide to PI4KIII Beta Inhibitors: Featuring Inhibitor 5 as a Reference Compound in Screening
For researchers, scientists, and drug development professionals, the selection of appropriate reference compounds is critical for the successful screening and identification of novel therapeutic agents. This guide provides a comprehensive comparison of PI4KIII beta inhibitor 5, a potent and selective inhibitor, with other commercially available alternatives. The data presented herein, supported by detailed experimental protocols, will aid in making informed decisions for your research endeavors.
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) has emerged as a crucial host factor for the replication of a broad range of RNA viruses and is also implicated in cancer cell proliferation through the PI3K/AKT signaling pathway. This dual role makes it an attractive target for the development of both antiviral and anticancer therapies. This compound, a 5-phenylthiazol-2-amine (B1207395) derivative, has been identified as a highly potent inhibitor of this kinase.[1][2][3] This guide compares the biochemical and cellular activities of this compound with other known inhibitors, providing a framework for its use as a reference compound in screening campaigns.
Comparative Analysis of PI4KIII Beta Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of alternative compounds. This allows for a direct comparison of their potency, selectivity, and cellular activity.
| Compound | PI4KIIIβ IC50 (nM) | PI4KIIIα IC50 (nM) | PI3Kα IC50 (nM) | PI3Kγ IC50 (nM) | Antiviral EC50 (Virus) | Cytotoxicity CC50 (Cell Line) |
| This compound (Compound 43) | 19[4] | >10,000 | >10,000 | >10,000 | Not Reported | >50 µM (H446)[1][2][3] |
| Compound 16 | 5[5] | >10,000 | >10,000 | >10,000 | Not Reported | >50 µM (H446)[1][2][3] |
| PIK-93 | 19[6] | Not Reported | 39[6] | 16[6] | 140 nM (Poliovirus), 1.9 µM (HCV)[6] | >5 µM (Lung Cancer Cells)[7] |
| BF738735 | 5.7[8] | 1700[8] | >10,000 | >10,000 | 4-71 nM (Enteroviruses)[8] | 11-65 µM[8] |
| UCB9608 | 11[9] | >1000 | >1000 | >1000 | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the screening process, the following diagrams illustrate the PI4KIII beta signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: PI4KIIIβ's central role in viral replication and cancer signaling.
Caption: A typical workflow for screening and identifying PI4KIIIβ inhibitors.
Experimental Protocols
Detailed and reproducible protocols are essential for robust scientific research. Below are methodologies for key assays used in the characterization of PI4KIII beta inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of PI4KIIIβ by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
PI4KIIIβ substrate (e.g., Phosphatidylinositol)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (including this compound as a reference)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO, followed by dilution in assay buffer.
-
In the assay plate, add the PI4KIIIβ enzyme and the lipid substrate.
-
Add the diluted compounds to the wells. Include wells with DMSO only as a negative control (0% inhibition) and wells without enzyme as a background control.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for PI4KIIIβ.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[10][11][12][13]
Antiviral Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay determines the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
A susceptible host cell line (e.g., HeLa for enteroviruses)
-
The virus of interest
-
Test compounds
-
Cell culture medium
-
96-well clear-bottom plates
-
A cell viability dye (e.g., crystal violet or neutral red)
Procedure:
-
Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compounds.
-
Infect the cells with a predetermined amount of virus (multiplicity of infection, MOI) that causes complete cell death in the virus control wells within a few days. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubate the plates at the optimal temperature for viral replication (e.g., 37°C).
-
After the incubation period (e.g., 48-72 hours), when significant CPE is observed in the virus control wells, assess cell viability.
-
For crystal violet staining, fix the cells with a solution like 4% paraformaldehyde, then stain with 0.5% crystal violet. After washing and drying, solubilize the dye and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value.[5][7][14][15][16]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic concentration of a compound.
Materials:
-
The cell line of interest
-
Test compounds
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds. Include untreated cells as a control.
-
Incubate the plate for a duration relevant to the antiviral or anticancer assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.[4][6][8][17][18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Discovery of 5âPhenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pblassaysci.com [pblassaysci.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis PMID: 40047238 | MCE [medchemexpress.cn]
- 10. ADP-Glo™ Lipid Kinase Assay Protocol [worldwide.promega.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 15. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal of PI4KIII Beta Inhibitor 5: A Step-by-Step Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive operational plan for the proper disposal of PI4KIII beta inhibitor 5, a bioactive small molecule used in research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as potentially hazardous chemical waste, is mandated to ensure personnel safety and environmental protection. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines and all applicable local, state, and federal regulations is paramount.
Summary of Known Information for this compound
| Property | Description | Source |
| Compound Name | This compound | - |
| CAS Number | Not consistently available | - |
| Molecular Formula | Not consistently available | - |
| Molecular Weight | Not consistently available | - |
| Reported Biological Activity | Induces cancer cell apoptosis, cell cycle arrest at the G2/M phase, and autophagy by inhibiting the PI3K/AKT pathway. Demonstrates antitumor activity. | - |
| Hazard Classification | A specific hazard classification under GHS or other regulatory frameworks is not publicly available. One supplier of a different PI4KIIIβ inhibitor (BF738735) states it is not a hazardous substance under REACH, but this cannot be generalized. | |
| Safety Data Sheet (SDS) | Not found for a compound specifically named "this compound". | - |
| Disposal Recommendation | Treat as potentially hazardous chemical waste. Consult your institution's EHS department for specific procedures. | - |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the mandatory steps for the safe disposal of this compound from the point of generation to final collection by EHS personnel.
Step 1: Waste Identification and Segregation
-
Designate as Chemical Waste: All materials contaminated with this compound must be disposed of as chemical waste. This includes:
-
Unused or expired pure compound (solid).
-
Stock solutions and diluted solutions containing the inhibitor.
-
Contaminated labware (e.g., pipette tips, microfuge tubes, flasks, vials).
-
Contaminated personal protective equipment (PPE), such as gloves and disposable lab coats.
-
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid Waste: Collect contaminated solids (e.g., weighing paper, contaminated gloves, plasticware) in a designated, leak-proof solid waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing the inhibitor in a dedicated, shatter-resistant (e.g., plastic-coated glass or high-density polyethylene) liquid waste container. Ensure the container is compatible with the solvents used (e.g., DMSO, ethanol).
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
-
Step 2: Waste Container Management and Labeling
-
Select Appropriate Containers: Use only containers approved by your institution's EHS for chemical waste collection.[1][2] Containers must have a secure, tight-fitting lid.[2]
-
Label Containers Immediately: As soon as the first item of waste is added, label the container with a hazardous waste tag provided by your EHS department.[1][3] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
An accurate estimation of the concentration of the inhibitor and the full names of all other components (e.g., "this compound (~10 µM) in 0.1% DMSO/PBS solution").
-
The date the waste was first added to the container (accumulation start date).[1]
-
The name of the principal investigator and the laboratory location (building and room number).
-
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[1][4] This prevents the release of vapors and reduces the risk of spills.
Step 3: Waste Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][5]
-
Ensure Safe Storage: The SAA must be:
-
At or near the point of waste generation.[1]
-
Under the control of the laboratory personnel.
-
Away from sinks, floor drains, and high-traffic areas to prevent accidental release into the sanitary sewer or the environment.[2]
-
In secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[4]
-
Step 4: Arranging for Waste Disposal
-
Monitor Accumulation Limits: Be aware of the accumulation limits for your SAA, as defined by regulations and your institution's policies (e.g., a maximum of 55 gallons of hazardous waste).[1][5]
-
Schedule a Pickup: Once the waste container is full, or before it has been in storage for the maximum allowable time (often 9 to 12 months), schedule a pickup with your institution's EHS department.[1][4] Follow your institution's specific procedure for requesting a waste pickup, which may involve an online form or a phone call.
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its contaminated materials be disposed of down the sanitary sewer or in the regular trash.[4][6][7] Due to its biological activity, it could have adverse effects on aquatic life and wastewater treatment processes.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the proper disposal of this compound.
Caption: Experimental workflow for the disposal of this compound.
Caption: Decision-making process for laboratory chemical waste disposal.
References
Personal protective equipment for handling PI4KIII beta inhibitor 5
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides essential safety, handling, and disposal information for PI4KIII beta inhibitor 5, a potent research compound. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment and maintain the integrity of their experiments.
Hazard Identification and Personal Protective Equipment (PPE)
Always wear the following personal protective equipment (PPE) when handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound. | To prevent inhalation of dust or aerosols. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to ensure the stability of the compound and the safety of laboratory personnel.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare a designated workspace, preferably within a chemical fume hood, especially when working with the solid form.
-
Weighing: If weighing the solid compound, do so in a fume hood to minimize inhalation risk.
-
Solution Preparation: When preparing solutions, add the solvent to the solid inhibitor slowly to avoid splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
Ventilation: Always work in a well-ventilated area.
-
Cleanup: Clean the work area thoroughly after handling. Dispose of all contaminated materials as hazardous waste.
Storage Conditions
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal Protocol
-
Solid Waste: Place unused or expired solid compounds and any contaminated materials (e.g., weigh boats, pipette tips, gloves) into a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the inhibitor in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for collection and disposal procedures.
-
DO NOT dispose of this compound down the drain or in the regular trash.
Physicochemical and Biological Data
The following tables summarize key quantitative data for this compound and related compounds.
| Property | Value | Source |
| CAS Number | 1245319-54-3 | [1] |
| Molecular Formula | C22H22N8OS | [1] |
| Molecular Weight | 446.5 g/mol | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Target | IC50 | Source |
| PI4KIIIβ | 19 nM | [2] |
Signaling Pathway and Experimental Workflow
PI4KIII beta is a lipid kinase that plays a role in the PI3K/Akt signaling pathway. Inhibition of PI4KIII beta can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[2]
Caption: PI3K/Akt Signaling Pathway and the role of PI4KIII beta.
Experimental Protocol: In Vitro PI4KIII Beta Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against its target kinase in a cell-free system.
Materials:
-
Recombinant human PI4KIII beta enzyme
-
This compound
-
Lipid substrate (e.g., Phosphatidylinositol)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection assays)
-
Kinase assay buffer
-
96-well plates
-
Detection reagent (e.g., for ADP-Glo™, Adapta™, or scintillation counting)
-
Plate reader or scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor to create a dose-response curve.
-
Prepare a master mix containing the kinase assay buffer, lipid substrate, and ATP.
-
-
Kinase Reaction:
-
Add a small volume of the diluted inhibitor or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the recombinant PI4KIII beta enzyme to each well.
-
Initiate the kinase reaction by adding the master mix to each well.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).
-
Add the detection reagent to quantify the kinase activity (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
-
Measure the signal in each well using a plate reader or scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: General workflow for an in vitro kinase assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
